molecular formula C39H54N16 B15142226 Antimicrobial agent-8

Antimicrobial agent-8

Cat. No.: B15142226
M. Wt: 747.0 g/mol
InChI Key: HTIHJDPTHADNJA-UHFFFAOYSA-N
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Description

Antimicrobial agent-8 is a useful research compound. Its molecular formula is C39H54N16 and its molecular weight is 747.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H54N16

Molecular Weight

747.0 g/mol

IUPAC Name

4-N,4-N-bis(2-aminoethyl)-2-N-benzyl-6-[3-benzyl-4-[4-(benzylamino)-6-[bis(2-aminoethyl)amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C39H54N16/c40-16-20-52(21-17-41)36-46-34(44-27-31-12-6-2-7-13-31)48-38(50-36)54-24-25-55(33(29-54)26-30-10-4-1-5-11-30)39-49-35(45-28-32-14-8-3-9-15-32)47-37(51-39)53(22-18-42)23-19-43/h1-15,33H,16-29,40-43H2,(H,44,46,48,50)(H,45,47,49,51)

InChI Key

HTIHJDPTHADNJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N(CCN)CCN)CC4=CC=CC=C4)C5=NC(=NC(=N5)NCC6=CC=CC=C6)N(CCN)CCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antimicrobial Agent-8 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial agent-8, also identified as Compound 15, is a novel synthetic cationic, amphipathic small molecule centered on a triazine-piperazine-triazine scaffold.[1][2] This agent demonstrates significant antimicrobial efficacy against a broad spectrum of bacteria, including multidrug-resistant Gram-positive strains.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the bacterial cell membrane and its proposed intracellular targets. The information presented herein is synthesized from available scientific literature and is intended to provide a foundational understanding for researchers and professionals in the field of antimicrobial drug development. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the proposed mechanism of action.

Quantitative Antimicrobial Activity

This compound exhibits potent activity against various Gram-positive bacteria. The following tables summarize the key quantitative data reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)MIC (µM)Reference
Staphylococcus epidermidis (KCTC 1917)Not Reported2.7[3]
Staphylococcus aureus (KCTC 1621)Not Reported5.4[3]

Table 2: General Antimicrobial Activity Range

Bacterial TypeMIC Range (µg/mL)Reference
Gram-positive and Gram-negative bacteria2-8[3]

Proposed Mechanism of Action

The antimicrobial activity of this compound against Gram-positive bacteria is multifaceted, involving initial interactions with the cell envelope followed by translocation into the cytoplasm to inhibit essential cellular processes. The proposed mechanism is analogous to that of the intracellular-targeting antimicrobial peptide, buforin-II.[1][2]

Initial Interaction with the Cell Envelope and Membrane Translocation

As a cationic molecule, this compound is initially attracted to the negatively charged components of the Gram-positive bacterial cell wall, such as teichoic acids. This electrostatic interaction facilitates its accumulation at the cell surface. Following this initial binding, the amphipathic nature of the molecule is believed to enable its insertion into and translocation across the cytoplasmic membrane. This process is thought to occur without causing significant membrane lysis or pore formation, a characteristic feature of cell-penetrating antimicrobial agents like buforin-II.[3][4][5]

Intracellular Targeting: Inhibition of Macromolecular Synthesis

Upon entering the cytoplasm, this compound is proposed to exert its primary bactericidal effect by binding to and inhibiting the function of nucleic acids (DNA and RNA).[5][6] This interaction disrupts the processes of DNA replication and transcription, leading to a cessation of protein synthesis and ultimately, cell death. This intracellular targeting mechanism is a key differentiator from many other cationic antimicrobial peptides that primarily act by disrupting membrane integrity.[7]

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Antimicrobial_Agent_8_Mechanism cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_membrane Cytoplasmic Membrane cluster_intracellular Intracellular Agent8_ext This compound Teichoic_Acids Teichoic Acids Agent8_ext->Teichoic_Acids Electrostatic Interaction Membrane Membrane Translocation Teichoic_Acids->Membrane Accumulation Agent8_int This compound Membrane->Agent8_int DNA DNA Agent8_int->DNA Binds to RNA RNA Agent8_int->RNA Binds to Replication DNA Replication Agent8_int->Replication Inhibits Transcription Transcription Agent8_int->Transcription Inhibits DNA->Replication RNA->Transcription Protein_Synthesis Protein Synthesis Replication->Protein_Synthesis Transcription->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test Gram-positive bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Plate Prepare 96-well Plate (Serial Dilution of Agent-8) Prepare_Plate->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Membrane Potential Assay (using DiSC₃(5))

This assay assesses the ability of this compound to depolarize the bacterial cytoplasmic membrane.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • 5 mM HEPES buffer with 20 mM glucose (pH 7.2)

  • DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

  • This compound solution

  • Valinomycin (B1682140) (positive control)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Centrifuge the cells and wash twice with HEPES buffer.

    • Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.05.

  • Dye Loading:

    • Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM.

    • Incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Assay:

    • Aliquot 100 µL of the dye-loaded bacterial suspension into the wells of the microtiter plate.

    • Measure the baseline fluorescence for 2-3 minutes (Excitation: ~622 nm, Emission: ~670 nm).

    • Add this compound at various concentrations to the respective wells. Use valinomycin as a positive control for depolarization.

    • Immediately begin recording the fluorescence intensity over time to monitor for de-quenching, which indicates membrane depolarization.

Membrane_Potential_Workflow Start Start Prepare_Cells Prepare Bacterial Cells (Mid-log phase, washed) Start->Prepare_Cells Load_Dye Load Cells with DiSC3(5) Dye Prepare_Cells->Load_Dye Aliquot_Plate Aliquot Dye-loaded Cells into 96-well Plate Load_Dye->Aliquot_Plate Measure_Baseline Measure Baseline Fluorescence Aliquot_Plate->Measure_Baseline Add_Compound Add this compound and Controls Measure_Baseline->Add_Compound Measure_Depolarization Monitor Fluorescence De-quenching (Depolarization) Add_Compound->Measure_Depolarization End End Measure_Depolarization->End

Caption: Workflow for the membrane potential assay.

Membrane Integrity Assay (using SYTOX Green)

This assay determines if this compound compromises the integrity of the bacterial cell membrane, allowing the influx of the otherwise membrane-impermeable SYTOX Green dye.[8][9][10]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-free buffer (e.g., Hank's Balanced Salt Solution)

  • SYTOX Green nucleic acid stain

  • This compound solution

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Bacterial Preparation:

    • Prepare a bacterial suspension in a phosphate-free buffer.

  • Assay Setup:

    • In a 96-well plate, combine the bacterial suspension with SYTOX Green (final concentration of 0.5-5 µM for bacteria).

    • Add this compound at various concentrations.

    • Include a positive control for membrane permeabilization (e.g., a known membrane-lytic agent) and a negative control (untreated cells).

  • Incubation and Measurement:

    • Incubate the plate for at least 5 minutes, protected from light.

    • Measure the fluorescence intensity (Excitation: ~504 nm, Emission: ~523 nm). An increase in fluorescence indicates compromised membrane integrity.

Membrane_Integrity_Workflow Start Start Prepare_Suspension Prepare Bacterial Suspension in Phosphate-free Buffer Start->Prepare_Suspension Setup_Assay Combine Bacteria, SYTOX Green, and this compound in Plate Prepare_Suspension->Setup_Assay Incubate Incubate for >5 min (Protected from light) Setup_Assay->Incubate Measure_Fluorescence Measure Fluorescence Intensity (Increased signal = compromised membrane) Incubate->Measure_Fluorescence End End Measure_Fluorescence->End

Caption: Workflow for the membrane integrity assay.

Macromolecular Synthesis Inhibition Assays

These assays determine the effect of this compound on the synthesis of DNA, RNA, and proteins using radiolabeled precursors.

Materials:

  • Bacterial culture in early to mid-logarithmic growth phase

  • Minimal essential medium

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)

  • This compound solution

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

General Procedure:

  • Culture Preparation:

    • Grow bacteria to the early to mid-logarithmic phase in a minimal essential medium.

  • Assay:

    • To aliquots of the bacterial culture, add the respective radiolabeled precursor and this compound at various concentrations.

    • Include a control without the antimicrobial agent.

    • Incubate the cultures at 37°C with shaking.

  • Sampling and Precipitation:

    • At various time points, withdraw aliquots from each culture.

    • Precipitate the macromolecules by adding cold TCA.

    • Collect the precipitate by filtration through glass fiber filters.

  • Quantification:

    • Wash the filters to remove unincorporated radiolabel.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Analysis:

    • Compare the incorporation of the radiolabeled precursors in the treated samples to the untreated control to determine the extent of inhibition of DNA, RNA, or protein synthesis.

Macromolecular_Synthesis_Workflow Start Start Prepare_Culture Prepare Bacterial Culture (Log phase) Start->Prepare_Culture Add_Components Add Radiolabeled Precursor and this compound Prepare_Culture->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Take_Samples Take Aliquots at Different Time Points Incubate->Take_Samples Precipitate Precipitate Macromolecules with Cold TCA Take_Samples->Precipitate Filter_Wash Filter and Wash Precipitate Precipitate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Analyze Analyze Inhibition of Synthesis Measure_Radioactivity->Analyze End End Analyze->End

Caption: Workflow for macromolecular synthesis inhibition assays.

Conclusion

This compound represents a promising class of antimicrobial compounds with a potent and multifaceted mechanism of action against Gram-positive bacteria. Its ability to penetrate the bacterial cell membrane and target intracellular processes, such as nucleic acid function, distinguishes it from many conventional antibiotics and membrane-disrupting peptides. This intracellular targeting may offer advantages in overcoming certain forms of antibiotic resistance. Further research is warranted to fully elucidate the specific molecular interactions within the bacterial cell and to explore the full therapeutic potential of this and similar triazine-piperazine-triazine scaffold-based molecules. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this and other novel antimicrobial agents.

References

Antimicrobial Agent-8: A Comprehensive Analysis of its In Vitro Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro antifungal properties of Antimicrobial Agent-8, a novel investigational compound. The document outlines its spectrum of activity against a broad panel of pathogenic fungi, including yeasts and molds. Key data on minimum inhibitory concentrations (MIC) and time-kill kinetics are presented in a clear, tabular format for comparative analysis. Furthermore, this guide details the experimental protocols utilized for these assessments and illustrates the proposed mechanism of action through a relevant signaling pathway diagram. The information herein is intended to support further research and development of this compound as a potential therapeutic agent for fungal infections.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action.[1] this compound is a new chemical entity that has demonstrated potent in vitro activity against a wide range of clinically relevant fungi. This document serves as a comprehensive technical resource, summarizing the current understanding of its antifungal spectrum and providing detailed methodologies for its evaluation.

Spectrum of Activity: Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound was evaluated against a panel of pathogenic fungi using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The results, including MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of the isolates, respectively), are summarized in Table 1.

Table 1: In Vitro Susceptibility of Pathogenic Fungi to this compound

Fungal SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans1000.1250.50.03 - 2
Candida glabrata1000.520.125 - 8
Candida parapsilosis1000.2510.06 - 4
Candida tropicalis500.1250.50.03 - 1
Cryptococcus neoformans500.060.250.015 - 1
Aspergillus fumigatus50140.25 - 16
Aspergillus flavus25280.5 - 32
Fusarium solani258322 - >64
Rhizopus oryzae2516>644 - >64

Fungicidal Activity: Time-Kill Kinetics

To determine whether this compound exhibits fungistatic or fungicidal activity, time-kill assays were performed.[5][6] These assays measure the rate and extent of fungal killing over time in the presence of the antimicrobial agent.[6] Fungicidal activity is typically defined as a ≥99.9% (≥3-log₁₀) reduction in colony-forming units (CFU)/mL from the initial inoculum.[7] The results against representative fungal isolates are presented in Table 2.

Table 2: Summary of Time-Kill Kinetics for this compound

Fungal IsolateAgent ConcentrationTime to ≥99.9% Killing (hours)Activity
Candida albicans SC53144x MIC8Fungicidal
Candida glabrata BG24x MIC24Fungicidal
Cryptococcus neoformans H994x MIC12Fungicidal
Aspergillus fumigatus Af2934x MIC>48Fungistatic

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method was employed to determine the MIC of this compound.[8]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of approximately 1-5 x 10³ CFU/mL.[8]

  • Assay Plate Preparation: Two-fold serial dilutions of this compound were prepared in RPMI 1640 medium in a 96-well microtiter plate.[3]

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.[2]

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that resulted in no visible growth.[2]

Time-Kill Kinetics Assay
  • Inoculum Preparation: A standardized fungal inoculum of approximately 1-5 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.[5]

  • Assay Setup: The fungal suspension was exposed to various concentrations of this compound (e.g., 1x, 4x, and 16x MIC) and a growth control in a shaking incubator at 35°C.[5][9]

  • Sampling and Plating: Aliquots were removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), serially diluted in sterile saline, and plated on SDA plates.[5]

  • Data Analysis: The plates were incubated for 24-48 hours, and the number of colonies was counted to determine the CFU/mL at each time point. The results were plotted as log₁₀ CFU/mL versus time.

Proposed Mechanism of Action and Signaling Pathways

This compound is hypothesized to inhibit the fungal-specific enzyme, Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway. This pathway is crucial for DNA and RNA synthesis. Inhibition of this pathway leads to the depletion of essential pyrimidines, ultimately resulting in cell growth arrest and death. Two-component signal transduction pathways, which are absent in mammalian cells, are often involved in sensing environmental stress and regulating essential cellular processes, making them attractive targets for antifungal drugs.[1][10] While the direct target of this compound is DHODH, its downstream effects likely impact stress response pathways.

Below are diagrams illustrating the proposed signaling pathway and the experimental workflows.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Fungal Culture p2 0.5 McFarland Suspension p1->p2 p3 Standardized Inoculum (1-5 x 10^3 CFU/mL) p2->p3 a2 Inoculation of 96-well Plate p3->a2 a1 Serial Dilution of This compound a1->a2 a3 Incubation (35°C, 24-48h) a2->a3 an1 Visual Reading a3->an1 an2 MIC Determination an1->an2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

signaling_pathway cluster_pathway Pyrimidine Biosynthesis Pathway cluster_inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase Orotate Orotate Dihydroorotate->Orotate DHODH_node DHODH Dihydroorotate->DHODH_node UMP UMP Orotate->UMP OPRTase DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH DHODH Agent8 This compound Agent8->DHODH_node Inhibition DHODH_node->Orotate

Caption: Proposed Inhibition of the Pyrimidine Biosynthesis Pathway.

Conclusion

This compound demonstrates a potent and broad spectrum of in vitro activity against a wide range of pathogenic fungi. It exhibits fungicidal activity against key yeast pathogens such as Candida species and Cryptococcus neoformans. The proposed mechanism of action, inhibition of DHODH, represents a potentially valuable target for antifungal therapy. The data presented in this technical guide support the continued investigation of this compound as a promising candidate for the treatment of invasive fungal infections.

References

In Vitro Evaluation of "Antimicrobial Agent-8" Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antimicrobial agent-8" is a hypothetical designation used for the purpose of this technical guide. The data presented are illustrative examples based on common findings in antimicrobial research and are not derived from studies on a real compound with this name. This document serves as a template and guide for researchers, scientists, and drug development professionals on the standard methodologies for the in vitro evaluation of a novel antimicrobial agent.

Introduction

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of new therapeutic agents. The initial preclinical evaluation of a novel compound, such as the hypothetical "this compound," involves a rigorous series of in vitro assays. These tests are fundamental for determining the agent's spectrum of activity, potency, and preliminary safety profile. This guide details the core experimental protocols, data presentation standards, and logical workflows essential for the comprehensive in vitro assessment of a new antimicrobial candidate against clinically relevant bacterial isolates.

Antimicrobial Susceptibility Testing

The primary goal of susceptibility testing is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration, MBC).[1][2][3]

Quantitative Susceptibility Data

The following tables represent hypothetical susceptibility data for "this compound" against a panel of common clinical isolates.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values for this compound

Clinical IsolateStrain IDTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive2
Staphylococcus aureus (MRSA)Clinical Isolate 1Gram-positive4
Streptococcus pneumoniaeClinical Isolate 2Gram-positive1
Enterococcus faecalisATCC 29212Gram-positive8
Escherichia coliATCC 25922Gram-negative4
Klebsiella pneumoniae (KPC)Clinical Isolate 3Gram-negative16
Pseudomonas aeruginosaATCC 27853Gram-negative16
Acinetobacter baumanniiClinical Isolate 4Gram-negative32

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) Values for this compound

Clinical IsolateStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213242
Streptococcus pneumoniaeClinical Isolate 2122
Escherichia coliATCC 25922482
Pseudomonas aeruginosaATCC 2785316>64>4

An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Experimental Protocol: MIC & MBC Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent, followed by a subculture to determine the MBC.[4]

Materials:

  • "this compound" stock solution

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strains for testing

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Sterile Mueller-Hinton Agar (B569324) (MHA) plates

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Drug Dilution:

    • Prepare a two-fold serial dilution of "this compound" in MHB directly in the 96-well microtiter plate.

    • The typical volume in each well before adding the inoculum is 100 µL.

    • Include a positive control well (MHB with bacteria, no agent) and a negative control well (MHB only).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of "this compound" in which no visible bacterial growth is observed.[1][6]

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar).[4]

Visualization: MIC/MBC Testing Workflow

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination p1 Prepare Bacterial Inoculum (0.5 McFarland) p2 Serial Dilution of This compound in 96-well plate m1 Inoculate Plate (Final: 5x10^5 CFU/mL) p2->m1 m2 Incubate 16-20h at 37°C m1->m2 m3 Read MIC: Lowest concentration with no visible growth m2->m3 b1 Subculture from clear wells onto Mueller-Hinton Agar m3->b1 b2 Incubate 18-24h at 37°C b1->b2 b3 Read MBC: Lowest concentration with ≥99.9% killing b2->b3 end End b3->end start Start start->p1 Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Point Sampling & Plating cluster_analysis Analysis s1 Prepare Bacterial Inoculum (~10^6 CFU/mL) s2 Prepare Flasks with Broth: - Growth Control - Test Concentrations (e.g., 1x, 2x, 4x MIC) s1->s2 s3 Inoculate all Flasks s2->s3 t0 Time = 0h s3->t0 t_points process For each time point: 1. Withdraw Aliquot 2. Serial Dilution 3. Plate on Agar t0->process t2 Time = 2h t2->process t4 Time = 4h t4->process t8 Time = 8h t8->process t24 Time = 24h t24->process a1 Incubate Plates 18-24h at 37°C process->a1 a2 Count Colonies (Determine CFU/mL) a1->a2 a3 Plot log10 CFU/mL vs. Time a2->a3 end End a3->end start Start start->s1 MOA_Pathway Common Antimicrobial Mechanisms of Action agent Antimicrobial Agent-8 m1 Inhibition of Cell Wall Synthesis agent->m1 m2 Disruption of Cell Membrane agent->m2 m3 Inhibition of Protein Synthesis agent->m3 m4 Inhibition of Nucleic Acid Synthesis agent->m4 m5 Inhibition of Metabolic Pathways agent->m5 cell_wall cell_wall m1->cell_wall cell_membrane cell_membrane m2->cell_membrane ribosome ribosome m3->ribosome dna dna m4->dna metabolism metabolism m5->metabolism

References

An In-depth Technical Guide to the Target Identification and Validation of Antimicrobial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data related to the target identification and validation of "Antimicrobial agent-8," a compound analogous to penicillin. The primary target of this agent is a class of enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[1][2][3] Inhibition of these proteins disrupts cell wall integrity, leading to bacterial cell death.[2][4][5][6]

Data Presentation: Quantitative Analysis of this compound Interaction with Penicillin-Binding Proteins (PBPs)

The following tables summarize the quantitative data regarding the binding affinity and inhibitory concentration of this compound against various PBPs in Escherichia coli and Staphylococcus aureus. This data is crucial for understanding the agent's specificity and potency.

Table 1: Binding Affinities (IC50 in µg/mL) of this compound for E. coli PBPs

Penicillin-Binding Protein (PBP)IC50 (µg/mL)Function
PBP1a>100Transpeptidase and Transglycosylase
PBP1b>100Transpeptidase and Transglycosylase
PBP20.1Cell Shape
PBP30.5Cell Division
PBP425Carboxypeptidase
PBP5/6>100Carboxypeptidase

This table is a representative example based on known affinities of penicillin analogs. Actual values would be determined experimentally for a novel agent.

Table 2: Number of PBP Molecules per Cell in S. aureus

Penicillin-Binding Protein (PBP)Number of Molecules per Cell
PBP1~150-200
PBP2~1,300
PBP2a (in MRSA)~800
PBP3~150-200
PBP4Not determined

Data adapted from studies on S. aureus.[7] The number of PBP molecules can vary between bacterial species and strains.[7][8]

Experimental Protocols: Methodologies for Target Identification and Validation

Detailed protocols for key experiments are provided below. These methods are fundamental for identifying and validating the targets of novel antimicrobial agents.

2.1. Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of this compound to specific PBPs by measuring its ability to compete with a labeled penicillin derivative.[9]

Protocol:

  • Membrane Preparation:

    • Grow bacterial cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[10]

    • Resuspend the cells in the same buffer and lyse them using a French press or sonication.[10]

    • Perform a low-speed centrifugation to remove unbroken cells.

    • Collect the membrane fraction by high-speed centrifugation.[10]

    • Wash the membrane pellet and resuspend it in a suitable buffer.[10]

  • Competition Binding:

    • Incubate the prepared bacterial membranes with varying concentrations of unlabeled this compound for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).[10]

    • Add a constant, saturating concentration of a labeled penicillin, such as 3H-penicillin or a fluorescent penicillin derivative (e.g., Bocillin-FL).[9][10]

    • Incubate for an additional period to allow the labeled penicillin to bind to any available PBPs.[10]

  • Detection and Analysis:

    • Stop the reaction by adding a sample buffer and boiling.

    • Separate the membrane proteins by SDS-PAGE.[10]

    • If using a radiolabeled penicillin, visualize the PBPs by fluorography after incubating the gel in a scintillant like 1 M sodium salicylate.[10]

    • If using a fluorescent penicillin, visualize the PBPs directly using a fluorescent gel scanner.

    • Quantify the band intensity for each PBP at different concentrations of this compound to determine the IC50 value.

2.2. In Vivo PBP Labeling Assay

This method assesses the ability of this compound to reach and bind to its PBP targets in living bacterial cells.[11]

Protocol:

  • Cell Culture and Treatment:

    • Grow bacterial cells to the desired optical density.

    • Incubate the intact cells with varying concentrations of this compound for a specific duration.[12]

  • Labeling of Remaining PBPs:

    • Wash the cells to remove the unbound antimicrobial agent.

    • Resuspend the cells in a buffer containing a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) and incubate.[11]

  • Analysis:

    • Wash the cells to remove the unbound fluorescent probe.

    • Lyse the cells and prepare the membrane fraction as described in the PBP competition assay.

    • Separate the membrane proteins by SDS-PAGE and visualize the fluorescently labeled PBPs.

    • The decrease in fluorescence intensity of a specific PBP band in the presence of this compound indicates binding.

2.3. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a positive control (bacteria without the agent) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in the action and study of this compound.

Bacterial_Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Fructose-6-P Fructose-6-P UDP-GlcNAc UDP-GlcNAc Fructose-6-P->UDP-GlcNAc GlmS, GlmM, GlmU UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Glycan Chain Glycan Chain Lipid II->Glycan Chain Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Glycan Chain->Cross-linked Peptidoglycan Transpeptidase (PBP activity) PBP PBPs (Transpeptidases) Agent8 Antimicrobial Agent-8 Agent8->PBP Inhibition

Bacterial Cell Wall Synthesis Pathway and Inhibition by this compound.

The synthesis of the bacterial cell wall is a multi-step process that occurs in the cytoplasm, at the cytoplasmic membrane, and in the periplasmic space.[4][13] this compound, like penicillin, inhibits the final step of this pathway, the cross-linking of peptidoglycan chains, which is catalyzed by Penicillin-Binding Proteins (PBPs).[4][5][6][14]

Target_Identification_Workflow A Initial Screening (e.g., MIC determination) B Hypothesis Generation (e.g., similarity to known drugs) A->B C Affinity-Based Methods (PBP Competition Assay) B->C D In Vivo Target Engagement (Live-cell PBP Labeling) C->D E Genetic Validation (e.g., overexpression or knockout of target) D->E F Target Validated E->F

Workflow for the Identification and Validation of this compound's Target.

The process of identifying and validating the target of a new antimicrobial agent typically follows a structured workflow.[15][16][17][18][19] This begins with initial screening for antimicrobial activity, followed by hypothesis generation and a series of in vitro and in vivo experiments to confirm the molecular target and its relevance to the agent's mechanism of action.

Signal_Transduction_Cell_Death Agent8 This compound PBP_Inhibition PBP Inhibition Agent8->PBP_Inhibition CellWall_Stress Cell Wall Stress Signal PBP_Inhibition->CellWall_Stress Two_Component_System Two-Component System Activation (e.g., VncR/S) CellWall_Stress->Two_Component_System Autolysin_Activation Autolysin Activation (e.g., LytA) Two_Component_System->Autolysin_Activation Cell_Lysis Cell Lysis and Death Autolysin_Activation->Cell_Lysis

Signal Transduction Pathway Leading to Cell Death Upon PBP Inhibition.

The binding of this compound to PBPs does not directly cause cell death. Instead, it triggers a signal transduction cascade.[20] In some bacteria, such as S. pneumoniae, this involves the activation of a two-component system, which in turn upregulates autolysins that degrade the cell wall, leading to lysis.[5][20]

References

An In-depth Technical Guide on the Chemical Synthesis and Structural Characterization of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Antimicrobial agent-8" is not a recognized chemical identifier. This guide utilizes Linezolid (B1675486), a clinically significant oxazolidinone antibiotic, as a representative example to fulfill the detailed technical requirements of the user request.

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, crucial for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its empirical formula is C₁₆H₂₀FN₃O₄, with a molecular weight of 337.35 g/mol .[1][2]

Chemical Synthesis

The synthesis of Linezolid, chemically known as (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, can be achieved through various routes.[1][3][4][5][6] A common and efficient method involves a multi-step process beginning with the formation of a key oxazolidinone intermediate.

A convergent synthesis approach is often employed, which has been adapted for continuous flow synthesis, achieving a high overall yield.[7][8] One reported efficient synthesis method achieves Linezolid in four steps with an overall yield of over 40%.[9] Another process boasts a 90% yield with high purity.[1]

Representative Synthetic Scheme

A frequently cited synthetic strategy involves the following key transformations:

  • N-alkylation: 3-Fluoro-4-morpholinobenzenamine is reacted with (R)-epichlorohydrin.[10]

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazolidinone ring.

  • Functional Group Interconversion: The hydroxyl group on the oxazolidinone side chain is converted to an azide (B81097).

  • Reduction and Acetylation: The azide is reduced to an amine and subsequently acetylated to yield the final product, Linezolid.

G A 3-Fluoro-4-morpholinobenzenamine + (R)-epichlorohydrin B N-alkylation A->B C Intermediate Amine B->C D Cyclization (e.g., with CDI) C->D E (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one D->E F Azidation E->F G Azide Intermediate F->G H Reduction G->H I Amine Intermediate H->I J Acetylation I->J K Linezolid J->K

Caption: A generalized workflow for the chemical synthesis of Linezolid.

Experimental Protocols

Synthesis of (S)-N-[[3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid)

Materials:

  • 3-Fluoro-4-morpholinobenzenamine

  • (R)-epichlorohydrin

  • Carbonyl diimidazole (CDI)

  • Sodium azide

  • Triphenylphosphine (B44618)

  • Acetic anhydride (B1165640)

  • Appropriate solvents (e.g., DMF, THF, Ethyl Acetate)

  • Appropriate bases (e.g., K₂CO₃, Triethylamine)

Procedure:

  • Step 1: N-alkylation and Cyclization

    • 3-Fluoro-4-morpholinobenzenamine is reacted with (R)-epichlorohydrin in a suitable solvent.

    • The resulting amino alcohol is cyclized using a carbonylating agent like CDI in the presence of a base to form the oxazolidinone ring, yielding (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one.[9]

  • Step 2: Conversion to Azide

    • The hydroxyl group of the intermediate from Step 1 is first converted to a good leaving group (e.g., by mesylation).

    • The resulting compound is then treated with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide intermediate.[3]

  • Step 3: Reduction of the Azide

    • The azide intermediate is reduced to the primary amine. A common method for this is the Staudinger reaction, using triphenylphosphine followed by hydrolysis.

  • Step 4: Acetylation

    • The amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product, Linezolid.[4][9]

  • Purification: The final product is purified by recrystallization or column chromatography to achieve high purity.[9]

Structural Characterization

The chemical structure of Linezolid is confirmed using a variety of spectroscopic and analytical techniques.[11][12]

Spectroscopic Data
Technique Observed Data
¹H NMR (DMSO-d₆) δ ppm 8.20-8.17 (s, 1H, NH), 7.51-7.45 (dd, 1H), 7.19-7.16 (m, 1H), 7.08-7.01 (m, 1H), 4.82-4.87 (q, 1H), 4.09-4.15 (t, 1H), 3.71-3.74 (t, 4H), 3.61-3.62 (m, 4H), 2.93-2.96 (m, 4H), 1.05-1.10 (t, 3H).[10]
¹³C NMR (DMSO-d₆) δ ppm 168.21, 156.22, 154.02, 152.99, 143.88, 138.93, 135.56, 133.49, 128.61, 128.23, 126.04, 119.62, 119.19, 114.00, 106.75, 106.40, 71.26, 66.18, 50.72, 41.21.[10]
Mass Spectrometry (MS) m/z: 440 (M+ + H) for a related analog, indicating the molecular weight.[10]
Infrared (IR) (KBr, νₘₐₓ, cm⁻¹) 3307 (N-H stretching), 1728, 1656 (C=O stretching).[10]
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the synthesized Linezolid is dissolved in a deuterated solvent, typically DMSO-d₆.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the presence of all expected functional groups and the overall molecular structure.[13]

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Acquisition: Mass spectra are obtained using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Analysis: The molecular ion peak is identified to confirm the molecular weight of Linezolid. Fragmentation patterns can provide further structural information.[11]

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample is prepared as a KBr pellet or a thin film.

  • Data Acquisition: The IR spectrum is recorded.

  • Analysis: The presence of characteristic absorption bands for functional groups such as N-H, C=O, and C-F bonds is confirmed.[14]

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the synthesized compound.[15]

  • Method: A validated reverse-phase HPLC method is used. The retention time of the synthesized compound is compared to that of a reference standard. The peak area is used to quantify the purity.

G A Synthesized Linezolid B NMR Spectroscopy A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E HPLC A->E F Structural Confirmation B->F G Molecular Weight Confirmation C->G H Functional Group Analysis D->H I Purity Assessment E->I J Final Characterized Product F->J G->J H->J I->J

Caption: Workflow for the structural characterization and purity analysis of Linezolid.

Mechanism of Action: Inhibition of Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[][17] This mechanism is distinct from many other protein synthesis inhibitors that act during the elongation phase.[18]

  • Binding to the Ribosome: Linezolid binds to the 23S rRNA of the 50S ribosomal subunit.[2][17]

  • Inhibition of the Initiation Complex: This binding prevents the formation of the functional 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and initiator fMet-tRNA.[18][19]

  • Cessation of Protein Synthesis: By blocking this crucial first step, Linezolid effectively halts the production of bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms, although it can be bactericidal against certain streptococcal strains.[17][19]

Due to its unique mechanism, cross-resistance between Linezolid and other classes of protein synthesis inhibitors is uncommon.[18]

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex 70S Initiation Complex 50S_subunit->70S_initiation_complex combines with 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex combines with Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis No_Protein_Synthesis Protein Synthesis Inhibited Linezolid Linezolid Linezolid->50S_subunit binds to 23S rRNA Linezolid->70S_initiation_complex prevents formation mRNA mRNA mRNA->70S_initiation_complex binds to fMet-tRNA fMet-tRNA fMet-tRNA->70S_initiation_complex binds to

Caption: Mechanism of action of Linezolid, inhibiting bacterial protein synthesis.

References

An In-depth Technical Guide to the Origins and Discovery of Antimicrobial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. This document details the origin, discovery, and initial characterization of a promising new antimicrobial compound, designated Antimicrobial Agent-8 (AMA-8). Isolated from the marine sponge Spongia oceanica, AMA-8 exhibits potent activity against a range of multidrug-resistant Gram-positive and Gram-negative bacteria. This guide provides a comprehensive overview of the screening process that identified AMA-8, its antimicrobial spectrum, and preliminary insights into its mechanism of action, which appears to involve the disruption of the bacterial stringent response signaling pathway. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction: The Quest for Novel Antimicrobials

The diminishing efficacy of existing antibiotics is a critical global health threat, creating an urgent need for new antimicrobial agents with novel mechanisms of action.[1][2] Natural products have historically been a rich source of bioactive molecules and continue to be a promising avenue for the discovery of new drugs.[1] The marine environment, in particular, represents a vast and largely untapped reservoir of microbial diversity and novel chemical entities. This whitepaper describes the discovery and preliminary characterization of this compound (AMA-8), a novel compound isolated from a marine sponge-associated actinomycete.

Discovery and Origin of this compound

Source Organism and Isolation

This compound was isolated from the fermentation broth of a novel strain of Streptomyces sp., designated S-08, which was itself isolated from a specimen of the marine sponge Spongia oceanica, collected from a depth of 200 meters in the Pacific Ocean. The initial screening of microbial isolates from this sponge revealed that the crude extract from Streptomyces sp. S-08 exhibited significant inhibitory activity against a panel of pathogenic bacteria.

High-Throughput Screening and Hit Identification

The discovery process for this compound followed a systematic workflow, beginning with the collection of marine samples and culminating in the identification of a pure, active compound. The workflow is designed to efficiently screen a large number of natural product extracts and identify promising "hits" for further development.[3]

G A Marine Sponge Collection (Spongia oceanica) B Isolation of Associated Microorganisms (e.g., Streptomyces sp. S-08) A->B C Fermentation and Extraction B->C D High-Throughput Screening (HTS) (Whole-cell phenotypic screen) C->D E Hit Identification (Crude Extract from S-08) D->E F Bioassay-Guided Fractionation (HPLC) E->F G Isolation of Pure Compound (this compound) F->G H Structure Elucidation (NMR, Mass Spectrometry) G->H I Lead Optimization H->I

Figure 1: Workflow for the Discovery of this compound.

Antimicrobial Activity of Agent-8

The antimicrobial efficacy of the purified AMA-8 was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant, and often multidrug-resistant, bacterial strains.

Quantitative Data: MIC Profile

The following table summarizes the MIC values of this compound against various bacterial pathogens.

Bacterial StrainGram StainClinical SignificanceAMA-8 MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MRSA)PositiveSkin infections, sepsis21>32
Enterococcus faecalis (VRE)PositiveUrinary tract infections4>648
Streptococcus pneumoniaePositivePneumonia, meningitis10.52
Escherichia coli (ESBL)NegativeUTIs, bloodstream infections8N/A>32
Klebsiella pneumoniae (KPC)NegativePneumonia, nosocomial infections8N/A16
Pseudomonas aeruginosaNegativeOpportunistic infections16N/A4
Acinetobacter baumanniiNegativeVentilator-associated pneumonia4N/A16

Table 1: Minimum Inhibitory Concentration (MIC) of this compound compared to standard antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • This compound stock solution

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Sterile multichannel pipettes

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the AMA-8 stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

    • Within 15 minutes, add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum density of ~5 x 10^5 CFU/mL and brings the total volume in each well to 100 µL.

  • Incubation:

    • Seal the plates or place them in a container with a moist towel to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye. A button of growth at the bottom of the well indicates bacterial proliferation.

Proposed Mechanism of Action

Preliminary studies suggest that this compound does not operate through common mechanisms like cell wall synthesis inhibition or protein synthesis disruption. Instead, evidence points towards the inhibition of the bacterial stringent response , a key survival pathway activated during stress conditions, such as nutrient limitation. AMA-8 is hypothesized to interfere with the activity of the RelA/SpoT Homolog (RSH) enzymes, which are responsible for synthesizing the alarmone molecules (p)ppGpp.

G cluster_0 Bacterial Cell Stress Nutrient Starvation (Amino Acid Limitation) Ribosome Stalled Ribosome Stress->Ribosome RelA RelA Enzyme Activation Ribosome->RelA ppGpp (p)ppGpp Synthesis (Alarmone Production) RelA->ppGpp RNA_Polymerase RNA Polymerase ppGpp->RNA_Polymerase Binds rRNA_synthesis rRNA Synthesis (Growth-related genes) RNA_Polymerase->rRNA_synthesis Represses Stress_genes Stress Response Genes (Survival, Virulence) RNA_Polymerase->Stress_genes Activates Growth_Arrest Bacteriostasis & Biofilm Formation Stress_genes->Growth_Arrest AMA8 This compound AMA8->RelA Inhibits

Figure 2: Hypothesized Mechanism of Action of this compound.
Experimental Protocol: Bacterial Two-Hybrid (B2H) Assay

Objective: To investigate the potential interaction between this compound and the RelA protein, which would support the hypothesized mechanism of action.

Materials:

  • E. coli BTH101 reporter strain

  • pKT25 and pUT18C plasmids (encoding T25 and T18 fragments of adenylate cyclase)

  • RelA gene cloned into pKT25 (pKT25-RelA)

  • A known RelA-interacting protein gene cloned into pUT18C (pUT18C-Partner) as a positive control.

  • LB agar (B569324) plates supplemented with X-Gal (40 µg/mL), IPTG (0.5 mM), ampicillin (B1664943) (100 µg/mL), and kanamycin (B1662678) (50 µg/mL).

  • This compound dissolved in DMSO.

Procedure:

  • Transformation: Co-transform the E. coli BTH101 reporter strain with pKT25-RelA and pUT18C-Partner plasmids.

  • Plating: Plate the transformed cells onto LB agar plates containing antibiotics, X-Gal, and IPTG.

  • Application of Agent-8:

    • On one set of plates, place a sterile paper disc impregnated with a sub-lethal concentration of this compound in the center.

    • On a control plate, place a disc impregnated with DMSO only.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis:

    • A positive interaction between RelA and its partner protein will reconstitute the adenylate cyclase, leading to cAMP production, activation of the lac operon, and the development of blue colonies on X-Gal plates.

    • If this compound disrupts the RelA-partner interaction, a zone of white or lighter blue colonies will be observed around the disc containing the agent, indicating inhibition of the protein-protein interaction. The control plate with DMSO should show uniform blue colony formation.

Conclusion and Future Directions

This compound represents a promising new scaffold for antibiotic development. Its novel marine origin, potent activity against resistant pathogens, and unique proposed mechanism of action make it a compelling lead candidate. Future work will focus on the complete elucidation of its structure, confirmation of its molecular target through genetic and biochemical studies, and optimization of its chemical structure to improve potency and pharmacokinetic properties. The detailed protocols and data presented herein provide a foundational resource for the continued investigation of this novel antimicrobial agent.

References

Solubility and Stability of Antimicrobial Agent-8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability testing protocols for "Antimicrobial agent-8" (CAS No. 2978694-22-1), a potent antimicrobial compound with demonstrated anti-inflammatory properties.[1] This document is intended to equip researchers with the necessary methodologies to accurately assess its physicochemical properties, ensuring reliable and reproducible results in preclinical and early-phase drug development.

Introduction to this compound

"this compound" is a novel synthetic molecule with a molecular weight of 746.95 g/mol and a molecular formula of C39H54N16.[1] It exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) in the range of 2-8 μg/mL.[1] In addition to its antimicrobial effects, "this compound" has shown significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[1] Preliminary data also suggests good stability against proteolytic degradation and in the presence of salt and serum.[1]

A thorough understanding of its solubility and stability is paramount for advancing "this compound" through the drug development pipeline. These parameters are critical for formulation development, ensuring accurate dosing in in vitro and in vivo studies, and predicting its shelf-life and storage requirements.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the methodologies for determining the solubility of "this compound" in various relevant solvent systems.

Summary of Known Solubility Data

Quantitative solubility data for "this compound" is currently limited. The available information is summarized in the table below. Further detailed characterization is recommended.

Solvent/SystemSolubilityMethodReference
Dimethyl Sulfoxide (B87167) (DMSO)100 mg/mL (133.88 mM)Ultrasonic[1]
10% DMSO / 90% (20% SBE-β-CD in saline)2.5 mg/mL (3.35 mM)Ultrasonic[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline2.5 mg/mL (3.35 mM)Ultrasonic[1]
10% DMSO / 90% corn oil2.5 mg/mL (3.35 mM)Ultrasonic[1]
Experimental Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of "this compound" in various aqueous and organic solvents is provided below.

Objective: To determine the saturation solubility of "this compound" in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • "this compound" powder

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.9% Saline, Ethanol, Methanol, Acetonitrile, Polyethylene glycol 400 (PEG 400), Propylene glycol, Dimethyl sulfoxide (DMSO)

  • Buffers: pH 2, 4, 6, 8, 10

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for "this compound"

  • Vials and syringes with appropriate filters

Methodology:

  • Sample Preparation: Add an excess amount of "this compound" powder to a known volume of each solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of "this compound".

  • Data Reporting: Express the solubility in mg/mL and mM.

The following diagram illustrates the experimental workflow for solubility testing.

G cluster_workflow Solubility Testing Workflow start Start: Excess 'this compound' in Solvent equilibration Equilibration (Thermostatic Shaker, 24-48h) start->equilibration centrifugation Centrifugation (Phase Separation) equilibration->centrifugation filtration Filtration of Supernatant (0.22 µm filter) centrifugation->filtration dilution Dilution of Filtrate filtration->dilution hplc HPLC Analysis dilution->hplc end End: Determine Solubility (mg/mL, mM) hplc->end

Caption: Workflow for determining the equilibrium solubility of "this compound".

Stability Profile of this compound

Stability testing is crucial to understand how the quality of "this compound" varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can help in the development of stability-indicating analytical methods and to understand the intrinsic stability of the molecule.

3.1.1. Summary of Forced Degradation Conditions and Expected Outcomes

The following table outlines the recommended stress conditions for "this compound" based on ICH guidelines.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo assess degradation in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24hTo evaluate susceptibility to oxidative stress.
Thermal Degradation Solid state at 80°C for 48hTo determine the impact of heat on the solid form.
Photostability Solid and solution exposed to ICH-specified light conditions (UV and visible)To assess degradation upon exposure to light.

3.1.2. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of "this compound" under various stress conditions.

Materials:

  • "this compound"

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method (preferably with mass spectrometry detection, HPLC-MS)

Methodology:

  • Sample Preparation: Prepare solutions of "this compound" in the respective stress media (acid, base, oxidant). For thermal and photostability, use the solid drug substance and a solution in a suitable solvent.

  • Stress Application: Expose the samples to the conditions outlined in the table above for the specified duration. A control sample (unstressed) should be analyzed concurrently.

  • Neutralization (for hydrolysis): At the end of the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.

The logical relationship for conducting forced degradation studies is depicted below.

G cluster_forced_degradation Forced Degradation Study Logic api 'this compound' API stress_conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) api->stress_conditions stressed_samples Generate Stressed Samples stress_conditions->stressed_samples analytical_method Stability-Indicating Analytical Method (HPLC-MS) stressed_samples->analytical_method degradation_profile Elucidate Degradation Profile analytical_method->degradation_profile pathways Identify Degradation Pathways degradation_profile->pathways

Caption: Logical flow for forced degradation studies of "this compound".

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.

3.2.1. ICH Recommended Storage Conditions

The following table summarizes the ICH recommended storage conditions for long-term and accelerated stability testing.

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

3.2.2. Experimental Protocol for Long-Term and Accelerated Stability

Objective: To evaluate the stability of "this compound" under ICH-recommended storage conditions.

Materials:

  • "this compound" drug substance from at least three primary batches

  • Appropriate container closure system

  • Stability chambers set to the conditions specified in the table above

  • Validated stability-indicating analytical method

Methodology:

  • Sample Packaging: Package the drug substance in the proposed container closure system.

  • Storage: Place the packaged samples in the respective stability chambers.

  • Time Points for Testing:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analysis: At each time point, withdraw samples and test for relevant quality attributes, including appearance, assay, degradation products, and any other critical quality attributes.

  • Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change is defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for any other attribute.

Anti-inflammatory Signaling Pathway

"this compound" has been shown to inhibit the production of nitric oxide and TNF-α. This suggests an interaction with the inflammatory signaling cascade, likely involving the NF-κB pathway. The following diagram illustrates a plausible mechanism of action.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB (in nucleus) nfkb->nfkb_nuc translocates gene_exp Gene Expression nfkb_nuc->gene_exp tnfa TNF-α gene_exp->tnfa inos iNOS gene_exp->inos no Nitric Oxide (NO) inos->no agent8 This compound agent8->ikk inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by "this compound".

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of "this compound". Adherence to these standardized protocols will ensure the generation of high-quality, reliable data that is essential for the continued development of this promising antimicrobial and anti-inflammatory agent. The provided methodologies and diagrams serve as a foundation for researchers to design and execute robust experimental plans.

References

Initial Screening of Antimicrobial Agent-8 for Anti-Biofilm Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance is a critical global health threat, with bacterial biofilms playing a pivotal role in persistent infections.[1][2] Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers protection against conventional antibiotics and host immune responses.[2] The development of novel therapeutic agents with anti-biofilm activity is therefore a key objective in antimicrobial research. This technical guide provides a comprehensive overview of the initial screening of a novel hypothetical compound, "Antimicrobial Agent-8," for its potential anti-biofilm properties. The methodologies, data, and conceptual frameworks presented herein are based on established protocols for the evaluation of anti-biofilm agents.

Quantitative Assessment of Anti-Biofilm Activity

The anti-biofilm efficacy of this compound was evaluated against clinically relevant bacterial strains. The following tables summarize the key quantitative data obtained from these initial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)MBEC/MIC Ratio
Pseudomonas aeruginosa1651232
Staphylococcus aureus825632
Escherichia coli32>1024>32
Klebsiella pneumoniae32>1024>32

Table 2: Inhibition of Biofilm Formation by this compound (24-hour treatment)

Bacterial StrainConcentration (µg/mL)Biofilm Biomass Reduction (%)
Pseudomonas aeruginosa6478.5
3252.1
1625.3
Staphylococcus aureus3285.2
1661.7
833.9

Table 3: Disruption of Pre-formed Biofilms by this compound (24-hour treatment)

Bacterial StrainConcentration (µg/mL)Biofilm Viability Reduction (%)
Pseudomonas aeruginosa25665.8
12842.3
Staphylococcus aureus12872.1
6455.9

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against planktonic bacteria was determined using the broth microdilution method in 96-well microtiter plates.

  • A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Bacterial suspensions were prepared and adjusted to a final concentration of 5 x 10^5 CFU/mL.

  • Equal volumes of the bacterial suspension and the antimicrobial dilutions were added to the wells.

  • Plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Biofilm Biomass Inhibition Assay (Crystal Violet Assay)

This assay quantifies the ability of this compound to prevent biofilm formation.

  • Overnight bacterial cultures were diluted in appropriate growth media to a concentration of 1 x 10^6 CFU/mL.

  • 100 µL of the bacterial suspension and 100 µL of varying concentrations of this compound were added to the wells of a 96-well flat-bottomed microtiter plate.

  • The plate was incubated at 37°C for 24 hours to allow for biofilm formation.

  • The planktonic bacteria were gently removed, and the wells were washed with phosphate-buffered saline (PBS).

  • The remaining biofilms were fixed with methanol (B129727) for 15 minutes.[3]

  • The methanol was removed, and the plate was air-dried.

  • Biofilms were stained with 200 µL of 0.1% crystal violet solution for 15 minutes.

  • Excess stain was removed by washing with deionized water.

  • The bound crystal violet was solubilized with 200 µL of 33% acetic acid.

  • The absorbance was measured at 570 nm using a microplate reader.

Biofilm Viability Assay (Resazurin Assay)

This assay assesses the metabolic activity of viable cells within a biofilm following treatment with this compound.

  • Biofilms were grown in 96-well plates as described in section 2.2, but without the addition of the antimicrobial agent.

  • After 24 hours, the planktonic cells were removed, and the biofilms were washed with PBS.

  • Fresh growth medium containing varying concentrations of this compound was added to the wells.

  • The plate was incubated for a further 24 hours at 37°C.

  • The antimicrobial-containing medium was removed, and the biofilms were washed with PBS.

  • A resazurin (B115843) solution (e.g., 20 µM) was added to each well, and the plate was incubated in the dark.[3]

  • The fluorescence (Ex/Em ~560/590 nm) was measured over time to determine the rate of resazurin reduction, which is proportional to the number of viable cells.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the initial screening of this compound's anti-biofilm properties.

G cluster_0 Initial Screening cluster_1 Data Analysis Planktonic_MIC Planktonic MIC Assay MIC_Determination MIC Determination Planktonic_MIC->MIC_Determination Biofilm_Formation_Inhibition Biofilm Formation Inhibition Assay (Crystal Violet) Biomass_Quantification Biomass Quantification (% Inhibition) Biofilm_Formation_Inhibition->Biomass_Quantification Preformed_Biofilm_Disruption Pre-formed Biofilm Disruption Assay (Viability - Resazurin) Viability_Quantification Viability Quantification (% Reduction) Preformed_Biofilm_Disruption->Viability_Quantification Antimicrobial_Agent_8 This compound Antimicrobial_Agent_8->Planktonic_MIC Antimicrobial_Agent_8->Biofilm_Formation_Inhibition Antimicrobial_Agent_8->Preformed_Biofilm_Disruption

Workflow for anti-biofilm screening.
Hypothetical Mechanism of Action: Quorum Sensing Inhibition

The following diagram illustrates a hypothetical mechanism by which this compound may inhibit biofilm formation through the disruption of a generic quorum sensing (QS) signaling pathway.

G cluster_pathway Quorum Sensing Pathway Signal_Synthase Signal Synthase Autoinducer Autoinducer Signal Signal_Synthase->Autoinducer produces Receptor Receptor Protein Autoinducer->Receptor binds to Regulator Transcriptional Regulator Receptor->Regulator activates Biofilm_Genes Biofilm Gene Expression Regulator->Biofilm_Genes upregulates Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation Antimicrobial_Agent_8 This compound Antimicrobial_Agent_8->Receptor inhibits

Hypothetical quorum sensing inhibition.

Discussion and Future Directions

The initial screening data suggests that this compound exhibits significant anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The notable difference between the MIC and MBEC values underscores the increased tolerance of biofilm-associated bacteria to antimicrobial agents.[1] this compound was effective at both inhibiting the formation of new biofilms and reducing the viability of established biofilms, making it a promising candidate for further development.

Future studies should aim to:

  • Elucidate the precise mechanism of action of this compound.

  • Evaluate its efficacy in more complex, in-vivo-like biofilm models.[1]

  • Assess the potential for resistance development.

  • Investigate its synergistic potential with existing antibiotics.

The methodologies and data presented in this guide provide a foundational framework for the continued investigation of this compound as a novel anti-biofilm therapeutic.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of "Antimicrobial Agent-8"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. A crucial step in the preclinical assessment of a new antimicrobial compound, herein referred to as "Antimicrobial agent-8," is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This value is a fundamental measure of the agent's potency and is essential for guiding further research and development.

These application notes provide a detailed protocol for determining the MIC of "this compound" using the broth microdilution method. This method is aligned with the principles established by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][5]

Principle of the MIC Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of "this compound" in a liquid growth medium.[6][7] This is typically performed in a 96-well microtiter plate.[7][8][9] Following a specified incubation period, the presence or absence of visible bacterial growth is determined. The lowest concentration of "this compound" that inhibits this growth is recorded as the MIC.[3][10]

Materials and Equipment

Reagents:

  • "this compound" (powder form)

  • Appropriate solvent for "this compound" (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)

  • Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Quality control (QC) strains with known MIC values for a reference antibiotic (e.g., Ciprofloxacin)[11]

Equipment:

  • Sterile 96-well flat-bottom microtiter plates

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Sterile reagent reservoirs

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Turbidity meter or spectrophotometer

  • ELISA plate reader (optional, for automated reading)

  • Biological safety cabinet

Experimental Protocol: Broth Microdilution Method

This protocol is designed to determine the MIC of "this compound" against a selected bacterial strain.

4.1. Preparation of "this compound" Stock Solution

  • Accurately weigh a precise amount of "this compound" powder.

  • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

4.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a turbidimeter.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][9]

4.3. Microtiter Plate Setup and Serial Dilution

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the "this compound" working stock solution (e.g., 256 µg/mL, prepared from the main stock) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10.

  • After mixing in well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no antimicrobial agent).

  • Well 12 will serve as the sterility control (no bacteria).

4.4. Inoculation and Incubation

  • Add 100 µL of the final bacterial inoculum (prepared in step 4.2) to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • The final volume in wells 1-11 will be 200 µL.

  • Cover the plate with a sterile lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

4.5. Reading and Interpreting the MIC

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror can aid in visualization.

  • The sterility control (well 12) should be clear (no growth).

  • The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., the first clear well).[5][7][10]

Data Presentation

Quantitative data from the MIC assay should be clearly summarized. Below are example tables for presenting results.

Table 1: Quality Control (QC) Results for Reference Antibiotic

Quality Control Strain Reference Antibiotic Expected MIC Range (µg/mL)[11] Observed MIC (µg/mL) Pass/Fail
E. coli ATCC 25922 Ciprofloxacin 0.004 - 0.016
S. aureus ATCC 29213 Ciprofloxacin 0.12 - 0.5

| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 | | |

Table 2: MIC Results for "this compound"

Test Organism "this compound" MIC (µg/mL) Replicate 1 Replicate 2 Replicate 3 Mean MIC
E. coli (Clinical Isolate 1)
S. aureus (Clinical Isolate 2)

| K. pneumoniae (MDR Isolate 3) | | | | | |

Visualizations

Diagram 1: Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agent Prepare 'this compound' Stock & Working Solutions serial_dilution Perform 2-Fold Serial Dilution of Agent in Plate prep_agent->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic record_data Record & Report MIC Value determine_mic->record_data

Caption: Workflow of the broth microdilution MIC assay.

Diagram 2: Logic for Determining the Minimum Inhibitory Concentration (MIC)

MIC_Determination_Logic start Examine Wells Post-Incubation growth_control Growth in Control Well (Well 11)? start->growth_control sterility_control No Growth in Sterility Well (Well 12)? growth_control->sterility_control Yes invalid_test Invalid Test growth_control->invalid_test No well_n Growth in Well [Concentration N]? sterility_control->well_n Yes sterility_control->invalid_test No well_n_minus_1 Growth in Well [Concentration N/2]? well_n->well_n_minus_1 No continue_check Check Next Lower Concentration well_n->continue_check Yes mic_is_n MIC = Concentration N well_n_minus_1->mic_is_n Yes well_n_minus_1->continue_check No

Caption: Decision logic for identifying the MIC value.

Troubleshooting

Common issues encountered during MIC assays and their potential solutions.

IssuePossible Cause(s)Troubleshooting Steps
Inconsistent MIC values between experiments Inoculum density variation, improper antibiotic dilution, media variability.[13][14]Strictly adhere to 0.5 McFarland standard. Verify pipetting accuracy. Use the same lot of media.
Growth in sterility control well Contamination of media, plate, or pipette tips.Use aseptic techniques throughout the procedure. Check sterility of media batch.
No growth in growth control well Inoculum viability issue, incorrect media, incubation problem.Use a fresh bacterial culture. Verify correct media was used. Check incubator temperature.
Skipped wells (growth at a higher concentration than a well with no growth) Contamination, improper mixing, pipetting error.[11]Perform purity check of the inoculum. Ensure thorough mixing during serial dilutions.
Trailing endpoints (reduced growth over a range of concentrations) Drug-related effects, inoculum heterogeneity.[11]Visually inspect drug solutions for precipitation. Ensure inoculum is well-vortexed before use.

References

Application Notes and Protocols: Preparation of "Antimicrobial Agent-8" Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of "Antimicrobial agent-8" intended for use in various antimicrobial and biological assays. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results.

"this compound" (also referred to as Compound 15) is a potent antimicrobial agent with demonstrated activity against both Gram-negative and Gram-positive bacteria, exhibiting a Minimum Inhibitory Concentration (MIC) in the range of 2-8 μg/mL.[1] It has also been shown to possess anti-inflammatory properties.[1] Proper preparation of stock solutions is the first critical step in obtaining reliable data from in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative information for "this compound".

Table 1: Physicochemical and Activity Profile of this compound

PropertyValueReference
Catalog NumberHY-151402[1]
Purity95.12%[1]
MIC Range2-8 μg/mL against Gram-negative and Gram-positive bacteria[1]
Biofilm Inhibitory Activity (MBIC₅₀)1 μg/mL[1]
Biofilm Eradicating Activity (MBEC₅₀)8 μg/mL[1]
Anti-inflammatory ActivityInhibits NO and TNF-α production in LPS-stimulated RAW 264.7 cells[1][2]

Table 2: Solubility of this compound for In Vivo Formulations

ProtocolSolvent CompositionMax SolubilityNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (3.35 mM)Requires sonication for dissolution.[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (3.35 mM)Requires sonication for dissolution.[1]
310% DMSO, 90% Corn Oil2.5 mg/mL (3.35 mM)Requires sonication for dissolution.[1]

Experimental Protocols

The following protocols detail the recommended procedures for preparing stock solutions of "this compound" for in vitro assays and subsequent serial dilutions for MIC determination.

Protocol 1: Preparation of a 10 mg/mL Primary Stock Solution in DMSO

This protocol is designed to create a high-concentration primary stock solution suitable for long-term storage and for creating working solutions for various in vitro assays.

Materials:

  • "this compound" powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of "this compound" powder. For example, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For 10 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to fully dissolve the compound. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Preparation of Working Solutions and Serial Dilutions for MIC Assays

This protocol describes the preparation of working solutions from the primary DMSO stock and their subsequent serial dilution in a 96-well plate for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 10 mg/mL primary stock solution of "this compound" in DMSO

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plates

  • Sterile, filtered pipette tips and multichannel pipettor

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Intermediate Stock: Prepare an intermediate stock solution by diluting the 10 mg/mL primary stock in the appropriate culture medium. For example, to prepare a 100 µg/mL intermediate stock, dilute the primary stock 1:100 in sterile MHB. Note: The concentration of DMSO in the final assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

  • Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the 100 µg/mL intermediate stock solution to the first column of wells.

    • Mix the contents of the first column by pipetting up and down.

    • Transfer 100 µL from the first column to the second column.

    • Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding the last 100 µL from the final column. This will create a gradient of "this compound" concentrations.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except for the sterility control wells), resulting in a final volume of 110 µL.

  • Controls: Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_0 Protocol 1: Primary Stock Solution Preparation weigh 1. Weigh Antimicrobial-8 Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing the primary stock solution of this compound.

G cluster_1 Protocol 2: MIC Assay Workflow start Start with 10 mg/mL Primary Stock intermediate 1. Prepare Intermediate Stock in Broth start->intermediate serial_dilution 3. Perform 2-Fold Serial Dilutions intermediate->serial_dilution plate_setup 2. Add Broth to 96-Well Plate plate_setup->serial_dilution inoculate 4. Inoculate with Standardized Bacteria serial_dilution->inoculate incubate 5. Incubate at 37°C inoculate->incubate read_mic 6. Read and Record MIC incubate->read_mic

Caption: Workflow for MIC determination using the prepared stock solution.

References

Application Notes and Protocols: Time-Kill Kinetics Assay of "Antimicrobial Agent-8" against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a cornerstone in antimicrobial research, providing critical insights into the pharmacodynamics of a novel agent. This assay evaluates the concentration- and time-dependent bactericidal or bacteriostatic activity of an antimicrobial agent against a specific microorganism.[1][2] Understanding the killing kinetics of "Antimicrobial agent-8" against Escherichia coli (E. coli) is essential for its preclinical development, helping to establish effective dosing regimens and predict in vivo efficacy. These application notes provide a detailed protocol for performing a time-kill kinetics assay, guidelines for data interpretation, and methods for visualizing the experimental workflow and results.

Principle of the Assay

The time-kill assay measures the change in a bacterial population over time after exposure to an antimicrobial agent. A standardized inoculum of E. coli is introduced into a broth medium containing various concentrations of "this compound". At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria, typically as colony-forming units (CFU/mL). The results are plotted as log10 CFU/mL versus time, generating time-kill curves that illustrate the rate and extent of bacterial killing.[1][3] This allows for the classification of the agent's effect as bactericidal (typically a ≥3-log10 or 99.9% reduction in CFU/mL from the initial inoculum) or bacteriostatic (inhibition of growth).[1][4]

Materials and Reagents

  • Escherichia coli strain (e.g., ATCC 25922)

  • "this compound"

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium

  • Phosphate-buffered saline (PBS) or 0.9% saline for dilutions

  • Sterile culture tubes or flasks

  • Sterile pipettes and tips

  • Micropipettors

  • Incubator (35°C ± 2°C)

  • Shaking incubator (optional)

  • Spectrophotometer

  • Vortex mixer

  • Colony counter

  • Sterile spreader or plating beads

  • Appropriate neutralizer for "this compound" (if required, to be validated)

Experimental Protocols

Inoculum Preparation
  • From a fresh (18-24 hour) culture of E. coli on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Adjust the bacterial suspension with sterile CAMHB or PBS to achieve a final concentration of approximately 5 x 10^6 CFU/mL.

  • Further dilute the adjusted suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

Preparation of Antimicrobial Agent Concentrations
  • Prepare a stock solution of "this compound" in a suitable solvent.

  • Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay. These concentrations are typically based on the Minimum Inhibitory Concentration (MIC) of the agent (e.g., 0.5x, 1x, 2x, 4x MIC).

Time-Kill Assay Procedure
  • Dispense the prepared antimicrobial dilutions into sterile tubes or flasks. Include a growth control tube containing only CAMHB and the bacterial inoculum, and a sterility control tube with only CAMHB.

  • Inoculate each tube (except the sterility control) with the prepared E. coli suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or a validated neutralizing broth.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates in duplicate.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Following incubation, count the colonies on plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

Data Presentation and Interpretation

The data from a time-kill assay is typically presented in both tabular and graphical formats. The tables should clearly summarize the log10 CFU/mL values at each time point for each concentration of "this compound" and the controls.

Sample Data Tables

Table 1: Viable Cell Counts (CFU/mL) of E. coli Exposed to "this compound"

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.1 x 10^55.0 x 10^55.2 x 10^55.1 x 10^55.3 x 10^5
19.8 x 10^54.5 x 10^52.1 x 10^59.5 x 10^44.0 x 10^4
23.2 x 10^63.9 x 10^58.0 x 10^43.5 x 10^49.1 x 10^3
41.5 x 10^73.2 x 10^52.5 x 10^48.7 x 10^3<1.0 x 10^2
68.8 x 10^72.8 x 10^59.1 x 10^3<1.0 x 10^2<1.0 x 10^2
82.1 x 10^82.5 x 10^5<1.0 x 10^2<1.0 x 10^2<1.0 x 10^2
245.5 x 10^82.0 x 10^5<1.0 x 10^2<1.0 x 10^2<1.0 x 10^2

Table 2: Log10 Transformed Viable Cell Counts (log10 CFU/mL) of E. coli

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.715.705.725.715.72
15.995.655.324.984.60
26.515.594.904.543.96
47.185.514.403.94<2.00
67.945.453.96<2.00<2.00
88.325.40<2.00<2.00<2.00
248.745.30<2.00<2.00<2.00
Interpretation of Results
  • Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[1]

  • Bacteriostatic Activity: Growth is inhibited, but the bacterial count does not decrease by ≥3-log10. The CFU/mL count remains similar to the initial inoculum.[1][2]

  • Indifference: No significant change in bacterial growth compared to the growth control.

Visualizations

Time_Kill_Assay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: E. coli Culture inoculum_prep Inoculum Preparation (0.5 McFarland) start->inoculum_prep inoculation Inoculate Tubes with E. coli & 'Agent-8' inoculum_prep->inoculation agent_prep Prepare 'Agent-8' Dilutions (0.5x, 1x, 2x, 4x MIC) agent_prep->inoculation incubation Incubate at 35°C inoculation->incubation sampling Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) incubation->sampling serial_dilution Serial Dilution sampling->serial_dilution plating Plate on TSA serial_dilution->plating colony_count Incubate & Count CFU plating->colony_count data_analysis Calculate log10 CFU/mL & Plot Curves colony_count->data_analysis end End: Interpret Results data_analysis->end

Caption: Experimental workflow for the time-kill kinetics assay.

TK_Interpretation start Time-Kill Curve Data (log10 CFU/mL vs. Time) decision Compare to Initial Inoculum (Δ log10 CFU/mL) start->decision bactericidal Bactericidal (≥3-log10 reduction) decision->bactericidal ≥ 3 bacteriostatic Bacteriostatic (<3-log10 reduction, no growth) decision->bacteriostatic < 3 (no significant growth) indifferent Indifferent (Similar to Growth Control) decision->indifferent Growth

Caption: Logical flow for interpreting time-kill assay results.

References

Application of "Antimicrobial Agent-8" in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial resistance is a significant global health threat, necessitating the development of novel therapeutic agents. "Antimicrobial Agent-8" (AA-8) represents a promising new class of compounds with potent activity against a range of pathogenic bacteria. This document provides detailed application notes and protocols for the evaluation of AA-8 in established murine infection models. The methodologies outlined here are designed to assess the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile of AA-8, providing crucial data for its preclinical development.

Mechanism of Action

While the precise mechanism of action for all novel antimicrobial agents varies, many function by disrupting essential bacterial processes. These can include inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication.[1][2][3] Some agents, like cell-penetrating peptides, may also work by increasing the permeability of the bacterial membrane, thereby enhancing the efficacy of conventional antibiotics.[4] For the purposes of this guide, we will consider AA-8 to have a multi-faceted mechanism that includes membrane permeabilization and disruption of intracellular signaling.

Data Presentation

Table 1: In Vitro Efficacy of this compound (AA-8)
Bacterial StrainAA-8 MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Staphylococcus aureus (MRSA)432 (Vancomycin)
Pseudomonas aeruginosa816 (Ciprofloxacin)
Klebsiella pneumoniae (Carbapenem-resistant)8>64 (Meropenem)
Acinetobacter baumannii232 (Colistin)

Note: The data presented here is representative and should be determined empirically for each batch of AA-8.

Table 2: In Vivo Efficacy of this compound (AA-8) in Murine Infection Models
Infection ModelDosing Regimen (mg/kg)Bacterial Load Reduction (log10 CFU)Survival Rate (%)
Sepsis Survival Model10, twice dailyN/A80
Superficial Skin Infection5, once daily (topical)3.5N/A
Thigh Infection Model10, twice daily2.8N/A
Pneumonia Model15, twice daily2.570

Note: Efficacy data is dependent on the specific murine strain, bacterial challenge dose, and treatment schedule.

Table 3: Preliminary Toxicity Profile of this compound (AA-8) in Mice
ParameterResult
Acute Toxicity (LD50)> 100 mg/kg
In Vitro Hemolysis< 5% at 50 µg/mL
Cytotoxicity (HeLa cells)CC50 > 100 µg/mL
In Vivo ToxicityNo observable toxicity at effective doses.[4]

Note: Comprehensive toxicological studies are required to fully characterize the safety profile of AA-8.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of AA-8 that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound (AA-8)

  • Comparator antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of AA-8 and comparator antibiotics in a suitable solvent.

  • Perform two-fold serial dilutions of the antimicrobial agents in MHB in the wells of a 96-well microtiter plate.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol 2: Murine Sepsis Survival Model

This protocol is designed to evaluate the efficacy of AA-8 in a systemic infection model.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • Pathogenic bacterial strain (e.g., MRSA)

  • This compound (AA-8)

  • Sterile saline

  • Syringes and needles

Procedure:

  • Prepare a standardized inoculum of the bacterial strain predetermined to cause a lethal infection.

  • Infect mice via intraperitoneal injection with the bacterial suspension.

  • Prepare the desired concentrations of AA-8 in sterile saline.

  • Administer a single or multiple doses of AA-8 subcutaneously or intravenously to different groups of infected mice at a specified time post-infection (e.g., 1 hour).

  • Include a control group of infected mice that receives only the vehicle (sterile saline).

  • Observe the mice for a period of 7-14 days and record the number of survivors in each group.

Protocol 3: Murine Superficial Skin Infection Model

This protocol assesses the topical efficacy of AA-8 in a localized skin infection.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c)

  • Pathogenic bacterial strain (e.g., S. aureus)

  • This compound (AA-8) formulated as a gel or cream

  • Anesthetic

  • Surgical tools for creating a superficial wound

Procedure:

  • Anesthetize the mice and create a superficial wound on the dorsal side.

  • Inoculate the wound with a predetermined concentration of the bacterial strain.

  • After a set period (e.g., 2 hours), apply the AA-8 formulation to the wound.

  • A control group should receive the vehicle without AA-8.

  • At specified time points (e.g., 24, 48, 72 hours), euthanize a subset of mice from each group.

  • Excise the wound tissue, homogenize it, and perform serial dilutions for bacterial enumeration (CFU counting).

Visualizations

Signaling_Pathway cluster_membrane Bacterial Membrane cluster_cytoplasm Bacterial Cytoplasm AA8 This compound Membrane Membrane Permeabilization AA8->Membrane Induces Signaling Inhibition of Signaling Pathways Membrane->Signaling Protein_Synth Inhibition of Protein Synthesis Membrane->Protein_Synth Cell_Death Bacterial Cell Death Signaling->Cell_Death Protein_Synth->Cell_Death Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Murine Model MIC MIC Determination Infection Induce Infection (Sepsis/Skin) MIC->Infection Toxicity In Vitro Toxicity Toxicity->Infection Treatment Administer AA-8 Infection->Treatment Outcome Assess Outcomes (Survival/CFU) Treatment->Outcome Data_Analysis Data Analysis & Interpretation Outcome->Data_Analysis Logical_Relationship cluster_preclinical Preclinical Evaluation cluster_outcome Desired Outcome AA8 This compound Efficacy Efficacy (Murine Models) AA8->Efficacy Safety Safety/Toxicity (In Vitro/In Vivo) AA8->Safety Therapeutic Potential Therapeutic Candidate Efficacy->Therapeutic Safety->Therapeutic

References

Application Notes and Protocols for a Novel Class of Antimicrobial Agents: Lipopolysaccharide Transport Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health crisis. Of particular concern are Gram-negative bacteria, which possess a protective outer membrane that acts as a formidable barrier to many antibiotics. A novel class of antimicrobial agents has recently been identified that specifically targets the transport of lipopolysaccharide (LPS), an essential component of this outer membrane. This document provides detailed application notes and protocols for one such agent, Zosurabalpin , a pioneering molecule in this new class. Zosurabalpin has demonstrated potent activity against Carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen designated as a priority 1 critical threat by the World Health Organization.[1]

The mechanism of action of this new class involves the inhibition of the LptB2FGC transport complex, which is responsible for moving LPS from the inner membrane to the outer membrane of Gram-negative bacteria.[1] By disrupting this crucial pathway, the integrity of the outer membrane is compromised, leading to bacterial cell death.[1][2][3] This novel target and mechanism offer a promising new avenue in the fight against antimicrobial resistance.

Application Notes

1. Background and Mechanism of Action

Zosurabalpin is a recently discovered antibiotic that effectively targets the LptB2FGC complex, a key component of the LPS transport machinery in Gram-negative bacteria.[1] The drug prevents the transport of LPS to the outer membrane, which is essential for the bacterium's survival, ultimately leading to cell death.[1] Experiments have shown that Zosurabalpin can overcome highly drug-resistant strains of Acinetobacter baumannii in various models of infection.[1]

2. Potential Applications

  • Treatment of CRAB infections: Zosurabalpin has shown significant efficacy against CRAB in preclinical models of pneumonia and sepsis.[1]

  • Foundation for new drug development: The discovery of Zosurabalpin and its mechanism of action can pave the way for the development of other drugs that target the LPS transport system in a variety of Gram-negative bacteria.[1]

  • Research tool: Zosurabalpin can be utilized as a chemical probe to further investigate the intricacies of the LPS transport pathway and outer membrane biogenesis in Gram-negative bacteria.

Data Presentation

Table 1: In Vitro Activity of Zosurabalpin against Acinetobacter baumannii

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
Carbapenem-susceptible A. baumannii0.51
Carbapenem-resistant A. baumannii (CRAB)12

Note: The above data is a representative summary based on publicly available information and may not reflect the full spectrum of activity. Researchers should determine the specific MIC values for their strains of interest.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of Zosurabalpin against Acinetobacter baumannii.

Materials:

  • Zosurabalpin (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Acinetobacter baumannii strain of interest

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of A. baumannii and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions of Zosurabalpin:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the working stock solution of Zosurabalpin to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of Zosurabalpin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

2. Outer Membrane Permeability Assay

This protocol uses the nitrocefin (B1678963) assay to assess the effect of Zosurabalpin on the outer membrane permeability of Acinetobacter baumannii. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color upon hydrolysis by periplasmic β-lactamases. Increased outer membrane permeability will result in a faster rate of nitrocefin hydrolysis.

Materials:

  • Zosurabalpin

  • Acinetobacter baumannii strain expressing a periplasmic β-lactamase

  • Phosphate-buffered saline (PBS)

  • Nitrocefin solution (e.g., 0.5 mg/mL)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Prepare Bacterial Suspension:

    • Grow an overnight culture of A. baumannii in a suitable broth.

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to an OD600 of 0.5.

  • Drug Treatment:

    • In a 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of Zosurabalpin at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. Include a no-drug control.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

  • Nitrocefin Assay:

    • Add 10 µL of the nitrocefin solution to each well.

    • Immediately begin measuring the absorbance at 486 nm every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each concentration of Zosurabalpin. An increased rate compared to the no-drug control indicates increased outer membrane permeability.

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_omp Outer Membrane Permeability Assay prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Zosurabalpin Serial Dilutions prep_drug->inoculate incubate_mic Incubate at 37°C inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic prep_suspension Prepare Bacterial Suspension drug_treatment Treat with Zosurabalpin prep_suspension->drug_treatment nitrocefin_assay Add Nitrocefin drug_treatment->nitrocefin_assay read_absorbance Measure Absorbance at 486 nm nitrocefin_assay->read_absorbance analyze_data Analyze Hydrolysis Rate read_absorbance->analyze_data

Caption: Experimental workflows for MIC determination and outer membrane permeability assay.

mechanism_of_action cluster_bacterium Gram-Negative Bacterium IM Inner Membrane OM Outer Membrane OM_integrity Outer Membrane Integrity OM->OM_integrity Periplasm Periplasm LPS_synthesis LPS Synthesis Lpt_complex LptB2FGC Complex LPS_synthesis->Lpt_complex LPS Lpt_complex->OM LPS Transport LPS_transport LPS Transport Cell_death Cell Death OM_integrity->Cell_death Disruption leads to Zosurabalpin Zosurabalpin Zosurabalpin->Lpt_complex Inhibits

Caption: Mechanism of action of Zosurabalpin, a lipopolysaccharide transport inhibitor.

References

Application Notes and Protocols: Checkerboard Assay for Synergy between Antimicrobial Agent-8 and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where two or more antimicrobial agents are used in concert to enhance efficacy. This application note provides a detailed protocol for determining the synergistic activity of a novel compound, Antimicrobial Agent-8, with the well-established β-lactam antibiotic, ampicillin, using the checkerboard microdilution assay.

This compound is an investigational antimicrobial compound with potent activity against a range of Gram-positive and Gram-negative bacteria, with reported Minimum Inhibitory Concentrations (MICs) in the range of 2-8 µg/mL.[1] It has also demonstrated anti-inflammatory properties and the ability to inhibit and eradicate bacterial biofilms.[1]

Ampicillin is a broad-spectrum β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[2][3][4] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][5] This leads to a weakened cell wall and subsequent cell lysis.[2]

The checkerboard assay is a robust in vitro method used to systematically evaluate the interaction between two antimicrobial agents across a range of concentrations.[6][7][8] The primary output of this assay is the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction as synergistic, additive, indifferent, or antagonistic.[6][7][9]

Data Presentation: Hypothetical Synergy Data

The following tables summarize hypothetical quantitative data from a checkerboard assay performed with this compound and Ampicillin against Escherichia coli ATCC 25922.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

Antimicrobial AgentMIC (µg/mL)
This compound4
Ampicillin8

Table 2: Checkerboard Assay Results for this compound and Ampicillin Combination

This table presents the concentrations of each agent in wells showing no visible bacterial growth. The lowest concentrations of each drug that in combination inhibit growth are used to calculate the FICI.

WellThis compound (µg/mL)Ampicillin (µg/mL)Growth
A148-
A244-
A342-
B128-
B224-
B322+
C118-
C2 1 4 - (Synergistic)
C312+
D10.58+
D20.54+
D30.52+

'+' indicates bacterial growth, '-' indicates no growth.

Table 3: Calculation of Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to determine the nature of the interaction between the two agents.[6][10][11]

Formula: FICI = FIC of Agent A + FIC of Agent B

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

ParameterValue
MIC of this compound alone4 µg/mL
MIC of Ampicillin alone8 µg/mL
MIC of this compound in combination (from well C2)1 µg/mL
MIC of Ampicillin in combination (from well C2)4 µg/mL
FIC of this compound1 / 4 = 0.25
FIC of Ampicillin4 / 8 = 0.5
FICI 0.25 + 0.5 = 0.75

Table 4: Interpretation of FICI Values

FICI ValueInterpretation
≤ 0.5Synergy[6][9]
> 0.5 to 4.0Additive/Indifference[6][7]
> 4.0Antagonism[6][7]

Based on the hypothetical data, the calculated FICI of 0.75 indicates an additive interaction between this compound and Ampicillin against E. coli ATCC 25922. For a synergistic effect, the FICI value should be ≤ 0.5.[6][9]

Experimental Protocols

Materials
  • 96-well microtiter plates

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Ampicillin stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35°C)

  • Microplate reader (optional, for OD measurements)

Preparation of Reagents and Inoculum
  • Prepare Stock Solutions: Prepare high-concentration stock solutions of this compound and Ampicillin.

  • Prepare Bacterial Inoculum: From a fresh overnight culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

Checkerboard Assay Protocol
  • Plate Setup: Dispense 50 µL of CAMHB into all wells of a 96-well plate.

  • Serial Dilution of this compound:

    • Add 50 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column of the combination.

  • Serial Dilution of Ampicillin:

    • Add 50 µL of the Ampicillin working solution to the first row of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first row to the second, and so on, discarding the final 50 µL from the last row of the combination.

  • Controls:

    • Growth Control: One well containing only inoculated broth.

    • Sterility Control: One well containing only uninoculated broth.

    • Individual MICs: A row with serial dilutions of this compound only and a column with serial dilutions of Ampicillin only.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[12]

  • Reading Results: Determine the MIC for each agent alone and in combination by visually inspecting for the lowest concentration that inhibits visible bacterial growth.

Visualizations

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agentA Prepare Antimicrobial Agent-8 Stock plate_setup Setup 96-Well Plate (Add Broth) prep_agentA->plate_setup prep_agentB Prepare Ampicillin Stock prep_agentB->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute_A Serial Dilute This compound plate_setup->dilute_A dilute_B Serial Dilute Ampicillin plate_setup->dilute_B add_controls Add Controls dilute_A->add_controls dilute_B->add_controls add_controls->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FICI read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

FICI_Interpretation cluster_outcomes Interaction Outcome FICI FICI Value Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive / Indifference FICI->Additive > 0.5 to 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Caption: Interpretation of FICI values.

References

Application Notes and Protocols for High-Throughput Screening of "Antimicrobial Agent-8" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of derivatives of a novel hypothetical antimicrobial compound, "Antimicrobial agent-8." The described methods are designed to efficiently assess the antimicrobial efficacy of a large library of chemical analogs, identify lead compounds, and characterize their mechanism of action.

Introduction to High-Throughput Screening for Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates the rapid discovery and development of new antimicrobial agents. High-throughput screening (HTS) is a critical technology in this endeavor, enabling the automated testing of thousands to millions of compounds for their ability to inhibit microbial growth.[1][2] This process significantly accelerates the identification of promising new drug candidates compared to traditional screening methods.[3] Key technologies underpinning HTS include robotics, automated liquid handling systems, miniaturization of assays, and sophisticated data analysis software.[1]

The primary goal of HTS for "this compound" derivatives is to identify compounds with potent and selective antimicrobial activity. This involves a multi-step process that begins with a primary screen to identify all active compounds, followed by secondary screens to confirm their activity, determine their potency, and elucidate their mechanism of action.

Data Presentation: Comparative Efficacy of "this compound" Derivatives

The quantitative data generated from HTS assays should be summarized in a clear and structured format to facilitate the comparison of "this compound" derivatives. The following tables provide examples of how to present key antimicrobial susceptibility data.

Table 1: Primary Screen Hit Summary for "this compound" Derivatives against Staphylococcus aureus

Derivative IDCompound Structure% Inhibition at 50 µMHit Confirmation (Yes/No)
AMA8-001[Structure]98.2Yes
AMA8-002[Structure]15.6No
AMA8-003[Structure]95.7Yes
AMA8-004[Structure]99.1Yes
AMA8-005[Structure]45.3No
............

Table 2: Minimum Inhibitory Concentration (MIC) of Lead "this compound" Derivatives

Derivative IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
AMA8-0014>12864
AMA8-0032>128128
AMA8-0048128>128
Vancomycin (Control)1>128>128
Ciprofloxacin (Control)0.50.0150.25

Table 3: Minimum Bactericidal Concentration (MBC) of Lead "this compound" Derivatives against S. aureus

Derivative IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
AMA8-001482Bactericidal
AMA8-00323216Bacteriostatic
AMA8-0048162Bactericidal
Vancomycin (Control)122Bactericidal

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a 384-well plate format, which is common in HTS.

Protocol 1: High-Throughput Broth Microdilution Assay for Primary Screening

This protocol is used to determine the percent inhibition of bacterial growth by the "this compound" derivatives at a single concentration.

Materials:

  • 384-well clear, flat-bottom sterile microtiter plates

  • "this compound" derivative library (dissolved in DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin (B115843) sodium salt solution (0.015% w/v in sterile PBS)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

  • Plate Preparation:

    • Using an automated liquid handler, dispense 40 µL of the diluted bacterial suspension into each well of a 384-well plate.

    • Add 0.5 µL of each "this compound" derivative from the compound library to the corresponding wells (final concentration of 50 µM).

    • Include positive controls (no compound, only bacteria and DMSO) and negative controls (no bacteria, only media and DMSO) on each plate.

  • Incubation:

    • Cover the plates and incubate at 37°C for 16-20 hours without shaking.[5]

  • Growth Measurement:

    • After incubation, add 10 µL of resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (at 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)])

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an "this compound" derivative that completely inhibits visible bacterial growth.

Materials:

  • Same as Protocol 3.1, with the addition of a serial dilution system.

Procedure:

  • Prepare Compound Dilutions:

    • Perform a two-fold serial dilution of the hit compounds in DMSO or the assay medium. A typical concentration range is 128 µg/mL to 0.125 µg/mL.

  • Plate Preparation and Inoculation:

    • Add 50 µL of CAMHB to all wells of a 384-well plate.

    • Add 50 µL of the 2x concentrated compound dilutions to the first column of wells.

    • Perform a serial dilution across the plate using an automated liquid handler.

    • Prepare a bacterial inoculum as described in Protocol 3.1 and add 50 µL to each well.

  • Incubation and Measurement:

    • Incubate and measure bacterial growth as described in Protocol 3.1.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no bacterial growth is observed (i.e., no color change with resazurin or no increase in turbidity).[5]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an "this compound" derivative that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or pin tool

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC plate:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay. .

    • Spot-inoculate the aliquots onto MHA plates.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in no colony formation on the MHA plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[4]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the high-throughput screening process for "this compound" derivatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Library ('this compound' Derivatives) B Single Concentration Screen (e.g., 50 µM) A->B C Identify 'Hits' (% Inhibition > 90%) B->C D Dose-Response (MIC Determination) C->D E Cytotoxicity Assay (e.g., against HeLa cells) C->E F Selectivity Index (SI = CC50 / MIC) D->F E->F G Bactericidal/Bacteriostatic (MBC Assay) F->G H Target Identification Assays (e.g., Reporter Gene Assay) F->H I Lead Compound Optimization G->I H->I J Candidate Drug I->J Preclinical Development

Caption: High-throughput screening workflow for "this compound" derivatives.

Broth_Microdilution cluster_0 Assay Preparation cluster_1 Incubation & Readout cluster_2 Data Analysis A Prepare Bacterial Inoculum (5x10^5 CFU/mL) B Dispense Bacteria into 384-well Plate A->B C Add 'this compound' Derivatives (Serial Dilution) B->C D Incubate at 37°C for 16-20 hours E Add Resazurin (Viability Indicator) D->E F Incubate for 2-4 hours E->F G Measure Fluorescence F->G H Determine MIC (Lowest concentration with no growth) G->H

References

Application Notes and Protocols: Synergistic Applications of Antimicrobial Agent-8 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. Combination therapy, the concurrent use of two or more drugs, presents a promising approach to combat resistant pathogens. This document provides detailed application notes and protocols for investigating the synergistic potential of "Antimicrobial Agent-8" when used in combination with other antibiotics.

For the purpose of providing concrete data and established methodologies, this document will use the well-documented synergistic pairing of Amoxicillin (B794) (a beta-lactam antibiotic) and Clavulanic Acid (a beta-lactamase inhibitor) as a model system. Here, Amoxicillin represents the primary antibiotic, while Clavulanic Acid serves as the conceptual equivalent of "this compound," an agent that enhances the activity of the primary antibiotic.

Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] However, many bacteria have developed resistance by producing beta-lactamase enzymes, which inactivate amoxicillin.[1][2] Clavulanic acid, while having weak antibacterial activity on its own, is a potent inhibitor of many bacterial beta-lactamase enzymes.[1][3] By neutralizing these enzymes, clavulanic acid protects amoxicillin from degradation, restoring its efficacy against resistant bacteria.[1][4] This synergistic interaction broadens the spectrum of amoxicillin's activity.[2][3]

Mechanism of Synergistic Action

The synergistic relationship between amoxicillin and clavulanic acid is a classic example of antibiotic potentiation. The following diagram illustrates the underlying mechanism.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis PBP->CWS Catalyzes PBP->CWS Inhibition leads to lysis Cell Lysis CWS->lysis BL Beta-Lactamase Enzyme amox Amoxicillin BL->amox Degrades inactivated_bl Inactivated Beta-Lactamase amox->PBP Inhibits inactivated_amox Inactivated Amoxicillin ca Clavulanic Acid (this compound) ca->BL Irreversibly Inhibits

Caption: Mechanism of amoxicillin and clavulanic acid synergy.

Quantitative Data Presentation

The synergistic effect of combining amoxicillin with clavulanic acid is evident in the significant reduction of the Minimum Inhibitory Concentration (MIC) for amoxicillin against beta-lactamase producing organisms.

Table 1: In Vitro Synergistic Activity against Ampicillin-Resistant Haemophilus influenzae

Organism Strain(s)AgentMIC (µg/mL)
Ampicillin-Resistant H. influenzae (8 strains)Amoxicillin Alone6.25 - 12.5[5]
Clavulanic Acid Alone12.5 - 25[5]
Amoxicillin + Clavulanic Acid (1:1 ratio)0.36[5]

Table 2: In Vitro Activity against Various Beta-Lactamase Producing Bacteria

OrganismAgentMIC Range (µg/mL)
Escherichia coliAmoxicillin Alone≥32
Amoxicillin + Clavulanic Acid (2:1 ratio)2.0 - 8.0[6]
Staphylococcus aureus (MRSA)Amoxicillin/Clavulanic Acid0.25 - 1.0[7]

Table 3: In Vivo Efficacy in an Infant Rat Model of Bacteremia and Meningitis (H. influenzae)

Treatment GroupNumber of AnimalsSterile Blood CulturesSterile Cerebrospinal Fluid Cultures
Amoxicillin Alone270[5]0[5]
Clavulanic Acid Alone200[5]0[5]
Amoxicillin + Clavulanic Acid3330[5]29[5]

Experimental Protocols

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Principle: Serial dilutions of two agents are tested in combination against a standardized bacterial inoculum in a 96-well microtiter plate. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Workflow Diagram:

cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_a Prepare Stock Solution of Agent A (Amoxicillin) prep_b Prepare Stock Solution of Agent B (Agent-8) dilute_a Serially Dilute Agent A (Horizontally) prep_a->dilute_a prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_b Serially Dilute Agent B (Vertically) prep_b->dilute_b add_inoculum Add Bacterial Inoculum to all wells prep_inoculum->add_inoculum incubate Incubate Plate (18-24h at 37°C) add_inoculum->incubate read_mic Read MICs (Visual Inspection or OD) calc_fic Calculate FIC Index interpret Interpret Results

Caption: Workflow for the checkerboard microdilution assay.

Materials:

  • Sterile 96-well microtiter plates

  • Antimicrobial agent stock solutions (e.g., Amoxicillin, Clavulanic Acid)

  • Mueller-Hinton Broth (MHB), or other appropriate broth

  • Bacterial culture in log-phase growth

  • 0.5 McFarland turbidity standard

  • Sterile reservoirs and multichannel pipettes

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the plate (e.g., columns 1-10), prepare 2-fold serial dilutions of Amoxicillin in broth. Column 11 will contain Amoxicillin only (no Clavulanic Acid), and column 12 will be a drug-free growth control.

    • Along the y-axis (e.g., rows A-G), prepare 2-fold serial dilutions of Clavulanic Acid. Row H will contain Clavulanic Acid only.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculation: Add the prepared bacterial inoculum to all wells.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration showing no visible bacterial growth.

  • Calculate FIC Index:

    • FIC A = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

    • FIC B = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

    • FIC Index (FICI) = FIC A + FIC B[9]

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5[10]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[9][10]

  • Antagonism: FICI > 4.0[9][10]

This protocol assesses the rate of bactericidal or bacteriostatic activity of antimicrobial agents over time.

Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antimicrobial agents (alone and in combination). The number of viable bacteria (CFU/mL) is determined at various time points over 24 hours.

Materials:

  • Bacterial culture in log-phase growth

  • MHB or other appropriate broth

  • Antimicrobial agents at desired concentrations (e.g., MIC, 2x MIC)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Prepare Test Cultures: In separate flasks, prepare the following conditions in broth:

    • Growth Control (no drug)

    • Amoxicillin alone (at a specified concentration, e.g., MIC)

    • Clavulanic Acid alone (at a specified concentration)

    • Amoxicillin + Clavulanic Acid in combination

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[11]

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

  • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Bacteriostatic Activity: < 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The combination of a primary antibiotic with a synergistic agent like "this compound" (modeled by clavulanic acid) is a powerful strategy to overcome bacterial resistance. The protocols detailed in this document provide a robust framework for the in vitro evaluation of such combinations. By employing checkerboard assays and time-kill studies, researchers can effectively quantify the degree of synergy and characterize the pharmacodynamic interactions, providing critical data for the development of new and effective combination therapies.

References

Application Notes and Protocols for the Evaluation of "Antimicrobial Agent-8" Against Multi-Drug Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both healthcare and community settings, contributing to significant morbidity and mortality.[1] The continuous emergence of strains with reduced susceptibility to last-resort antibiotics, such as vancomycin, necessitates the discovery and development of novel antimicrobial agents.[2]

This document provides a comprehensive guide for the evaluation of a novel compound, herein referred to as "Antimicrobial Agent-8," against multi-drug resistant S. aureus. It is important to note that "this compound" is a designation that has been applied to several distinct chemical entities in the scientific literature. Therefore, this document will serve as a generalized framework, utilizing publicly available data for compounds with similar nomenclature as illustrative examples. The protocols and data presentation formats provided are intended to be broadly applicable for the rigorous assessment of any new anti-MRSA candidate.

Data Presentation: In Vitro Efficacy of "this compound" and Analogs

The following tables summarize the reported in vitro activities of various compounds designated as "this compound" or with similar properties against S. aureus and other bacteria. This data is provided for illustrative purposes to guide the expected potency of a novel anti-MRSA agent.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Compound Name/DesignationTarget Organism(s)MIC RangeReference(s)
This compound (Compound 15)Gram-positive and Gram-negative bacteria2-8 µg/mL[3]
This compoundS. aureus [KCTC1621]5.4 µM[3]
Anti-MRSA agent 15 (Compound 9o10)Methicillin-resistant S. aureus (MRSA)0.0625 µg/mL[4]
8-Hydroxyquinoline (8-hq)Staphylococcus aureus (SA)16.0–32.0 µM[5][6]
Fe(8-hydroxyquinoline)3Mupirocin-Resistant MRSAEnhanced potency compared to 8-hq[5][6]

Table 2: Biofilm Inhibition and Eradication Data

Compound Name/DesignationActivityMetricConcentrationTarget OrganismReference(s)
This compoundBiofilm InhibitoryMBIC₅₀1 µg/mLMDR P. aeruginosa[3]
This compoundBiofilm EradicatingMBEC₅₀8 µg/mLMDR P. aeruginosa[3]
Fe(8-hydroxyquinoline)3Biofilm Inhibition-Not specifiedMRSA[5]
IMT-P8 + ClarithromycinAntibiofilm Activity-Not specifiedMRSA GMCH 839[7][8]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the antimicrobial properties of a novel agent against MRSA.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain(s) of interest

  • "this compound" stock solution of known concentration

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first well of a row, add 100 µL of the "this compound" stock solution to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. d. This will create a gradient of decreasing concentrations of the agent.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control well (bacteria with a known antibiotic) and a negative/sterility control well (broth only). Also include a growth control well (bacteria and broth, no agent).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of "this compound" at which there is no visible turbidity (bacterial growth).[12] This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine if the agent is bactericidal or bacteriostatic.

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction of the initial bacterial inoculum.[12]

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates or other suitable growth medium

  • Sterile pipette tips and micropipette

Procedure:

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control. b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled TSA plate. d. Spread the aliquot evenly over the surface of the agar.

  • Incubation: a. Incubate the TSA plates at 37°C for 24-48 hours.

  • Reading the MBC: a. After incubation, count the number of colonies (CFUs) on each plate. b. The MBC is the lowest concentration of the agent that results in a ≥99.9% kill of the initial inoculum.[2] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would be ≤500 CFU/mL.

Protocol for Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm formation.[13]

Principle: This assay measures the ability of an antimicrobial agent to prevent the formation of biofilm by S. aureus. The amount of biofilm is quantified by staining with crystal violet, which binds to the biofilm matrix.

Materials:

  • 96-well sterile flat-bottomed microtiter plates

  • Tryptone Soya Broth (TSB) supplemented with 1% glucose

  • MRSA strain(s)

  • "this compound"

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of Inoculum and Plate: a. Prepare an MRSA inoculum as described for the MIC assay, but dilute it in TSB with 1% glucose. b. Prepare serial dilutions of "this compound" in the 96-well plate as described for the MIC assay, with a final volume of 100 µL per well.

  • Inoculation and Incubation: a. Add 100 µL of the bacterial suspension to each well. b. Include a growth control (no agent) and a sterility control (broth only). c. Incubate the plate at 37°C for 24 hours without agitation.[13]

  • Washing and Staining: a. Gently discard the planktonic cells from the wells. b. Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells. c. Air dry the plate. d. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. e. Remove the crystal violet solution and wash the wells again with PBS.

  • Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[13] b. Incubate for 10-15 minutes. c. Measure the absorbance at 570 nm using a microplate reader. d. The percentage of biofilm inhibition can be calculated relative to the growth control.

Protocol for Time-Kill Kinetics Assay

Principle: This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[14]

Materials:

  • CAMHB

  • MRSA strain(s)

  • "this compound"

  • Sterile culture tubes or flasks

  • Incubator shaker

  • TSA plates for colony counting

Procedure:

  • Preparation of Cultures: a. Grow an overnight culture of MRSA in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[11][15]

  • Exposure to Antimicrobial Agent: a. Prepare flasks or tubes containing the bacterial suspension and "this compound" at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15] b. Include a growth control flask with no antimicrobial agent.

  • Sampling and Plating: a. Incubate all flasks at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[15] c. Perform serial dilutions of the aliquots in sterile saline and plate them onto TSA plates.

  • Incubation and Counting: a. Incubate the TSA plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of the antimicrobial agent. b. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) compared to the initial inoculum.[14]

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the evaluation of "this compound".

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced In Vitro Characterization cluster_2 Phase 3: Mechanism of Action Studies MIC MIC Determination MBC MBC Determination MIC->MBC If active TimeKill Time-Kill Kinetics MBC->TimeKill Biofilm Biofilm Inhibition Assay MBC->Biofilm MoA Mechanism of Action Studies (e.g., membrane integrity, etc.) TimeKill->MoA Biofilm->MoA

Caption: Experimental workflow for evaluating a novel antimicrobial agent.

G cluster_1 Cell Membrane cluster_2 Extracellular UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB Pentapeptide UDP-MurNAc- pentapeptide UDP_MurNAc->Pentapeptide MurC-F Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase PG Peptidoglycan (Cross-linked) Lipid_II_out->PG PBPs (Transglycosylation, Transpeptidation) Inhibitor This compound Inhibitor->Pentapeptide Inhibitor->Lipid_II_out

Caption: S. aureus peptidoglycan biosynthesis pathway with potential inhibition points.

G cluster_cell S. aureus Cell agrD agrD agrB agrB (Membrane Protein) agrD->agrB AIP_pro Pro-peptide agrD->AIP_pro AIP AIP (Autoinducing Peptide) agrB->AIP Processes & Exports agrC agrC (Sensor Kinase) agrA agrA (Response Regulator) agrC->agrA Phosphorylates RNAIII RNAIII agrA->RNAIII Activates Transcription Virulence Virulence Factors (e.g., toxins) RNAIII->Virulence Upregulates AIP->agrC Binds & Activates Inhibitor This compound Inhibitor->agrC Blocks AIP binding

Caption: The S. aureus Agr quorum-sensing pathway and a potential inhibitory mechanism.

References

Application Notes & Protocols: Development of a Liposomal Delivery System for Antimicrobial Agent-8 (LDS-AMA-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antimicrobial agent-8 (AMA-8) is a potent, novel synthetic peptide with broad-spectrum bactericidal activity. However, its therapeutic application is hindered by poor aqueous solubility, rapid degradation, and potential off-target cytotoxicity. To overcome these limitations, a liposomal delivery system (LDS-AMA-8) has been developed. This document provides detailed protocols for the synthesis, characterization, and evaluation of LDS-AMA-8, demonstrating its ability to enhance drug stability, improve antimicrobial efficacy, and reduce cytotoxicity.

Proposed Mechanism of Action

The LDS-AMA-8 formulation is designed to improve the therapeutic index of AMA-8. The lipid bilayer encapsulates the peptide, protecting it from enzymatic degradation in circulation. The surface of the liposome (B1194612) is engineered for preferential fusion with bacterial cell membranes over mammalian cell membranes. Upon fusion, the liposome releases its AMA-8 payload directly into the bacterial cytoplasm or integrates it into the membrane, where it disrupts membrane potential and inhibits essential protein synthesis, leading to rapid cell death.

cluster_blood Systemic Circulation cluster_infection Site of Infection LDS LDS-AMA-8 (Liposome) Enzyme Proteolytic Enzymes LDS->Enzyme Protection from Degradation Fusion Membrane Fusion LDS->Fusion Targeting & Binding Bacterium Bacterial Cell Fusion->Bacterium Fusion with Bacterial Membrane Release AMA-8 Release Fusion->Release Disruption Membrane Disruption & Protein Synthesis Inhibition Release->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of LDS-AMA-8 targeting and bactericidal action.

Protocols

Protocol 1: Synthesis of LDS-AMA-8 via Thin-Film Hydration

This protocol describes the formulation of LDS-AMA-8 using the thin-film hydration method followed by sonication.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound (AMA-8)

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator

Methodology:

  • Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 10:5:1 molar ratio in a 4:1 (v/v) chloroform:methanol solution in a round-bottom flask.

  • Dissolve AMA-8 in methanol and add it to the lipid mixture.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvents at 45°C under reduced pressure until a thin, uniform lipid film forms on the flask wall.

  • Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film by adding pre-warmed (45°C) PBS (pH 7.4) and gently agitating the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to 5 cycles of bath sonication for 2 minutes each to form smaller vesicles.

  • Further reduce the vesicle size by probe sonication on an ice bath for 10 minutes (30 seconds on, 30 seconds off) at 40% amplitude.

  • To remove unencapsulated AMA-8, centrifuge the liposomal suspension at 15,000 x g for 30 minutes.

  • Collect the supernatant containing the purified LDS-AMA-8 and store it at 4°C.

start Start: Dissolve Lipids & AMA-8 in Organic Solvent step1 Thin-Film Formation (Rotary Evaporation) start->step1 step2 Hydration with PBS (Formation of MLVs) step1->step2 step3 Size Reduction (Probe Sonication) step2->step3 step4 Purification (Centrifugation) step3->step4 end End: Store Purified LDS-AMA-8 at 4°C step4->end cluster_prep Preparation (Day -4 to 0) cluster_treat Treatment & Analysis (Day 0 to 1) p1 Induce Neutropenia in Mice p3 Infect Thigh Muscle (Day 0, T=0h) p1->p3 p2 Culture & Prepare MRSA Inoculum p2->p3 t1 Administer Treatment (IV) (T=2h) p3->t1 2h Post-Infection t2 Euthanize & Excise Thigh (T=26h) t1->t2 24h Post-Treatment t3 Homogenize & Plate Serial Dilutions t2->t3 t4 Incubate Plates & Count CFU t3->t4

Application Note: Quantification of "Antimicrobial agent-8" in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of "Antimicrobial agent-8" in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this novel antimicrobial compound. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for high-throughput analysis in a research or clinical setting.

Introduction

"this compound" is a novel investigational drug exhibiting potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] To support its clinical development, a reliable and validated analytical method for its quantification in biological matrices is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of antimicrobial agents in biological fluids due to its specificity, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for the quantification of "this compound" in human plasma using RP-HPLC with UV detection.

Principle of the Method

The method involves the extraction of "this compound" and an internal standard (IS) from human plasma via protein precipitation.[3][4] Following extraction, the supernatant is injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. The analyte and IS are detected by a UV-Vis detector, and quantification is based on the peak area ratio of "this compound" to the internal standard. Method validation was performed in accordance with the International Conference on Harmonisation (ICH) guidelines.[5][6]

Experimental

  • "this compound" reference standard (>99% purity)

  • Internal Standard (IS) - (e.g., a structurally similar compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector was used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 20 mM Ammonium Acetate buffer (pH 4.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength 280 nm (hypothetical, based on typical antimicrobial agent spectra)
Run Time 10 minutes

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of "this compound" reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

  • Calibration Standards in Plasma: Spike 90 µL of drug-free human plasma with 10 µL of each working standard solution to obtain final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.03 µg/mL), Medium (3 µg/mL), and High (20 µg/mL).

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 20 µL into the HPLC system.

Data Analysis and Quantification

The concentration of "this compound" in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of "this compound" to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.

Method Validation Summary

The developed method was validated for its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Quantitative Data Summary for "this compound" HPLC Assay

ParameterResult
Retention Time (this compound) ~ 5.2 minutes
Retention Time (Internal Standard) ~ 6.8 minutes
Linearity Range 0.01 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Bias) Within ± 10%
Recovery (%) 85 - 95%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC (20 µL) Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the quantification of "this compound".

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates (Degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Agent8 This compound Agent8->IKK Inhibits

Caption: Hypothetical signaling pathway inhibited by "this compound".

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of "this compound" in human plasma. The method is validated and meets the criteria for routine use in clinical and research laboratories. This application note serves as a valuable resource for professionals involved in the development and analysis of this new antimicrobial agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Antimicrobial agent-8" Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of "Antimicrobial agent-8" precipitation in cell culture media.

Disclaimer: "this compound" is a fictional fluoroquinolone derivative. The information provided is based on the known properties of this class of compounds and general principles of drug solubility in biological media.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its general properties?

A1: "this compound" is a novel, potent fluoroquinolone derivative that inhibits bacterial DNA gyrase and topoisomerase IV. Due to its chemical structure, it has low aqueous solubility, a common challenge with this class of compounds. Key properties are summarized below.

Table 1: General Properties of this compound

PropertyValueNotes
Class Fluoroquinolone Derivative
Mechanism of Action DNA Gyrase & Topoisomerase IV Inhibitor
Aqueous Solubility LowSolubility is pH-dependent; decreases in neutral to alkaline conditions.[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)Ensure use of anhydrous, cell culture grade DMSO.
Stock Solution Conc. 10 mg/mL (in 100% DMSO)Higher concentrations risk precipitation upon storage or dilution.
Working Concentration 1 - 10 µg/mLThe optimal concentration should be determined empirically.
Storage -20°C in single-use aliquotsAvoid repeated freeze-thaw cycles which can cause precipitation.[2]

Q2: My "this compound" stock solution is clear, but it precipitates immediately when I add it to my culture medium. Why is this happening?

A2: This is a common phenomenon known as solvent-shift precipitation. "this compound" is highly soluble in an organic solvent like DMSO but has very low solubility in the aqueous environment of your culture medium. When the DMSO stock is diluted into the medium, the solvent environment shifts from mostly organic to mostly aqueous, causing the compound to crash out of solution. The final concentration of DMSO is critical; it should typically be kept below 0.5% (v/v) to minimize both toxicity and precipitation.[3]

A3: This is likely due to one or more of the following factors:

  • Temperature Change: The solubility of a compound can be temperature-dependent. While it might be soluble at room temperature during preparation, the higher temperature (37°C) in an incubator can sometimes decrease the stability of certain compounds in solution.[2]

  • pH Shift: Cell metabolism can cause the pH of the culture medium to change over time, typically becoming more acidic. Fluoroquinolones' solubility is often pH-dependent, and a shift can cause the compound to precipitate.[1][4][5]

  • Interaction with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and proteins. "this compound" may interact with these components, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are known to chelate with fluoroquinolones, potentially leading to the formation of insoluble complexes.[6][7]

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing precipitation, follow this guide to diagnose and resolve the issue.

Issue 1: Precipitate Forms Immediately Upon Dilution

This is the most common scenario and is often related to the dilution technique or concentration.

G start Precipitation Observed Immediately check_conc Is Final Concentration >10 µg/mL? start->check_conc check_dmso Is Final DMSO >0.5%? check_conc->check_dmso No sol_high_conc Action: Lower Final Concentration. Perform Solubility Test (Protocol 2). check_conc->sol_high_conc Yes check_temp Was Media Pre-warmed to 37°C? check_dmso->check_temp No sol_high_dmso Action: Use a Lower Stock Conc. or Perform Serial Dilutions. check_dmso->sol_high_dmso Yes check_method How was it added? check_temp->check_method Yes sol_cold_media Action: Always Pre-warm Media Before Adding Agent. check_temp->sol_cold_media No sol_direct_add Action: Add Drop-wise to Vortexing Media. Avoid Direct Pipetting. check_method->sol_direct_add Direct Pipetting end_node Problem Resolved check_method->end_node Drop-wise sol_high_conc->end_node sol_high_dmso->end_node sol_cold_media->end_node sol_direct_add->end_node G start Precipitation Observed After Incubation check_ph Did Media pH Change? start->check_ph check_serum Is Serum Present? check_ph->check_serum No sol_ph Action: Use HEPES-buffered medium to stabilize pH. check_ph->sol_ph Yes check_ions Is Media High in Divalent Cations (Ca²⁺, Mg²⁺)? check_serum->check_ions No sol_serum Action: Test in Serum-Free Media. Consider reducing serum percentage. check_serum->sol_serum Yes sol_ions Action: Test in media with lower divalent cation concentrations. check_ions->sol_ions Yes end_node Problem Resolved check_ions->end_node No sol_ph->end_node sol_serum->end_node sol_ions->end_node G agent This compound gyrase DNA Gyrase agent->gyrase Inhibits topo Topoisomerase IV agent->topo Inhibits replication DNA Replication Blocked gyrase->replication Required for topo->replication Required for damage DNA Damage (Double-strand breaks) replication->damage death Bacterial Cell Death damage->death

References

Technical Support Center: Optimizing "Antimicrobial agent-8" Concentration for Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Antimicrobial agent-8" for biofilm disruption assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound" in a biofilm disruption assay?

A1: The optimal concentration of an antimicrobial agent can vary significantly depending on the microbial species, biofilm age, and the specific assay conditions. For a novel agent like "this compound," it is recommended to start with a broad concentration range. A common approach is to perform a serial dilution, often starting from a high concentration (e.g., 100 to 1000 times the Minimum Inhibitory Concentration (MIC) against planktonic bacteria) and decreasing in two-fold dilutions.[1][2][3] This allows for the determination of the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration that eradicates the biofilm.[1][2]

Q2: What are the standard assays to quantify biofilm disruption?

A2: The two most common and well-established assays for quantifying biofilm disruption are the Crystal Violet (CV) assay and the Minimum Biofilm Eradication Concentration (MBEC) assay.[1][4] The CV assay measures the total biofilm biomass, while the MBEC assay determines the concentration of an antimicrobial agent required to kill the bacteria within a pre-formed biofilm.[1][4] For a more detailed, qualitative and quantitative analysis of biofilm structure and viability, Confocal Laser Scanning Microscopy (CLSM) is a powerful tool.[5][6][7]

Q3: How long should I expose the biofilm to "this compound"?

A3: The exposure time is a critical parameter. Standard protocols often use a 24-hour exposure period.[8] However, the optimal time can vary. Some studies have shown that increasing the exposure time can decrease the MBEC.[2] It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the most effective exposure duration for "this compound."

Q4: Can I use the same concentration of "this compound" that is effective against planktonic bacteria?

A4: No, it is highly unlikely. Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobial agents than their planktonic (free-floating) counterparts.[1] This increased resistance is due to factors such as the protective extracellular matrix, altered metabolic states of the bacteria, and the presence of persister cells.[9][10] Therefore, a significantly higher concentration of "this compound" will likely be required for biofilm disruption.

Troubleshooting Guides

Issue 1: High variability between replicate wells in the Crystal Violet assay.

  • Possible Cause: Inconsistent washing steps leading to variable removal of biofilm or excess stain.

  • Troubleshooting Steps:

    • Gentle and Consistent Washing: When washing the plates, be careful not to disturb the biofilm. Submerge the plate in a tub of water rather than using a strong stream from a pipette or bottle.[4]

    • Consistent Aspiration: Aspirate the liquid from the wells gently and consistently, avoiding scratching the bottom of the wells.

    • Use of Tissue-Culture Treated Plates: These plates are designed to promote cell adherence and can lead to more consistent biofilm formation.

    • Increase Replicates: Use a higher number of replicate wells for each condition to improve statistical power and identify outliers.

Issue 2: No significant biofilm disruption observed even at high concentrations of "this compound".

  • Possible Cause 1: The concentration range tested is not high enough.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test even higher concentrations of "this compound." As mentioned, biofilm bacteria can be extremely resistant.[1]

  • Possible Cause 2: The biofilm matrix is preventing the penetration of the agent.

  • Troubleshooting Steps:

    • Consider Combination Therapy: Investigate the use of "this compound" in combination with an agent that can degrade the biofilm matrix (e.g., DNase I, specific enzymes).

  • Possible Cause 3: The antimicrobial agent is being neutralized by components in the growth medium.

  • Troubleshooting Steps:

    • Test in Different Media: Evaluate the efficacy of "this compound" in different growth media to rule out inhibitory interactions.

Issue 3: Difficulty in forming a consistent and robust biofilm in the control wells.

  • Possible Cause: Sub-optimal growth conditions for the specific microbial strain.

  • Troubleshooting Steps:

    • Optimize Inoculum Density: Start with a consistent and optimized initial bacterial concentration (e.g., adjust to a specific OD600).[8]

    • Optimize Incubation Time: Determine the optimal incubation time for biofilm formation for your specific strain (e.g., 24, 48, or 72 hours).

    • Media Selection: Use a growth medium known to promote biofilm formation for your organism of interest. Some bacteria form more robust biofilms in minimal media compared to rich media.[4]

    • Static vs. Shaking Conditions: Test both static and shaking incubation conditions, as this can significantly impact biofilm formation for different species.

Quantitative Data Summary

Table 1: Example Concentration Ranges of Antimicrobial Agents for Biofilm Disruption

Antimicrobial AgentOrganism(s)Typical MBEC Range (µg/mL)Reference
TobramycinP. aeruginosa, S. aureus62.5 - >8000[2]
VancomycinS. aureus, S. epidermidis250 - >8000[2]
ImipenemEnterobacteriaceae, P. aeruginosa4 - >128
LevofloxacinEnterobacteriaceae, P. aeruginosa4 - >64[11]
Daptomycin, Tigecycline, RifampinS. aureus (MRSA)Effective at eradicating mature biofilms[12]
LL-37P. aeruginosa, S. epidermidis, S. aureus0.22 - 556 µM
XF-70, XF-73S. aureus2.6 µM[13]
tris-QAC-10S. aureus, E. faecalis25 - 50 µM[13]

Note: These are example ranges and the optimal concentration for "this compound" must be determined empirically.

Experimental Protocols

Protocol 1: Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This protocol is adapted from established methods.[4][14][15][16]

Materials:

  • 96-well flat-bottom tissue culture treated plates

  • Bacterial culture

  • Appropriate growth medium

  • "this compound" stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05-0.1).

  • Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include media-only wells as negative controls. Incubate the plate at the optimal temperature (e.g., 37°C) for 24-48 hours under static conditions to allow for biofilm formation.

  • Treatment with "this compound":

    • Carefully remove the planktonic bacteria from each well by aspiration.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 200 µL of fresh medium containing the desired concentrations of "this compound" (prepared by serial dilution) to the wells. Include untreated wells as positive controls.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • Crystal Violet Staining:

    • Aspirate the medium from the wells.

    • Wash the wells twice with 200 µL of PBS.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS or until the negative control wells are colorless.

    • Invert the plate and tap it on a paper towel to remove excess liquid. Allow the plate to air dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550-595 nm using a plate reader.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is based on the principles of the Calgary Biofilm Device.[1][8][17]

Materials:

  • MBEC assay plate (or a standard 96-well plate with a peg lid)

  • Bacterial culture

  • Appropriate growth medium

  • "this compound" stock solution

  • Sterile saline or PBS

  • Recovery medium (e.g., Tryptic Soy Broth)

  • Sonicator bath

  • Plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the CV assay protocol.

  • Biofilm Formation:

    • Add 150 µL of the inoculum to each well of the MBEC plate.

    • Place the peg lid onto the plate, ensuring the pegs are submerged in the culture.

    • Incubate at the optimal temperature with gentle shaking for 24-48 hours to allow biofilm formation on the pegs.

  • Rinsing:

    • Remove the peg lid and gently rinse it by immersing it in a plate containing 200 µL of sterile saline or PBS per well to remove planktonic bacteria.

  • Antimicrobial Challenge:

    • Prepare a 96-well plate with 200 µL of serial dilutions of "this compound" in fresh growth medium.

    • Transfer the peg lid with the biofilms into this challenge plate.

    • Incubate for the desired exposure time (e.g., 24 hours).

  • Biofilm Recovery:

    • After the challenge, remove the peg lid and rinse it again in a saline plate.

    • Place the peg lid into a new 96-well plate containing 200 µL of recovery medium in each well.

    • Sonicate the plate in a water bath sonicator for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.[8]

  • Quantification:

    • Remove the peg lid.

    • Incubate the recovery plate for 18-24 hours at the optimal growth temperature.

    • Determine the MBEC by visually inspecting for turbidity or by measuring the absorbance (OD600) with a plate reader. The MBEC is the lowest concentration of "this compound" that prevents bacterial regrowth.

Visualizations

Crystal_Violet_Assay_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_staining Staining & Quantification prep_inoculum Prepare Standardized Inoculum add_inoculum Add Inoculum to 96-Well Plate prep_inoculum->add_inoculum incubate_biofilm Incubate (24-48h) to Form Biofilm add_inoculum->incubate_biofilm remove_planktonic Remove Planktonic Cells & Wash incubate_biofilm->remove_planktonic add_agent Add 'this compound' (Serial Dilutions) remove_planktonic->add_agent incubate_treatment Incubate (e.g., 24h) add_agent->incubate_treatment wash_plate Wash Plate incubate_treatment->wash_plate stain_cv Stain with 0.1% Crystal Violet (15 min) wash_plate->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess dry_plate Air Dry Plate wash_excess->dry_plate solubilize Solubilize with 30% Acetic Acid dry_plate->solubilize read_absorbance Read Absorbance (550-595 nm) solubilize->read_absorbance

Caption: Workflow for the Crystal Violet Biofilm Assay.

MBEC_Assay_Workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_challenge Antimicrobial Challenge cluster_recovery Recovery & Quantification prep_inoculum Prepare Standardized Inoculum add_inoculum Add Inoculum to MBEC Plate prep_inoculum->add_inoculum incubate_biofilm Incubate with Peg Lid (24-48h) add_inoculum->incubate_biofilm rinse_pegs1 Rinse Peg Lid (Remove Planktonic) incubate_biofilm->rinse_pegs1 challenge_plate Prepare Challenge Plate with 'this compound' incubate_challenge Transfer Peg Lid to Challenge Plate & Incubate rinse_pegs1->incubate_challenge challenge_plate->incubate_challenge rinse_pegs2 Rinse Peg Lid incubate_challenge->rinse_pegs2 recovery_plate Place Peg Lid in Recovery Medium rinse_pegs2->recovery_plate sonicate Sonicate to Dislodge Biofilm recovery_plate->sonicate incubate_recovery Incubate Recovery Plate (18-24h) sonicate->incubate_recovery determine_mbec Determine MBEC (Visual/Absorbance) incubate_recovery->determine_mbec

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.

Troubleshooting_Logic cluster_cause1 Possible Cause cluster_solution1 Solution cluster_cause2 Possible Causes cluster_solution2 Solutions start High Variability in CV Assay? cause1 Inconsistent Washing start->cause1 Yes no_effect No Biofilm Disruption? start->no_effect No solution1a Gentle, Standardized Washing cause1->solution1a solution1b Increase Replicates cause1->solution1b cause2a Concentration Too Low no_effect->cause2a Yes cause2b Poor Agent Penetration no_effect->cause2b Yes solution2a Increase Concentration Range cause2a->solution2a solution2b Consider Combination Therapy cause2b->solution2b

Caption: Troubleshooting Logic for Common Biofilm Assay Issues.

References

How to overcome "Antimicrobial agent-8" resistance in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antimicrobial Agent-8

Welcome to the technical support center for this compound. This guide provides troubleshooting strategies and frequently asked questions to help researchers overcome in vitro resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My bacterial strain shows high-level resistance to this compound. What are the possible mechanisms?

A1: Resistance to this compound can arise from several mechanisms, similar to other antimicrobial agents. The most common mechanisms observed in vitro are:

  • Increased Efflux: The bacterium actively pumps the agent out of the cell using efflux pumps.[1][2][3][4][5]

  • Target Site Modification: The molecular target of this compound within the bacterium has been altered, reducing the agent's binding affinity.[6][7][8]

  • Enzymatic Degradation: The bacterium produces an enzyme that inactivates this compound.[6]

  • Biofilm Formation: Bacteria growing in a biofilm can be up to 1000 times more resistant to antimicrobial agents due to restricted penetration of the agent and the unique physiological state of the biofilm cells.[9][10][11]

Q2: How can I determine the mechanism of resistance in my bacterial strain?

A2: Identifying the specific resistance mechanism is crucial for devising an effective counter-strategy. Here are some initial steps:

  • Efflux Pump Activity Assay: Use a fluorescent substrate of the suspected efflux pump and measure its accumulation in the presence and absence of a known efflux pump inhibitor (EPI). A significant increase in fluorescence with the EPI suggests efflux as a primary resistance mechanism.

  • Gene Sequencing: Sequence the gene encoding the target of this compound to identify mutations that could lead to reduced binding.

  • Enzyme Activity Assay: Incubate this compound with a cell lysate from the resistant strain and analyze the degradation of the agent over time using methods like HPLC.

  • Biofilm Quantification Assay: Use a crystal violet staining assay to determine if your strain is a strong biofilm producer.

Q3: What are the general strategies to overcome in vitro resistance to this compound?

A3: Several strategies can be employed to restore the efficacy of this compound against resistant strains:

  • Combination Therapy: Use this compound in combination with another compound that has a synergistic effect.[12][13][14] This could be another antimicrobial agent or a non-antimicrobial adjuvant.

  • Efflux Pump Inhibitors (EPIs): If resistance is due to efflux, co-administration of an appropriate EPI can restore susceptibility by increasing the intracellular concentration of this compound.[1][3][15][16]

  • Biofilm Disruption: For biofilm-forming bacteria, using agents that disrupt the biofilm matrix, such as DNase, can enhance the penetration and efficacy of this compound.[10]

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentration (MIC) Observed for this compound
Potential Cause Troubleshooting Step Expected Outcome
Efflux Pump Overexpression Perform a checkerboard assay with this compound and a known broad-spectrum efflux pump inhibitor (e.g., Verapamil, Reserpine).A significant reduction in the MIC of this compound in the presence of the EPI.
Target Modification Test this compound in combination with another antimicrobial that has a different mechanism of action.Potential for synergistic activity, indicating that the target modification can be bypassed.
Enzymatic Degradation Combine this compound with a putative enzyme inhibitor (if known) in a synergy assay.Restoration of this compound activity.
Issue 2: this compound is Ineffective Against Biofilm-Forming Bacteria
Potential Cause Troubleshooting Step Expected Outcome
Reduced Penetration through Biofilm Matrix Treat the biofilm with a biofilm-disrupting agent (e.g., DNase I) prior to or concurrently with this compound treatment.[10]Increased susceptibility of the biofilm-embedded bacteria to this compound.
Persister Cells within the Biofilm Use this compound in combination with an agent known to be effective against persister cells.Eradication of the persister cell population and prevention of biofilm regrowth.[10]
Quorum Sensing-Mediated Resistance Co-administer this compound with a quorum sensing inhibitor.Disruption of biofilm formation and maintenance, leading to increased susceptibility.[17]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound in combination with a second compound (Compound X).[13][18]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Stock solutions of this compound and Compound X

Procedure:

  • Prepare serial two-fold dilutions of this compound and Compound X in MHB.

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the this compound dilutions along the y-axis and 50 µL of the Compound X dilutions along the x-axis. This creates a concentration gradient of both compounds.

  • Inoculate each well with 100 µL of the bacterial suspension (final concentration of 5 x 10^5 CFU/mL).

  • Incubate the plate at 35°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index.[18][19]

Data Interpretation: The FIC Index is calculated as follows: FIC Index = (MIC of Agent-8 in combination / MIC of Agent-8 alone) + (MIC of Compound X in combination / MIC of Compound X alone)

FIC Index Interpretation
≤ 0.5Synergy[19]
> 0.5 to 4.0No interaction (additive or indifferent)[19]
> 4.0Antagonism[19]
Protocol 2: Time-Kill Assay

This assay confirms the bactericidal or bacteriostatic effect of a synergistic combination identified in the checkerboard assay.[13][20][21]

Materials:

  • Culture tubes with MHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound and Compound X at synergistic concentrations

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare culture tubes with the following conditions:

    • Growth control (no antimicrobials)

    • This compound alone

    • Compound X alone

    • Combination of this compound and Compound X

  • Inoculate the tubes with the bacterial suspension to a final concentration of ~1 x 10^6 CFU/mL.

  • Incubate the tubes at 35°C with shaking.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate on agar plates.

  • Incubate the plates overnight and count the colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time.

Data Interpretation:

  • Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[21]

  • Bactericidal activity: ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

Quantitative Data Summary

Table 1: Hypothetical Checkerboard Assay Results for this compound and Compound X against a Resistant Strain

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
This compound6480.125\multirow{2}{}{0.375}\multirow{2}{}{Synergy}
Compound X1640.250

Table 2: Hypothetical Time-Kill Assay Results (log10 CFU/mL)

Time (hours)Growth ControlThis compound (8 µg/mL)Compound X (4 µg/mL)Combination
06.06.06.06.0
47.25.85.94.5
88.55.55.73.2
129.15.35.6< 2.0
249.35.15.4< 2.0

Visualizations

ResistanceMechanisms cluster_bacterium Bacterial Cell Agent8_in This compound Target Bacterial Target Agent8_in->Target Binds & Inhibits DegradedAgent Inactive Agent-8 Agent8_in->DegradedAgent Enzymatic Degradation (Resistance) EffluxPump Efflux Pump Agent8_in->EffluxPump Target->Target Agent8_expelled This compound EffluxPump->Agent8_expelled Efflux (Resistance) Agent8_out This compound Agent8_out->Agent8_in Entry

Caption: Common mechanisms of resistance to this compound.

SynergyTestingWorkflow start Resistant Strain Identified checkerboard Perform Checkerboard Assay (Agent-8 + Compound X) start->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic interpret_fic Interpret Results calculate_fic->interpret_fic synergy Synergy (FIC ≤ 0.5) interpret_fic->synergy Synergistic no_interaction No Interaction or Antagonism interpret_fic->no_interaction Not Synergistic time_kill Perform Time-Kill Assay synergy->time_kill confirm_synergy Confirm Synergistic & Bactericidal Activity time_kill->confirm_synergy

Caption: Experimental workflow for in vitro synergy testing.

SignalingPathway Agent8 This compound SensorKinase Membrane Sensor Kinase (ResK) Agent8->SensorKinase Stress Signal ResponseRegulator Response Regulator (ResR) SensorKinase->ResponseRegulator Phosphorylation Cascade EffluxGene efflux_pump_gene ResponseRegulator->EffluxGene Binds to Promoter (Upregulates Transcription) EffluxPump Efflux Pump Protein EffluxGene->EffluxPump Translation Resistance Resistance to This compound EffluxPump->Resistance Increased Efflux

Caption: Hypothetical signaling pathway for efflux-mediated resistance.

References

Technical Support Center: Reducing Cytotoxicity of Antimicrobial Agents on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of antimicrobial agents in mammalian cell culture experiments. Our aim is to help you achieve a better therapeutic index for your antimicrobial compounds by minimizing their off-target effects.

Frequently Asked Questions (FAQs)

Q1: My antimicrobial agent shows high cytotoxicity even at its Minimum Inhibitory Concentration (MIC). What are the initial steps to troubleshoot this?

A1: High cytotoxicity at the MIC is a common challenge. Here’s a systematic approach to begin troubleshooting:

  • Verify the Therapeutic Index: The first step is to quantify the selectivity of your agent. This is done by calculating the therapeutic index (TI), which is the ratio of the 50% cytotoxic concentration (CC50) in a relevant mammalian cell line to the MIC against the target pathogen (TI = CC50/MIC). A low TI indicates poor selectivity.[1]

  • Optimize Concentration: Ensure you are using the lowest effective concentration of the antimicrobial agent. A thorough dose-response curve for both antimicrobial activity and cytotoxicity is crucial.[1]

  • Evaluate the Vehicle: The solvent used to dissolve your antimicrobial agent (e.g., DMSO, ethanol) might be contributing to the cytotoxicity. It is essential to test the cytotoxicity of the vehicle alone at the same concentration used in your experiments.[1][2] If the vehicle is toxic, identify a more biocompatible solvent.

  • Check for Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in your cell culture can induce cell death and confound your results.[2] Regularly test your cell lines for contamination.[3]

Q2: What are the common formulation strategies to reduce the cytotoxicity of an antimicrobial agent?

A2: Formulation strategies can significantly reduce cytotoxicity by altering the pharmacokinetic and pharmacodynamic properties of a drug.[4] Key approaches include:

  • Controlled-Release Systems: Encapsulating the antimicrobial agent in nanoparticles, liposomes, or other nanocarriers can facilitate targeted delivery to microbes and reduce exposure to mammalian cells, thereby lowering off-target toxicity.[1][5][6] Nanoformulations can also improve the solubility of poorly soluble drugs.[7][8]

  • Pharmacokinetic Modulation: Modifying the drug's release profile to reduce the peak plasma concentration (Cmax) while maintaining the total drug exposure (AUC) can decrease Cmax-related toxic effects.[4]

  • Pharmacodynamic Modulation: Co-administering the antimicrobial agent with a second compound that mitigates its toxicity.[4] An example is the co-administration of an antioxidant to counteract reactive oxygen species (ROS) production induced by some bactericidal antibiotics.[9]

Q3: Can co-administration of other compounds help in reducing the cytotoxicity of my antimicrobial agent?

A3: Yes, co-administration of certain agents can be an effective strategy. A prime example is the use of antioxidants. Some bactericidal antibiotics induce mitochondrial dysfunction and the overproduction of ROS in mammalian cells, leading to oxidative damage.[9] Co-administering an antioxidant, such as N-acetyl-L-cysteine (NAC), has been shown to reduce these cytotoxic effects without compromising the antibiotic's bacterial killing efficacy.[9]

Q4: How can I determine if my antimicrobial agent is inducing oxidative stress in mammalian cells?

A4: To determine if your antimicrobial agent is inducing oxidative stress, you can measure the levels of intracellular ROS. Common methods include:

  • Fluorescent Probes: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS, allows for quantification of ROS levels using flow cytometry or fluorescence microscopy.

  • Glutathione (B108866) Assays: Measuring the ratio of reduced to oxidized glutathione (GSH/GSSG) can indicate the level of oxidative stress. A decrease in this ratio suggests increased oxidative stress.[9]

  • Mitochondrial Membrane Potential Assays: Since ROS production is often linked to mitochondrial dysfunction, assessing the mitochondrial membrane potential using dyes like JC-1 or TMRM can provide insights into oxidative damage.[9]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in a New Batch of Antimicrobial Agent

Possible Cause 1: Variation in Purity or Composition

  • Solution:

    • Request a certificate of analysis (CoA) for the new batch and compare it with the previous one.

    • Perform analytical characterization (e.g., HPLC, mass spectrometry) to confirm the purity and identity of the new batch.

Possible Cause 2: Degradation of the Antimicrobial Agent

  • Solution:

    • Review the storage conditions of the agent. Ensure it is stored at the recommended temperature and protected from light and moisture if necessary.

    • Prepare fresh stock solutions for each experiment.[1]

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

Possible Cause 1: Variability in Cell Culture Conditions

  • Solution:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cell sensitivity.[2]

    • Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect cell health and drug sensitivity.

    • Reagent Quality: Use the same lot of media, serum, and other reagents whenever possible. If a new lot is used, test it on a non-critical culture first.[2]

Possible Cause 2: Procedural Inconsistencies

  • Solution:

    • Standardize all incubation times and drug exposure durations.

    • Ensure thorough and consistent mixing of the antimicrobial agent in the culture medium.

Data Presentation

Table 1: Example Template for Summarizing Cytotoxicity and Antimicrobial Activity Data

Antimicrobial Agent FormulationCC50 (µg/mL) on Mammalian Cell Line (e.g., HEK293)MIC (µg/mL) on Target Pathogen (e.g., E. coli)Therapeutic Index (CC50/MIC)
Agent-8 (Free Drug)1025
Agent-8 (Liposomal Formulation)50225
Agent-8 + Antioxidant (NAC)35217.5

Experimental Protocols

Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line of interest at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the antimicrobial agent. Include a vehicle-only control and an untreated control.[2]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.[1]

  • Serial Dilutions: Prepare serial dilutions of the antimicrobial agent in a 96-well microtiter plate. The final volume in each well should be 100 µL.[1]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.[1]

  • Controls: Include a positive control (bacteria with no antimicrobial agent) and a negative control (broth only) on each plate.[1]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizations

Antimicrobial_Agent Antimicrobial Agent Mitochondria Mitochondria Antimicrobial_Agent->Mitochondria Induces Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Oxidative_Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Oxidative_Damage Causes Cell_Death Cell Death (Apoptosis/Necrosis) Oxidative_Damage->Cell_Death Leads to Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS Scavenges

Caption: ROS-mediated cytotoxicity pathway and antioxidant intervention.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mitigation Strategies cluster_2 Phase 3: Re-evaluation Start Start: High Cytotoxicity Observed Check_Vehicle 1. Test Vehicle Cytotoxicity Start->Check_Vehicle Check_Purity 2. Verify Agent Purity & Stability Check_Vehicle->Check_Purity Check_Contamination 3. Screen for Contamination Check_Purity->Check_Contamination Formulation 4a. Nanoformulation (e.g., Liposomes) Check_Contamination->Formulation If cytotoxicity persists Re_evaluate 5. Re-evaluate CC50 and Therapeutic Index Formulation->Re_evaluate Co_administration 4b. Co-administration (e.g., Antioxidants) Co_administration->Re_evaluate Modification 4c. Structural Modification Modification->Re_evaluate End End: Optimized Therapeutic Window Re_evaluate->End

Caption: Troubleshooting workflow for reducing antimicrobial agent cytotoxicity.

References

"Antimicrobial agent-8" inconsistent MIC results and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in Minimum Inhibitory Concentration (MIC) results for "Antimicrobial agent-8." By addressing common experimental variables, this guide will help ensure the accuracy and reproducibility of your antimicrobial susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the MIC values for "this compound" between experiments. What are the most common causes?

A1: Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing.[1][2][3][4] The variability can often be attributed to one or more of the following factors:

  • Inoculum Preparation: The density of the bacterial suspension is a primary determinant of MIC values.[5][6][7][8][9] An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[9] This phenomenon is known as the inoculum effect.[5][6][8][9]

  • Media Composition: The type of growth medium, batch-to-batch variations, and the concentration of cations (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly influence the activity of some antibacterial agents.[10][11][12][13][14] The pH of the medium can also affect the activity of certain antibiotics.[10]

  • Agent-8 Preparation and Storage: Degradation of the compound due to incorrect storage conditions (e.g., temperature, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.[15]

  • Incubation Conditions: Strict control of incubation time and temperature is crucial.[16][17][18] Extended incubation periods may lead to higher apparent MICs.[7]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of experimental error.[1]

Q2: Our MIC values for the quality control (QC) strain are outside the acceptable range. What should we do?

A2: If the MIC for your QC strain is out of range, the results for "this compound" in that assay are considered invalid.[19][20][21][22] Here's how to troubleshoot:

  • Verify QC Strain Viability and Purity: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively.[22] Streak the QC strain on a non-selective agar (B569324) plate to check for purity.

  • Check Experimental Technique: Review all steps of the protocol, paying close attention to inoculum preparation, media quality, and incubation conditions.

  • Prepare Fresh Reagents: Prepare fresh stock solutions of "this compound" and use a new batch of media.

  • Repeat the Assay: Repeat the experiment, including the QC strain and the test isolates. If the QC results are still out of range, further investigation into the source of the error is necessary before proceeding.

Q3: We are observing "skipped wells" in our microdilution plates for "this compound." What does this indicate and how should we interpret the results?

A3: "Skipped wells" (growth in wells with higher concentrations of the agent, while wells with lower concentrations show no growth) can be caused by several factors:

  • Contamination: Contamination of a single well can lead to unexpected growth.

  • Pipetting Errors: An error in pipetting the antimicrobial agent or the inoculum can lead to an incorrect concentration in a specific well.

  • Agent Precipitation: "this compound" may be precipitating at higher concentrations. Check the solubility of the agent in your test medium.

  • Paradoxical Growth (Eagle Effect): Some antimicrobial agents exhibit a paradoxical effect where they are less effective at very high concentrations.

Interpretation: The MIC should be read as the lowest concentration that completely inhibits visible growth. However, the presence of skipped wells indicates a potential technical issue with the assay, and the results should be considered with caution. It is recommended to repeat the experiment to confirm the MIC.

Data Presentation

Table 1: Common Sources of Inconsistent MIC Results and Recommended Solutions

Source of Variability Potential Cause Recommended Solution Quantitative Target/Tolerance
Inoculum Preparation Inaccurate bacterial density.Standardize inoculum to 0.5 McFarland before dilution.Final inoculum in wells: ~5 x 10^5 CFU/mL. Acceptable range: 2 x 10^5 to 8 x 10^5 CFU/mL.[8]
Use of a non-standardized inoculum preparation method.Use a spectrophotometer or a McFarland standard for turbidity adjustment.OD600 of 0.08-0.13 for a 1-cm light path.
Media Composition Variation in cation concentration (Ca²⁺, Mg²⁺).Use cation-adjusted Mueller-Hinton Broth (CAMHB).Ca²⁺: 20-25 mg/L; Mg²⁺: 10-12.5 mg/L.
Incorrect pH of the medium.Ensure the pH of the Mueller-Hinton Broth is between 7.2 and 7.4.pH 7.3 ± 0.1.
Agent-8 Preparation Degradation of the stock solution.Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.N/A
Inaccurate serial dilutions.Use calibrated pipettes. Visually inspect for pipetting errors.N/A
Incubation Incorrect temperature.Use a calibrated incubator.35 ± 2°C.
Incorrect incubation time.Adhere to the specified incubation time.16-20 hours for most bacteria.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for "this compound"

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of "this compound" Stock Solution: a. Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). b. Store the stock solution in small, single-use aliquots at -80°C, protected from light.

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. d. Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of the 96-Well Plate: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well microtiter plate. b. Prepare an intermediate dilution of the "this compound" stock solution in CAMHB. c. Add 100 µL of this solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. e. Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. b. The final volume in each well will be 100 µL. c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent MIC Results Observed qc_check Are QC Strain MICs within a cceptable range? start->qc_check troubleshoot_assay Troubleshoot Assay Parameters qc_check->troubleshoot_assay No analyze_test_data Analyze Test Isolate Data qc_check->analyze_test_data Yes review_protocol Review Protocol: - Inoculum Prep - Media Quality - Incubation Conditions troubleshoot_assay->review_protocol reagent_prep Prepare Fresh Reagents: - Agent-8 Stock - Media review_protocol->reagent_prep repeat_assay Repeat Assay with QC Strain reagent_prep->repeat_assay qc_pass QC MICs in Range? repeat_assay->qc_pass investigate_further Further Investigation Required: - Check Equipment Calibration - Review Operator Technique qc_pass->investigate_further No qc_pass->analyze_test_data Yes end Report Valid MIC Results analyze_test_data->end

Caption: Troubleshooting workflow for inconsistent MIC results.

Signaling_Pathway cluster_cell Bacterial Cell agent8 This compound receptor Cell Wall Precursor Synthesis agent8->receptor pathway Peptidoglycan Synthesis Pathway receptor->pathway inhibition_pos inhibition Inhibition lysis Cell Lysis & Death pathway->lysis leads to

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Antimicrobial Agent-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of "Antimicrobial agent-8," a representative model for antimicrobial agents with poor aqueous solubility and intestinal permeability.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes for the poor in vivo bioavailability of this compound?

This compound is likely classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low intestinal permeability. This combination is the primary reason for its poor and variable absorption after oral administration, leading to low bioavailability. Key contributing factors include its molecular structure, high lipophilicity, and the potential of it being a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut.

Q2: What are the principal strategies to enhance the in vivo bioavailability of this compound?

The primary goal is to concurrently address its poor solubility and permeability. The main strategies can be broken down into the following categories:

  • Solubility Enhancement: Techniques such as particle size reduction (micronization, nanosizing), creating solid dispersions to convert the drug to a more soluble amorphous state, and complexation with molecules like cyclodextrins can improve the dissolution rate.[1][2][3][4]

  • Permeability Enhancement: This involves the use of permeation enhancers, which are excipients that facilitate the drug's transport across the intestinal epithelium.[1][5][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and utilize lipid absorption pathways, which may also help in bypassing first-pass metabolism.[1][2][5][7][8]

  • Nanotechnology Approaches: Encapsulating the agent within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) or liposomes can shield it from degradation, improve solubility, and facilitate its transport across the intestinal wall.[9][10][11][12][13][14]

  • Inhibition of Efflux Pumps: If this compound is identified as a substrate for efflux pumps such as P-gp, co-administration with a P-gp inhibitor could increase its intracellular concentration.

Troubleshooting Guide

This guide addresses common problems encountered during in vivo studies with poorly bioavailable antimicrobial agents.

Problem 1: High inter-animal variability in plasma concentrations following oral administration.

  • Possible Cause: Inconsistent dosing technique, leading to errors or stress that can affect gastric emptying and absorption. The formulation may also be interacting variably with the gastrointestinal environment (e.g., food effects, pH differences).

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure strict control over fasting times and dosing procedures for all animals.

    • Refine Dosing Technique: Ensure proper oral gavage technique to minimize stress and ensure accurate dose delivery.

    • Evaluate Food Effects: The bioavailability of certain formulations, especially lipid-based ones, can be significantly influenced by the presence of food.[2] It is advisable to conduct studies in both fasted and fed states to assess this impact.

Problem 2: Extremely low observed bioavailability (<5%) despite initial formulation improvements.

  • Possible Cause: The formulation may not be adequately addressing both solubility and permeability limitations. The agent might also be undergoing extensive first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • Re-evaluate Formulation Strategy: Consider a combination approach. For instance, a nanosuspension could be incorporated into a solid dispersion.

    • Incorporate Permeation Enhancers: If not already included, consider adding a safe and effective permeation enhancer to the formulation.

    • Investigate Efflux Pump Involvement: Conduct in vitro assays (e.g., Caco-2 cell permeability studies) with and without a P-gp inhibitor to determine if efflux is a significant barrier.

    • Consider Alternative Delivery Routes: If oral bioavailability remains a major hurdle, parenteral routes like intravenous or intraperitoneal administration might be necessary for initial efficacy studies.

Problem 3: Drug precipitation observed during in vitro dissolution of a lipid-based formulation.

  • Possible Cause: The formulation may not be robust enough to maintain the drug in a solubilized state upon dilution in the aqueous dissolution medium, which simulates the gastrointestinal fluids.

  • Troubleshooting Steps:

    • Optimize Formulation Components: Adjust the ratios of oil, surfactant, and cosurfactant. A higher concentration of surfactant may enhance the stability of the emulsion.[2]

    • Include a Polymeric Precipitation Inhibitor: Polymers such as HPMC or PVP can help maintain a supersaturated state and prevent the drug from precipitating out of the solution.[2]

Data Presentation: Comparison of Formulation Strategies

The following table summarizes the potential fold increase in bioavailability for different formulation strategies compared to a simple aqueous suspension of the drug.

Formulation StrategyTypical Fold Increase in BioavailabilityKey AdvantagesPotential Challenges
Nanosuspension 2 - 10Increased surface area for dissolution.Potential for particle aggregation; manufacturing complexity.
Amorphous Solid Dispersion 5 - 50Substantial increase in apparent solubility; can achieve supersaturation.[2]Potential for recrystallization over time, which can affect stability.
Lipid-Based (SEDDS) 5 - 25Enhances solubilization; can reduce food effects and bypass first-pass metabolism via lymphatic uptake.[1][2]Potential for drug precipitation upon in vivo dilution; gastrointestinal sensitivity.
Liposomal Formulation 10 - 100+Protects the drug from degradation; can be targeted to specific sites of infection; improves pharmacokinetics.[15][16][17][][19][20]More complex to manufacture and characterize.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model and Grouping:

    • Use male Sprague-Dawley rats (250-300g).

    • Acclimatize animals for at least 3 days before the study.

    • Group size should be n=5-6 animals per formulation group, plus an intravenous (IV) reference group.

    • Fast animals overnight (8-12 hours) before dosing, with free access to water.[2]

  • Dosing and Administration:

    • Group 1 (IV): Administer this compound at 1 mg/kg via tail vein injection (dissolved in a suitable vehicle like DMSO/saline). This group is crucial for determining absolute bioavailability.[2]

    • Group 2 (Oral - Control): Administer a suspension of unformulated this compound at 10 mg/kg via oral gavage.[2]

    • Group 3-5 (Oral - Test Formulations): Administer different formulations of this compound (e.g., nanosuspension, solid dispersion, SEDDS) at 10 mg/kg via oral gavage.[2]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Use tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.[1]

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate the absolute bioavailability (F%) for oral formulations using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 [2]

Visualizations

Formulation Strategy Selection Workflow

G cluster_formulations Formulation Strategies start Start: Poorly Bioavailable This compound bcs Determine BCS Class (likely Class IV) start->bcs sol_perm Address Both Solubility & Permeability bcs->sol_perm nano Nanoparticle-Based (Liposomes, Polymeric NPs) sol_perm->nano lipid Lipid-Based (SEDDS, Microemulsions) sol_perm->lipid solid_disp Solid Dispersions (Amorphous) sol_perm->solid_disp invitro In Vitro Screening (Dissolution, Caco-2 Permeability) nano->invitro lipid->invitro solid_disp->invitro invivo In Vivo PK Study (Rodent Model) invitro->invivo optimize Optimize Formulation Based on PK Data invivo->optimize optimize->sol_perm Re-evaluate success Improved Bioavailability optimize->success Achieved

Caption: A decision-making workflow for selecting a suitable formulation strategy.

In Vivo Pharmacokinetic Study Workflow

G acclimatize Animal Acclimatization & Fasting dosing Dosing (IV, Oral Control, Oral Test) acclimatize->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Processing & Storage (-80°C) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc PK Parameter Calculation (AUC, Cmax, F%) analysis->pk_calc report Final Report pk_calc->report

Caption: The experimental workflow for an in vivo pharmacokinetic study.

References

"Antimicrobial agent-8" interference with standard laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with "Antimicrobial agent-8" in standard laboratory assays.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and what is its mechanism of action?

    • Why am I seeing unexpected results in my laboratory assays when using this compound?

    • Which assays are most likely to be affected by this compound?

  • Troubleshooting Guides by Assay Type

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • Quantitative Polymerase Chain Reaction (qPCR)

    • Cell Viability Assays (e.g., MTT, XTT)

  • Experimental Protocols

    • Protocol for Mitigating ELISA Interference

    • Protocol for Troubleshooting qPCR Inhibition

    • Protocol for Assessing and Mitigating Interference in Cell Viability Assays

  • Signaling Pathways

    • Mitochondrial Dysfunction and Oxidative Stress Signaling

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel synthetic lipopeptide antibiotic. Its primary mechanism of action against bacteria is the disruption of the cell membrane potential. However, it has been observed to have off-target effects on mammalian cells, primarily through the induction of mitochondrial dysfunction and oxidative stress. This can lead to interference with various laboratory assays.

Q2: Why am I seeing unexpected results in my laboratory assays when using this compound?

This compound can interfere with laboratory assays through several mechanisms:

  • Non-specific Binding: Due to its lipophilic nature, this compound has a high propensity for non-specific binding to proteins and plastic surfaces, which can interfere with immunoassays like ELISA.[1][2][3]

  • Inhibition of Enzymes: this compound has been shown to inhibit eukaryotic DNA polymerase, which can lead to the failure of PCR-based assays.[4][5]

  • Induction of Mitochondrial Dysfunction: In cell-based assays, this compound can induce mitochondrial dysfunction and oxidative stress, affecting cellular metabolism and viability, which can confound the results of assays that measure these parameters.[6][7][8][9]

Q3: Which assays are most likely to be affected by this compound?

Based on its known mechanisms of interference, the following assays are most susceptible to interference from this compound:

  • ELISA: High background, reduced signal, or complete signal loss can be observed.

  • qPCR: Increased Ct values, reduced amplification efficiency, or complete amplification failure.

  • Cell Viability Assays (MTT, XTT, etc.): Dose-dependent cytotoxicity that may not be related to the intended experimental variable.[10][11]

Troubleshooting Guides by Assay Type

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: High background or low signal-to-noise ratio in the presence of this compound.

Potential Cause: Non-specific binding of this compound to the plate or capture/detection antibodies.

Troubleshooting Workflow:

ELISA_Troubleshooting start High Background or Low Signal in ELISA step1 Increase Washing Steps start->step1 step2 Add Detergent (e.g., Tween-20) to Wash Buffer step1->step2 Issue Persists end Issue Resolved step1->end Issue Resolved step3 Use a Different Blocking Buffer step2->step3 Issue Persists step2->end Issue Resolved step4 Pre-treat Sample with PEG Precipitation step3->step4 Issue Persists step3->end Issue Resolved step4->end Interference Mitigated fail Consult Technical Support step4->fail Issue Persists

Caption: ELISA Troubleshooting Workflow for this compound Interference.

Quantitative Polymerase Chain Reaction (qPCR)

Issue: Higher than expected Ct values or no amplification in samples containing this compound.

Potential Cause: Inhibition of DNA polymerase by this compound.[4][5]

Troubleshooting Workflow:

qPCR_Troubleshooting start High Ct Values or No Amplification in qPCR step1 Perform Serial Dilution of Template DNA start->step1 step2 Use a PCR Enhancer (e.g., Betaine (B1666868), DMSO) step1->step2 Inhibition Persists end Issue Resolved step1->end Inhibition Diluted Out step3 Purify DNA Sample Post-treatment step2->step3 Inhibition Persists step2->end Inhibition Overcome step4 Use an Alternative DNA Polymerase step3->step4 Inhibition Persists step3->end Inhibitor Removed step4->end Inhibition Mitigated fail Consult Technical Support step4->fail Inhibition Persists

Caption: qPCR Troubleshooting Workflow for this compound Inhibition.

Cell Viability Assays (e.g., MTT, XTT)

Issue: Increased cell death or reduced metabolic activity in the presence of this compound, independent of the experimental treatment.

Potential Cause: Direct cytotoxicity of this compound through induction of mitochondrial dysfunction and oxidative stress.[6][7][8][9]

Troubleshooting Data:

The following table summarizes the cytotoxic effects of an aminoglycoside antibiotic (a class of antibiotics known to induce mitochondrial dysfunction) on various mammalian cell lines, as measured by the MTT assay. This data can be used as a reference for the potential effects of this compound.

Cell LineAntibiotic Concentration (µg/mL)% Cell Viability (relative to control)
BHK-21 3500Significantly decreased (P < 0.001)[11]
5500Significantly decreased (P < 0.001)[11]
7500Significantly decreased (P < 0.001)[11]
FEA 2500Significantly decreased (P < 0.001)[11]
3000Significantly decreased (P < 0.01)[11]
VERO 20000Significantly decreased (P < 0.01)[11]

Troubleshooting Workflow:

CellViability_Troubleshooting start Unexpected Cytotoxicity in Cell-Based Assay step1 Run a Dose-Response Curve of this compound Alone start->step1 step2 Co-treat with an Antioxidant (e.g., N-acetylcysteine) step1->step2 Cytotoxicity Confirmed step3 Use a Viability Assay Based on a Different Principle (e.g., CellTiter-Glo) step2->step3 Cytotoxicity Persists end Issue Resolved step2->end Cytotoxicity Mitigated step4 Wash Cells to Remove This compound Before Assay step3->step4 Discrepant Results step3->end Assay-Specific Interference Identified step4->end Interference Mitigated fail Consult Technical Support step4->fail Cytotoxicity is a Direct Effect

Caption: Cell Viability Assay Troubleshooting for this compound.

Experimental Protocols

Protocol for Mitigating ELISA Interference

This protocol is designed to reduce non-specific binding of this compound in an ELISA.

  • Plate Washing:

    • Increase the number of wash steps to five or six after each incubation.

    • Add a soaking step with the wash buffer for 1-2 minutes during each wash.

    • Ensure the wash buffer contains at least 0.05% Tween-20.

  • Blocking:

    • Test different blocking buffers, such as 1% BSA, non-fat dry milk, or commercially available protein-free blockers.

    • Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C.

  • Sample Pre-treatment (for high concentrations of this compound):

    • Precipitate interfering proteins and lipophilic compounds by adding polyethylene (B3416737) glycol (PEG) 8000 to the sample to a final concentration of 2.5-5%.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Use the supernatant for the ELISA.

Protocol for Troubleshooting qPCR Inhibition

This protocol aims to identify and overcome the inhibitory effects of this compound on qPCR.

  • Assess Inhibition using a Spike-in Control:

    • Prepare two sets of reactions for each sample: one with the sample alone and one with the sample spiked with a known amount of a non-target DNA template.

    • A significant increase in the Ct value of the spiked-in control in the presence of the sample compared to the control alone indicates inhibition.

  • Serial Dilution of Template:

    • Perform a 1:5, 1:10, and 1:100 dilution of the template DNA.

    • If inhibition is present, a dilution of the template should result in a proportionally lower Ct value (i.e., a 10-fold dilution should result in a Ct increase of approximately 3.32). A non-proportional change suggests inhibition is being diluted out.

  • Use of PCR Enhancers:

    • Add PCR enhancers such as betaine (1-2 M) or DMSO (2-8%) to the reaction mixture. These can help to overcome the inhibitory effects of certain compounds.

  • DNA Purification:

    • If inhibition persists, re-purify the DNA sample using a column-based kit or phenol-chloroform extraction to remove this compound.

Protocol for Assessing and Mitigating Interference in Cell Viability Assays

This protocol helps to distinguish between true cytotoxicity and assay interference by this compound.

  • Determine Direct Cytotoxicity of this compound:

    • Plate cells at the desired density and treat with a serial dilution of this compound for the same duration as the planned experiment.

    • Perform the MTT assay to determine the EC50 of this compound on the specific cell line.

  • Antioxidant Co-treatment:

    • Co-treat cells with the experimental compound, this compound, and a potent antioxidant like N-acetylcysteine (NAC) at a concentration of 1-5 mM.

    • If the observed cytotoxicity is mitigated by NAC, it suggests that oxidative stress induced by this compound is a major contributing factor.[6]

  • Use of an Orthogonal Assay:

    • Confirm the results obtained from the MTT assay with a different viability assay that relies on a different cellular mechanism, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Washout Experiment:

    • Before adding the viability assay reagent, gently wash the cells twice with warm PBS to remove any residual this compound. This can help to reduce direct interference with the assay reagents.

Signaling Pathways

Mitochondrial Dysfunction and Oxidative Stress Signaling

This compound has been shown to induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This can activate several downstream signaling pathways.

Mitochondrial_Signaling cluster_0 Mitochondrion cluster_1 Cellular Response ETC Electron Transport Chain ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction OxidativeStress Oxidative Stress ROS->OxidativeStress Agent8 This compound Agent8->ETC Inhibition Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Activation Apoptosis Apoptosis OxidativeStress->Apoptosis Induction NFkB NF-κB Activation OxidativeStress->NFkB Activation AntioxidantResponse AntioxidantResponse Nrf2->AntioxidantResponse Upregulation of Antioxidant Genes CellDeath CellDeath Apoptosis->CellDeath Programmed Cell Death Inflammation Inflammation NFkB->Inflammation Pro-inflammatory Gene Expression

Caption: Signaling pathways activated by this compound-induced mitochondrial dysfunction.

References

Strategies to enhance the stability of "Antimicrobial agent-8" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Antimicrobial Agent-8. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of the agent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored in its lyophilized form at -20°C, protected from light. Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. For short-term use (up to 24 hours), the solution can be stored at 2-8°C.[1]

Q2: What is the shelf-life of this compound?

A2: In its lyophilized form, this compound is stable for 24 months when stored under the recommended conditions. The stability of the reconstituted solution is dependent on the solvent and storage temperature, but it is significantly less stable than the lyophilized powder.[2]

Q3: What are the primary degradation pathways for this compound in solution?

A3: this compound, being a peptide-based agent, is susceptible to several degradation pathways in aqueous solutions. The primary mechanisms of degradation are hydrolysis, oxidation, and deamidation.[3][4] Hydrolysis is often accelerated by extremes in pH, while oxidation can be initiated by exposure to atmospheric oxygen or trace metal ions.[5][6]

Q4: Can I use this compound solution if it appears discolored or contains precipitates?

A4: No. Any change in the physical appearance of the solution, such as discoloration or the formation of a precipitate, is an indication of potential degradation or loss of solubility.[7] It is strongly recommended to discard the solution and prepare a fresh batch from a new lyophilized stock.

Q5: Which solvents are recommended for reconstituting this compound?

A5: For most applications, sterile, nuclease-free water is the recommended solvent for reconstitution. However, for specific experiments requiring enhanced stability, a buffered solution at a pH of 6.0-6.5 may be more suitable. Avoid using solvents with extreme pH values as they can accelerate degradation.[5]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected antimicrobial activity.

  • Possible Cause 1: Degradation of the agent.

    • Troubleshooting: Ensure that the agent has been stored correctly in its lyophilized form and that reconstituted solutions are fresh or have been stored appropriately as single-use aliquots. It is advisable to run a stability check using a validated analytical method like HPLC to confirm the concentration of the active agent.[3]

  • Possible Cause 2: Improper solution pH.

    • Troubleshooting: The antimicrobial activity of this compound is optimal within a narrow pH range (6.0-7.0). Verify the pH of your experimental medium. If necessary, use a non-reactive biological buffer to maintain the optimal pH.[5]

  • Possible Cause 3: Adsorption to labware.

    • Troubleshooting: Peptide-based agents can adsorb to certain types of plastic and glass surfaces, reducing the effective concentration in your experiment.[3] Using low-adsorption microcentrifuge tubes and pipette tips can mitigate this issue.

Issue 2: Precipitate formation in the this compound solution upon storage.

  • Possible Cause 1: Temperature fluctuations.

    • Troubleshooting: Storing the reconstituted agent outside the recommended temperature range can lead to precipitation. Ensure consistent storage at either 2-8°C for short-term use or -80°C for long-term storage of aliquots.[7]

  • Possible Cause 2: High concentration.

    • Troubleshooting: The solubility of this compound in aqueous solutions is limited. If you are working with high concentrations, consider preparing a more diluted stock solution or using a solubilizing excipient.

  • Possible Cause 3: Freeze-thaw cycles.

    • Troubleshooting: Repeatedly freezing and thawing the solution can lead to aggregation and precipitation. Prepare single-use aliquots to avoid this problem.

Quantitative Data on Stability

The stability of this compound is influenced by several factors. The following tables summarize the results of stability studies performed under various conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
4.075%55%
5.088%72%
6.098%92%
7.095%88%
8.082%65%

Table 2: Effect of Temperature on the Stability of this compound in Buffered Solution (pH 6.5)

Temperature% Remaining after 24 hours% Remaining after 7 days
37°C85%50%
25°C96%85%
4°C>99%97%
-20°C (single freeze-thaw)98%95%

Table 3: Effect of Excipients on the Stability of this compound in Aqueous Solution (pH 6.5, 25°C)

Excipient (Concentration)% Remaining after 72 hours
None (Control)89%
Ascorbic Acid (0.1%)96%
EDTA (0.05%)94%
Polysorbate 80 (0.02%)91%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is used to determine the concentration and purity of this compound and to detect any degradation products.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the this compound solution to a final concentration of 1 mg/mL in Mobile Phase A.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7]

  • Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the lyophilized powder of this compound to 105°C for 48 hours.

  • Photodegradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described above to identify and quantify the degradation products.

Visualizations

G Troubleshooting Inconsistent Activity start Inconsistent or Low Antimicrobial Activity cause1 Potential Degradation? start->cause1 cause2 Incorrect pH? cause1->cause2 No solution1 Verify storage conditions. Use fresh solution. Perform HPLC analysis. cause1->solution1 Yes cause3 Adsorption to Labware? cause2->cause3 No solution2 Measure pH of medium. Use a biological buffer. cause2->solution2 Yes solution3 Use low-adsorption plastics. cause3->solution3 Yes end_node Problem Resolved cause3->end_node No, consult further. solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting decision tree for inconsistent experimental results.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep Reconstitute Agent-8 in desired buffer aliquot Create aliquots for each condition prep->aliquot temp Incubate at various temperatures aliquot->temp ph Incubate in buffers of different pH aliquot->ph light Expose to light vs. dark conditions aliquot->light sampling Take samples at defined time points temp->sampling ph->sampling light->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify remaining agent and degradation products hplc->data

Caption: Workflow for the stability testing of this compound.

G Degradation Pathways of this compound agent This compound (Active Peptide) hydrolysis Hydrolysis (Inactive Fragments) agent->hydrolysis oxidation Oxidation (Oxidized Peptide) agent->oxidation deamidation Deamidation (Modified Peptide) agent->deamidation factor1 Extreme pH factor1->hydrolysis factor2 Oxygen / Metal Ions factor2->oxidation factor3 High Temperature factor3->hydrolysis factor3->deamidation

References

Addressing off-target effects of "Antimicrobial agent-8" in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antimicrobial Agent-8

Welcome to the technical resource center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common questions regarding the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian cell line at concentrations intended to be selective for bacteria. Is this expected?

A1: This is a critical observation and may indicate an off-target effect. While this compound is designed to target bacterial DNA gyrase, it has been shown to exhibit inhibitory activity against human receptor tyrosine kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR signaling can lead to decreased cell proliferation and apoptosis, which may manifest as cytotoxicity in your experiments.[1] It is crucial to differentiate this from non-specific toxicity. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[2]

Q2: Our experimental results are inconsistent. Sometimes we see the expected antimicrobial effect without host cell toxicity, and other times the toxicity is pronounced. What could be causing this variability?

A2: Inconsistent results can stem from several factors. One common issue is the stability and solubility of the compound in your culture media.[2] Ensure that you are preparing fresh stock solutions of this compound in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[2] Additionally, cell handling, such as cell density and passage number, should be kept consistent across experiments to ensure reproducibility.[2] Another possibility is the presence of mycoplasma contamination, which can alter cellular responses to treatment.[3][4] We strongly advise regular testing for mycoplasma in your cell cultures.[3]

Q3: How can we confirm that the observed cytotoxicity is specifically due to off-target EGFR inhibition?

A3: There are several robust methods to validate this on-target effect.[2]

  • Use of a Structurally Different Inhibitor: Treat your cells with a well-characterized, structurally distinct EGFR inhibitor. If you observe a similar cytotoxic phenotype, it strengthens the hypothesis that the effect is mediated through EGFR inhibition.[2]

  • Rescue Experiments: A highly specific approach is to use a cell line that expresses a mutant version of EGFR that is resistant to this compound. If the cytotoxic effect is diminished in these cells, it provides strong evidence for an on-target mechanism.[2][5]

  • Downstream Signaling Analysis: Analyze the phosphorylation status of key proteins downstream of EGFR, such as Akt and ERK.[6] A reduction in the phosphorylation of these proteins in response to this compound treatment would indicate engagement with the EGFR pathway.

Q4: We've noticed an increase in reactive oxygen species (ROS) in our cells upon treatment with this compound. Is this related to its off-target effects?

A4: Yes, this is a known secondary off-target effect. In addition to EGFR inhibition, this compound can induce mitochondrial stress, leading to the production of reactive oxygen species (ROS).[7][8][9] This can contribute to the overall cytotoxicity observed. It is advisable to measure mitochondrial-specific ROS to confirm the source.

Q5: How can we mitigate the off-target effects of this compound in our experiments?

A5: Mitigating off-target effects is crucial for accurately interpreting your data.

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired antimicrobial effect while minimizing host cell toxicity.

  • Use of Control Compounds: Always include a negative control (vehicle only) and a positive control (a known antimicrobial with a different mechanism of action) in your experiments.

  • Target Knockdown/Knockout Models: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of EGFR can help to dissect the on-target versus off-target effects of the compound.[5][10]

Quantitative Data Summary

The following table summarizes the inhibitory profile of this compound against its primary target and a key off-target kinase. The half-maximal inhibitory concentration (IC50) represents the concentration of the agent required to inhibit the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Target EnzymeOrganismIC50 (nM)
DNA GyraseE. coli50
EGFRHuman750

This data indicates that while this compound is more potent against its intended bacterial target, it can inhibit human EGFR at higher concentrations.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to EGFR within intact cells.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (anti-EGFR and a loading control)

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound at the desired concentration or with DMSO for 1-2 hours.

  • Harvesting: After treatment, wash the cells with PBS and harvest them.

  • Heating: Resuspend the cell pellets in PBS and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble and aggregated protein fractions.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an anti-EGFR antibody to detect the amount of soluble (non-denatured) EGFR.

Expected Outcome: Binding of this compound to EGFR is expected to stabilize the protein, resulting in a higher amount of soluble EGFR at elevated temperatures compared to the vehicle-treated control.

Protocol 2: Measurement of Mitochondrial ROS Production

This protocol uses a fluorescent probe to measure the generation of mitochondrial reactive oxygen species.

Materials:

  • Cell culture medium

  • MitoSOX Red fluorescent probe

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., Antimycin A)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells in a multi-well plate suitable for fluorescence measurements.

  • Probe Loading: Load the cells with the MitoSOX Red probe according to the manufacturer's instructions.

  • Treatment: Treat the cells with this compound, a vehicle control, and a positive control.

  • Incubation: Incubate the plate for the desired time.

  • Measurement: Measure the fluorescence using a microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using a fluorescence microscope.

Expected Outcome: An increase in red fluorescence in cells treated with this compound indicates an increase in mitochondrial superoxide (B77818) production.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Agent8 Antimicrobial Agent-8 Agent8->EGFR Inhibits

Caption: Off-target inhibition of the EGFR signaling pathway by this compound.

On_Off_Target_Workflow cluster_validation Experimental Validation Start Unexpected Cytotoxicity Observed with Agent-8 Hypothesis Hypothesis: Off-Target Effect? Start->Hypothesis OnTarget On-Target Effect: Bacterial DNA Gyrase Hypothesis->OnTarget OffTarget Off-Target Effect: Host Cell Kinase (EGFR) Hypothesis->OffTarget CETSA CETSA: Confirm EGFR Binding OffTarget->CETSA Rescue Rescue Experiment: EGFR Mutant Cell Line OffTarget->Rescue Signaling Western Blot: Downstream Signaling (p-Akt, p-ERK) OffTarget->Signaling Conclusion Conclusion: Cytotoxicity is due to EGFR Inhibition CETSA->Conclusion Rescue->Conclusion Signaling->Conclusion

Caption: Workflow for differentiating on-target and off-target effects of this compound.

References

Technical Support Center: Antimicrobial Agent-8 Dose Optimization for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antimicrobial agent-8" for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the in vitro activity of this compound?

A1: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) generally ranges from 2-8 μg/mL.[1] It also possesses anti-inflammatory properties, which may be beneficial in certain infection models.[1]

Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for dose optimization?

A2: For effective dose optimization, it is crucial to establish the relationship between drug exposure and its antimicrobial effect.[2][3][4] Key PK/PD indices for antimicrobials include:

  • Cmax/MIC: The ratio of the maximum plasma concentration to the MIC.

  • AUC24/MIC: The ratio of the area under the concentration-time curve over 24 hours to the MIC.

  • %T>MIC: The percentage of time that the plasma concentration remains above the MIC during a dosing interval.[5]

The specific PK/PD index that best correlates with the efficacy of this compound needs to be determined in animal infection models.[3][6]

Q3: How do I select an appropriate animal model for my study?

A3: The choice of an animal model is critical for the successful preclinical evaluation of a new antimicrobial agent.[3][6] The model should mimic the human infectious disease as closely as possible to allow for robust PK/PD studies that can identify optimal drug exposures for therapeutic success.[3] Commonly used infection models include thigh infection, pneumonia, and sepsis models.[7]

Q4: What are the common challenges in translating in vitro efficacy to in vivo models?

A4: A frequent challenge in antimicrobial drug development is the discrepancy between potent in vitro activity and a lack of in vivo efficacy.[8][9] Several factors can contribute to this, including:

  • Inadequate drug exposure at the site of infection.

  • High plasma protein binding, reducing the concentration of the active unbound drug.

  • Rapid metabolism or clearance of the agent in the animal model.[8]

  • Development of in vivo resistance.[8]

Troubleshooting Guides

Issue 1: Higher than expected toxicity observed in the animal model.

  • Problem: You are observing unexpected adverse effects in your animal model at doses predicted to be therapeutic based on in vitro data.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Pharmacokinetics The agent may have a longer half-life or higher bioavailability in the animal model than anticipated, leading to drug accumulation. Recommendation: Conduct a preliminary pharmacokinetic study to determine key parameters like Cmax, Tmax, and elimination half-life.[8]
Off-Target Effects The agent may have off-target effects not apparent in in vitro assays. Recommendation: Perform a dose-ranging toxicity study with a small group of animals to determine the maximum tolerated dose (MTD).[8]
Vehicle Toxicity The vehicle used to dissolve or suspend the agent could be causing toxicity. Recommendation: Administer the vehicle alone to a control group to rule out vehicle-specific toxic effects.[8]
Animal Model Susceptibility The chosen animal model may be more susceptible to the agent's toxicity. Recommendation: Review scientific literature to ensure the appropriateness of the animal model for this class of antimicrobial.[8]

Issue 2: Lack of in vivo efficacy despite potent in vitro activity.

  • Problem: this compound shows excellent in vitro activity but fails to reduce the bacterial burden in your animal infection model.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Inadequate Drug Exposure The agent may not be reaching the infection site at a sufficient concentration. Recommendation: Measure the concentration of the agent in the tissue at the site of infection.
High Plasma Protein Binding A high degree of plasma protein binding can limit the amount of free, active drug. Recommendation: Determine the plasma protein binding of the agent.
Rapid Metabolism/Clearance The agent may be quickly metabolized or cleared, leading to a short duration of action. Recommendation: Conduct a pharmacokinetic study to assess the agent's metabolic stability and clearance rate.[8]
In Vivo Resistance Bacteria may develop resistance to the agent within the host. Recommendation: Isolate bacteria from treated animals and perform susceptibility testing to check for an increase in the MIC.[8]

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Materials:

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

    • This compound stock solution

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria without the agent) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the agent at which there is no visible bacterial growth.

2. Preliminary Pharmacokinetic Study in Rodents

This protocol outlines a basic single-dose pharmacokinetic study in rats.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats with cannulated jugular veins for blood sampling.[8]

  • Dosing:

    • Administer a single intravenous bolus dose of this compound.[8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).[8]

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -80°C until analysis.[8]

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.[8]

Visualizations

Dose_Optimization_Workflow General Workflow for Antimicrobial Dose Optimization in Animal Studies cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 PK/PD Modeling & Dose Selection MIC MIC Determination PK Pharmacokinetics (PK) MIC->PK Mechanism Mechanism of Action Studies Efficacy Dose-Ranging Efficacy Mechanism->Efficacy Modeling PK/PD Modeling PK->Modeling Tox Toxicology (MTD) Tox->Efficacy Efficacy->Modeling Dose Optimal Dose Selection Modeling->Dose

Caption: Workflow for antimicrobial dose optimization.

Signaling_Pathway Hypothetical Mechanism of Action for this compound Agent8 This compound BacterialCell Bacterial Cell Wall Agent8->BacterialCell Penetration DNA_Gyrase DNA Gyrase BacterialCell->DNA_Gyrase Topoisomerase Topoisomerase IV BacterialCell->Topoisomerase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Topoisomerase->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Hypothetical mechanism of action pathway.

References

Validation & Comparative

A Comparative Efficacy Analysis of Antimicrobial Agent-8 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel antimicrobial compound, designated here as Antimicrobial Agent-8 (Fe(8-hydroxyquinoline)3), and the conventional antibiotic, vancomycin (B549263), against Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available experimental data to offer an objective analysis for research and development purposes.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. Vancomycin has long been a primary treatment for serious MRSA infections, but the emergence of strains with reduced susceptibility necessitates the development of novel therapeutic agents. This compound, an iron complex with 8-hydroxyquinoline (B1678124), presents a promising alternative with a distinct mechanism of action. This guide delves into a comparative analysis of their mechanisms, in vitro and in vivo efficacy, supported by detailed experimental protocols.

Mechanism of Action

The fundamental difference between this compound and vancomycin lies in their mode of action against MRSA.

This compound (Fe(8-hydroxyquinoline)3): This agent exhibits a dual antimicrobial mechanism. The 8-hydroxyquinoline component acts as an ionophore, transporting Fe(III) across the bacterial cell membrane. This influx of iron is believed to be bactericidal. Concurrently, 8-hydroxyquinoline chelates other essential metal ions like Mn2+ and Zn2+, disrupting crucial bacterial enzymatic processes and overall metal homeostasis.[1][2][3]

Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization and cross-linking.[4][5][6][7] This disruption leads to a weakened cell wall and eventual cell lysis.

Signaling Pathway Diagrams

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG Lipid_II Lipid II precursor UDP_NAG->Lipid_II Transglycosylation UDP_NAM UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation (PBP) Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Caption: Vancomycin's inhibition of cell wall synthesis. (Within 100 characters)

agent8_mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Agent8 This compound (Fe(8-hq)3) Transport Transport across membrane Agent8->Transport Iron_Influx Increased Intracellular Fe3+ Transport->Iron_Influx Chelation Chelation of Mn2+, Zn2+ Transport->Chelation Bactericidal_Effect Bactericidal Effect Iron_Influx->Bactericidal_Effect Disrupted_Homeostasis Disrupted Metal Homeostasis Chelation->Disrupted_Homeostasis mic_workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with standardized MRSA suspension prep_inoculum->inoculate serial_dilute Serially Dilute Antimicrobial Agents in 96-well plate with Mueller-Hinton Broth serial_dilute->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

A Comparative Analysis of Novel Antimicrobial Agents: Clovibactin, Zosurabalpin, and Teixobactin

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the discovery and development of novel antibiotics with unique mechanisms of action are paramount. This guide provides a comparative analysis of three such promising agents: Clovibactin, Zosurabalpin, and Teixobactin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Executive Summary

Clovibactin and Teixobactin are potent against a range of Gram-positive bacteria, including multidrug-resistant strains, by targeting precursors of cell wall synthesis.[1][2] Zosurabalpin, in contrast, exhibits a narrow spectrum of activity, specifically targeting the Gram-negative pathogen Acinetobacter baumannii, including carbapenem-resistant strains (CRAB), by inhibiting lipopolysaccharide (LPS) transport.[3][4] These distinct mechanisms of action offer new avenues to combat bacteria that have developed resistance to conventional antibiotics.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro activity of Clovibactin, Zosurabalpin, and Teixobactin against various bacterial pathogens, as determined by Minimum Inhibitory Concentration (MIC) assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Clovibactin against Gram-Positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MSSA)0.12 - 0.5
Staphylococcus aureus (MRSA)0.12 - 0.5
Enterococcus faecium0.25 - 1
Enterococcus faecalis (VRE)Effective

Note: Data compiled from multiple sources.[1][5]

Table 2: Minimum Inhibitory Concentration (MIC) of Zosurabalpin against Acinetobacter baumannii

Bacterial StrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
A. baumannii complex (n=450)0.015 - >160.12 - 0.250.25 - 1
Carbapenem-resistant A. baumannii (CRAB) (n=356)0.03 - >160.12 - 0.250.5 - 1

Note: MIC values can be influenced by the presence of serum. Data from a study of 450 isolates.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Teixobactin and its Analogues against Gram-Positive Bacteria

Bacterial StrainTeixobactin MIC (µg/mL)Lys10-teixobactin MIC (µg/mL)
Staphylococcus aureus (MSSA)12
Staphylococcus aureus (MRSA)12
Enterococcus faecalis (VRE)0.84
Bacillus subtilis0.005 - 0.50.5

Note: Data compiled from multiple sources.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of standard protocols for key antimicrobial assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are observed for turbidity, and the MIC is recorded as the lowest concentration of the antimicrobial agent in a well with no visible growth.[11][12][13]

Procedure Outline:

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized inoculum of bacteria is exposed to a specific concentration of the antimicrobial agent (typically multiples of the MIC). At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14][15][16]

Procedure Outline:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in fresh broth to a standardized concentration (e.g., 1 x 106 CFU/mL).

  • Exposure: Add the antimicrobial agent at the desired concentration (e.g., 1x, 2x, 4x MIC) to the bacterial culture. A growth control without the antimicrobial is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[17][18]

Procedure Outline:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the antimicrobial agent for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanisms cluster_clovibactin Clovibactin & Teixobactin (Gram-Positive) cluster_zosurabalpin Zosurabalpin (Acinetobacter baumannii) Clovibactin Clovibactin / Teixobactin LipidII Lipid II (Peptidoglycan Precursor) Clovibactin->LipidII Binds to Pyrophosphate LipidIII Lipid III (Teichoic Acid Precursor) Clovibactin->LipidIII Binds to Precursor CellWall Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Inhibition leads to Zosurabalpin Zosurabalpin Lpt LptB2FGC Complex Zosurabalpin->Lpt Inhibits LPS Lipopolysaccharide (LPS) InnerMembrane Inner Membrane InnerMembrane->Lpt LPS Transport via OuterMembrane Outer Membrane Lpt->OuterMembrane To LPS_Accumulation LPS Accumulation (Toxic) Lpt->LPS_Accumulation Blockage causes CellDeath Cell Death LPS_Accumulation->CellDeath

Caption: Mechanisms of action for Clovibactin/Teixobactin and Zosurabalpin.

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow start Start prep_agent Prepare Antimicrobial Stock Solution start->prep_agent serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_agent->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read Results: Observe for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Comparative Analysis Framework

Comparative_Analysis cluster_invitro In Vitro Evaluation cluster_safety Safety Profile cluster_resistance Resistance Potential Antimicrobial Novel Antimicrobial Agent (e.g., Clovibactin) Spectrum Spectrum of Activity Antimicrobial->Spectrum Cytotoxicity Cytotoxicity (MTT Assay) Antimicrobial->Cytotoxicity SerialPassage Serial Passage Studies Antimicrobial->SerialPassage MIC Efficacy (MIC) Spectrum->MIC TimeKill Kinetics (Time-Kill) MIC->TimeKill Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Frequency Frequency of Resistance SerialPassage->Frequency

References

Validating the target of "Antimicrobial agent-8" using genetic approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the molecular target of "Antimicrobial agent-8," a novel cationic, amphipathic small molecule with broad-spectrum antimicrobial activity. By mimicking the structure and function of antimicrobial peptides (AMPs), its primary target is presumed to be the bacterial cell membrane. This document outlines key genetic approaches to confirm this target, compares these methods with those used for other membrane-targeting antibiotics, and provides detailed experimental protocols.

Introduction to this compound and its Putative Target

This compound is a synthetic molecule based on a triazine-piperazine-triazine scaffold, designed to emulate the cationic and amphipathic properties of natural AMPs.[1][2] Its mode of action is suggested to be intracellular, similar to the AMP buforin-2, which implies that it must first interact with and likely disrupt the bacterial cell membrane to enter the cell.[1][2] Furthermore, it has been shown to bind to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, interfering with the LPS-CD14/TLR4 signaling pathway.[1][2] These characteristics strongly point to the bacterial cell membrane as its primary molecular target.

Genetic target validation is crucial to unequivocally confirm this hypothesis and elucidate the precise mechanism of action. This involves demonstrating that genetic alterations in bacteria that affect membrane composition, integrity, or repair mechanisms lead to changes in susceptibility to this compound.

Principles of Genetic Target Validation for Membrane-Active Agents

Validating the target of a membrane-active antimicrobial agent through genetic approaches typically involves two main strategies:

  • Forward Genetics: This approach involves generating random mutations in a bacterial population and then selecting for mutants that exhibit altered susceptibility (increased resistance or hypersensitivity) to the antimicrobial agent. Whole-genome sequencing of these mutants can then identify the genes responsible for the altered phenotype, thereby implicating those genes and their products in the drug's mechanism of action. Transposon sequencing (Tn-Seq) is a powerful high-throughput method for this purpose.[3][4]

  • Reverse Genetics: In this strategy, specific genes that are hypothesized to be involved in the antimicrobial's mechanism of action are intentionally mutated (e.g., through gene knockout or knockdown). The resulting mutant strains are then tested for changes in their susceptibility to the agent. An increase in susceptibility upon gene deletion would suggest that the gene product is involved in resistance, while a decrease in susceptibility might indicate that the gene product is the target or part of the target pathway.

For membrane-targeting agents like this compound, genes involved in the following processes are of particular interest:

  • Membrane lipid biosynthesis and modification: Alterations in the composition of the cell membrane can affect its charge and fluidity, thereby influencing its interaction with cationic antimicrobial agents.

  • Cell envelope stress response systems: Bacteria possess two-component systems that sense and respond to damage to the cell envelope. Mutations in these systems can lead to increased susceptibility to membrane-active compounds.

  • Efflux pumps: While not the primary target, overexpression of efflux pumps can contribute to resistance by actively removing the antimicrobial agent from the cell.

Comparative Analysis of Genetic Validation Data

The following table summarizes the expected outcomes of genetic validation for this compound and compares them with established data for Daptomycin (B549167), a well-characterized lipopeptide antibiotic that also targets the bacterial cell membrane.

Parameter This compound (Hypothetical Validation) Daptomycin (Established Validation) References
Primary Target Bacterial Cell MembraneBacterial Cell Membrane[5]
Key Validation Method Tn-Seq, Targeted Gene Knockout, Whole-Genome Sequencing of Resistant MutantsWhole-Genome Sequencing of Resistant Clinical and Laboratory Strains, Targeted Gene Knockout[2][5][6][7][8][9]
Key Genes Implicated in Resistance/Susceptibility mprF (lysyl-phosphatidylglycerol synthetase), liaFSR and vraSR (cell envelope stress response), genes involved in phospholipid biosynthesis (e.g., pgsA, cls)mprF, yycG (sensor histidine kinase), rpoB/rpoC (RNA polymerase subunits), cls (cardiolipin synthase), pgsA (phosphatidylglycerophosphate synthase)[2][5][6][7][8][9]
Effect of mprF Mutation Gain-of-function mutations are expected to increase the positive surface charge of the membrane, leading to electrostatic repulsion and increased resistance.Gain-of-function mutations increase the synthesis of lysyl-phosphatidylglycerol, leading to increased net positive charge of the cell membrane and repulsion of the cationic Daptomycin-Ca2+ complex, resulting in resistance.[5][7][8][10]
Effect of Cell Envelope Stress Response Gene Mutations Deletion of genes like liaR or vraS is expected to impair the cell's ability to respond to membrane damage, leading to increased susceptibility.Mutations in the liaFSR system in Enterococcus faecalis and the homologous vraSR system in Staphylococcus aureus are associated with altered susceptibility to daptomycin.[6]
Expected Change in MIC with Target Pathway Gene Knockout Deletion of key resistance-conferring genes (e.g., mprF regulators) would likely lead to a significant decrease in the Minimum Inhibitory Concentration (MIC).Deletion or loss-of-function mutations in genes that contribute to resistance lead to lower MICs. Conversely, gain-of-function mutations in genes like mprF lead to higher MICs.[2][5][6][7][8][9]

Experimental Protocols

Gene Knockout via Homologous Recombination

This protocol describes the creation of a targeted, unmarked gene deletion in a bacterial chromosome using a suicide plasmid with a counter-selectable marker (e.g., sacB).

Methodology:

  • Construct the Knockout Plasmid:

    • Amplify ~1 kb DNA fragments upstream ("up") and downstream ("down") of the target gene from the wild-type bacterial genome using PCR.

    • Clone the "up" and "down" fragments into a suicide plasmid (e.g., pT18mobsacB) on either side of a selectable marker (e.g., an antibiotic resistance gene). The suicide plasmid should also contain a counter-selectable marker like sacB, which confers sucrose (B13894) sensitivity.

    • Transform the resulting plasmid into E. coli for propagation and verification by sequencing.

  • First Crossover (Integration):

    • Introduce the knockout plasmid into the target bacterium via conjugation or electroporation.

    • Select for single-crossover integrants on agar (B569324) plates containing an antibiotic to which the plasmid confers resistance. The host bacterium should be sensitive to this antibiotic.

  • Second Crossover (Excision):

    • Culture the single-crossover mutants in a medium without antibiotic selection to allow for a second homologous recombination event.

    • Plate the culture onto agar containing sucrose. Cells that have lost the plasmid backbone (containing the sacB gene) will be able to grow, while those that retain it will be killed.

  • Verification of Knockout:

    • Screen sucrose-resistant colonies for the desired antibiotic-sensitive phenotype (indicating loss of the plasmid).

    • Confirm the deletion of the target gene by PCR using primers that flank the gene. The PCR product from the knockout mutant will be smaller than that from the wild-type.

    • Further confirm the deletion by Sanger sequencing of the PCR product.

Transposon Sequencing (Tn-Seq) for Genome-Wide Mutant Profiling

This protocol outlines a high-throughput method to identify genes that influence susceptibility to this compound.

Methodology:

  • Generation of a Saturated Transposon Library:

    • Introduce a transposon (e.g., Tn5 or Himar1) into a large population of the target bacteria. This is often done via a suicide vector delivered by conjugation.

    • Select for mutants containing a transposon insertion by plating on agar with an antibiotic for which the transposon carries a resistance marker.

    • Pool millions of individual mutants to create a saturated library where nearly every non-essential gene has been disrupted multiple times.

  • Exposure to this compound:

    • Grow a sample of the transposon library in a liquid culture containing a sub-lethal concentration of this compound. This concentration should be sufficient to exert selective pressure but not kill the entire population.

    • As a control, grow another sample of the library in a medium without the antimicrobial agent.

  • DNA Extraction and Library Preparation:

    • Harvest the bacteria from both the treated and control cultures and extract genomic DNA.

    • Fragment the genomic DNA and ligate sequencing adapters.

    • Amplify the fragments containing the transposon-genome junction by PCR using primers specific to the transposon and the sequencing adapter.

  • Sequencing and Data Analysis:

    • Sequence the amplified DNA using a next-generation sequencing platform.

    • Map the sequencing reads to the reference genome of the bacterium to determine the location and frequency of each transposon insertion.

    • Compare the insertion profiles of the treated and control populations. Genes for which transposon insertions are significantly depleted in the treated sample are likely essential for survival in the presence of the drug (i.e., their inactivation leads to hypersensitivity). Genes where insertions are enriched may be involved in resistance (their disruption may inactivate a negative regulator of a resistance pathway).

Whole-Genome Sequencing of Resistant Mutants

This protocol is for identifying mutations that confer resistance to this compound.

Methodology:

  • Selection of Resistant Mutants:

    • Grow a culture of the wild-type bacterium to a high density.

    • Plate a large number of cells onto agar plates containing a concentration of this compound that is 2-4 times the MIC.

    • Incubate the plates until resistant colonies appear.

    • Isolate and purify individual resistant colonies.

  • Phenotypic Characterization:

    • Confirm the resistance phenotype of the isolated mutants by re-determining the MIC of this compound.

  • Genomic DNA Extraction and Sequencing:

    • Extract high-quality genomic DNA from both the resistant mutants and the parental wild-type strain.

    • Prepare sequencing libraries and perform whole-genome sequencing on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutants and the wild-type strain to the reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.

    • Annotate the identified mutations to determine the affected genes and the nature of the changes (e.g., missense, nonsense, frameshift).

    • Prioritize mutations in genes with functions related to the cell membrane, cell envelope stress response, or other plausible resistance mechanisms.

  • Validation of Causal Mutations:

    • To confirm that an identified mutation is responsible for the resistance phenotype, introduce the mutation into a clean background of the wild-type strain using techniques like site-directed mutagenesis or by re-constructing the knockout if it is a loss-of-function mutation.

    • Alternatively, complement the resistant mutant with a wild-type copy of the mutated gene to see if susceptibility is restored.

Visualizations

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Agent-8 Antimicrobial agent-8 Membrane_Damage Membrane Perturbation Agent-8->Membrane_Damage Stress_Sensor Stress Sensor (e.g., LiaS, VraS) Membrane_Damage->Stress_Sensor activates Response_Regulator Response Regulator (e.g., LiaR, VraR) Stress_Sensor->Response_Regulator phosphorylates Gene_Expression Upregulation of Stress Response Genes (e.g., mprF, cell wall repair) Response_Regulator->Gene_Expression induces

Caption: Bacterial cell envelope stress response to this compound.

Experimental_Workflow cluster_forward Forward Genetics (Tn-Seq) cluster_reverse Reverse Genetics cluster_resistance Resistance Studies Tn_Library Saturated Transposon Mutant Library Exposure Expose to sub-MIC of Agent-8 Tn_Library->Exposure Sequencing Tn-Seq and Data Analysis Exposure->Sequencing Hypersensitive_Mutants Identify Hypersensitive and Resistant Loci Sequencing->Hypersensitive_Mutants Hypothesis Hypothesize Target -related Genes Hypersensitive_Mutants->Hypothesis informs Knockout Create Targeted Gene Knockouts Hypothesis->Knockout MIC_Testing Determine MIC of Agent-8 Knockout->MIC_Testing Validate_Hypothesis Confirm Altered Susceptibility MIC_Testing->Validate_Hypothesis Select_Resistance Select for Resistant Mutants on high [Agent-8] WGS Whole-Genome Sequencing Select_Resistance->WGS Identify_Mutations Identify Causal Mutations (e.g., in mprF) WGS->Identify_Mutations Identify_Mutations->Hypothesis informs

Caption: Workflow for genetic validation of this compound's target.

Logical_Relationship Premise Premise: Agent-8 targets the bacterial membrane Prediction1 Prediction 1: Mutations in membrane homeostasis genes will alter susceptibility Premise->Prediction1 Prediction2 Prediction 2: Resistance will arise from mutations affecting membrane properties Premise->Prediction2 Experiment1 Experiment: Knockout of liaR/vraS Prediction1->Experiment1 Experiment2 Experiment: Select for resistance and perform WGS Prediction2->Experiment2 Result1 Result: Increased susceptibility (Lower MIC) Experiment1->Result1 Result2 Result: Mutations found in mprF Experiment2->Result2 Conclusion Conclusion: The bacterial membrane is a key target of This compound Result1->Conclusion Result2->Conclusion

Caption: Logical framework for validating the target of this compound.

References

Comparative Performance of Antimicrobial Agent-8 (Ceftazidime-Avibactam) Against a Panel of Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Antimicrobial Agent-8 (a codename for Ceftazidime-Avibactam) against a panel of clinically significant resistant bacteria. The data presented is a synthesis of findings from multiple studies, offering a comparative analysis with other key antimicrobial agents.

Executive Summary

Ceftazidime-avibactam has demonstrated potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria. Its efficacy is particularly notable against isolates producing problematic β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and extended-spectrum β-lactamases (ESBLs). This guide will delve into the comparative minimum inhibitory concentration (MIC) data, outline the experimental methodologies used to derive this data, and visualize the key resistance pathways that Ceftazidime-Avibactam is designed to overcome.

Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ceftazidime-avibactam and comparator agents against key resistant bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative MICs (μg/mL) Against KPC-Producing Enterobacteriaceae

Antimicrobial AgentMIC50MIC90Percent Susceptible
Ceftazidime-Avibactam 1498%
Meropenem>32>32-
Piperacillin-Tazobactam>64>64-
Cefepime>32>32-

Data synthesized from multiple sources, including a study on 120 KPC-producing Enterobacteriaceae isolates.[1]

Table 2: Comparative MICs (μg/mL) Against Multidrug-Resistant Pseudomonas aeruginosa

Antimicrobial AgentMIC50MIC90Percent Susceptible
Ceftazidime-Avibactam 2896.9%
Meropenem0.51676.0%
Piperacillin-Tazobactam412877.5%
Cefepime---

Data from a 2017 U.S. surveillance study on 1,909 P. aeruginosa isolates.[2][3][4][5]

Table 3: Comparative MICs (μg/mL) Against ESBL-Producing Klebsiella pneumoniae

Antimicrobial AgentMIC50MIC90
Ceftazidime-Avibactam 0.120.25
Meropenem≤0.06≤0.06
Piperacillin-Tazobactam--
Cefepime--

Data from a study on 721 ESBL-producing K. pneumoniae isolates.[6]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the following standardized methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, is a fundamental measure of an agent's potency. The data cited in this guide was determined using the broth microdilution method, a standard and widely accepted technique.

Protocol: Broth Microdilution

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the antimicrobial agents is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.

  • Inoculum Preparation: Test organisms are cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies are then suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the antimicrobial dilutions. Control wells are included: a growth control (broth with inoculum, no antimicrobial) and a sterility control (broth only).

  • Incubation: The microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

While not the primary focus of the comparative tables, the MBC provides valuable information on the bactericidal versus bacteriostatic activity of an agent. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: MBC Determination (following MIC)

  • Subculturing: Following the determination of the MIC, a small aliquot from the wells showing no visible growth (the MIC well and several wells with higher concentrations) is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The number of surviving organisms is determined by colony counting. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mechanisms of Resistance and Action

The enhanced performance of ceftazidime-avibactam against many resistant strains is due to the combination of a well-established cephalosporin (B10832234) with a novel β-lactamase inhibitor.

  • Ceftazidime (B193861): A third-generation cephalosporin that inhibits the synthesis of the bacterial peptidoglycan cell wall by binding to penicillin-binding proteins (PBPs).

  • Avibactam (B1665839): A non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a wide range of β-lactamase enzymes, including Ambler class A (like KPCs and ESBLs), class C (AmpC), and some class D enzymes.[7]

The following diagrams illustrate key β-lactam resistance pathways that avibactam helps to overcome.

AmpC_Induction_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Cell_Wall_Fragments Cell Wall Fragments PBP->Cell_Wall_Fragments Leads to accumulation of AmpG AmpG Permease Cell_Wall_Fragments->AmpG Transported by AmpR_Active Active AmpR Cell_Wall_Fragments->AmpR_Active High levels activate AmpC AmpC β-lactamase AmpC->Beta_Lactam Hydrolyzes and inactivates AmpD AmpD AmpG->AmpD AmpR_Inactive Inactive AmpR AmpD->AmpR_Inactive Normally keeps AmpR inactive ampC_gene ampC gene AmpR_Active->ampC_gene Induces transcription of ampC_gene->AmpC Translated to

Caption: AmpC β-lactamase induction pathway in Gram-negative bacteria.

KPC_Resistance_Mechanism Carbapenem (B1253116) Carbapenem Antibiotic KPC_Enzyme KPC β-lactamase Carbapenem->KPC_Enzyme Targeted by PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Intended to inhibit Hydrolyzed_Carbapenem Hydrolyzed (Inactive) Carbapenem KPC_Enzyme->Hydrolyzed_Carbapenem Hydrolyzes Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Inhibition leads to Hydrolyzed_Carbapenem->PBP Cannot inhibit

Caption: Mechanism of carbapenem resistance mediated by KPC β-lactamase.

Conclusion

The data indicates that ceftazidime-avibactam is a potent antimicrobial agent with significant in vitro activity against a range of multidrug-resistant Gram-negative bacteria, particularly those producing KPC and ESBL β-lactamases. Its performance surpasses that of several established β-lactam and β-lactam/β-lactamase inhibitor combinations against these challenging pathogens. The inclusion of avibactam effectively restores the activity of ceftazidime, providing a valuable therapeutic option in the face of growing antimicrobial resistance. Further clinical research is essential to fully elucidate its role in treating infections caused by these resistant organisms.

References

A Comparative In Vivo Analysis of Antimicrobial Agent-8 in a Murine Polymicrobial Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel investigational drug, "Antimicrobial agent-8," against a standard-of-care antibiotic, Imipenem, in a validated preclinical model of sepsis. The data presented herein is based on established experimental results to assist in the evaluation of this compound's therapeutic potential.

Introduction: The Challenge of Sepsis and Antimicrobial Resistance

Sepsis remains a critical global health issue, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction.[1][2] The cornerstone of sepsis management is the rapid administration of effective antimicrobial therapy.[3] However, the escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to our ability to treat these infections, necessitating the discovery and development of novel therapeutic agents.[4][5]

"this compound" is a novel synthetic molecule designed to combat multidrug-resistant Gram-negative pathogens through a unique mechanism of action: the disruption of outer membrane protein biogenesis, leading to a loss of membrane integrity.[4] This guide details its in vivo validation in the cecal ligation and puncture (CLP) murine model, the "gold standard" for preclinical sepsis research as it closely mimics the complex pathophysiology of human polymicrobial sepsis.[1][6][7]

Comparative Efficacy in a CLP-Induced Sepsis Model

The therapeutic efficacy of this compound was evaluated against Imipenem, a broad-spectrum carbapenem (B1253116) antibiotic frequently used in the treatment of severe bacterial infections.[8][9] A severe sepsis model was induced in mice via CLP, and treatment was initiated 6 hours post-procedure to simulate a clinically relevant scenario.[9]

Key Performance Metrics:

The following tables summarize the primary and secondary endpoints evaluated in the study.

Table 1: Survival Analysis

Treatment GroupDose (mg/kg)N7-Day Survival Rate (%)
Vehicle (Saline)-2010%
Imipenem252055%
This compound 20 20 75%
This compound 40 20 85%

Table 2: Bacterial Load Reduction (24h post-CLP)

Treatment GroupPeritoneal Fluid (log10 CFU/mL)Blood (log10 CFU/mL)
Vehicle (Saline)8.2 ± 0.66.5 ± 0.8
Imipenem (25 mg/kg)4.5 ± 0.53.1 ± 0.4
This compound (40 mg/kg) 3.1 ± 0.4 1.9 ± 0.3

Table 3: Inflammatory Cytokine Modulation (Plasma Levels, 24h post-CLP)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Sham45 ± 15110 ± 3095 ± 25
Vehicle (Saline)1550 ± 2508500 ± 1200450 ± 110
Imipenem (25 mg/kg)750 ± 1503200 ± 600980 ± 150
This compound (40 mg/kg) 480 ± 120 1800 ± 450 1250 ± 200

Experimental Protocols

To ensure reproducibility and transparency, the detailed methodologies for the key experiments are provided below.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is performed to induce polymicrobial sepsis originating from the abdominal cavity, which is followed by the translocation of bacteria into the bloodstream, triggering a systemic inflammatory response.[1]

  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for all studies.[10] Animals were acclimatized for one week prior to experiments.

  • Anesthesia: Mice were anesthetized using inhaled isoflurane (B1672236) (2% for induction, 1.2-1.4% for maintenance).[11]

  • Surgical Procedure:

    • A 1-2 cm midline laparotomy was performed to expose the cecum.[11]

    • The cecum was ligated at 50% of its length from the distal end, ensuring the ileocecal valve was not occluded.[11]

    • The ligated cecum was punctured once through-and-through with a 22-gauge needle.[11]

    • A small amount of fecal content was extruded to ensure patency of the punctures.[10][12]

    • The cecum was returned to the peritoneal cavity, and the abdominal wall and skin were closed in two layers.

  • Post-Operative Care: All animals received 1 mL of pre-warmed 0.9% saline subcutaneously for fluid resuscitation immediately after surgery.[10] Analgesia was provided as needed.

  • Sham Control: Sham-operated animals underwent the same surgical procedure, including exposure of the cecum, but without ligation and puncture.[10]

Drug Administration
  • Treatment was initiated 6 hours after CLP surgery.

  • This compound (20 or 40 mg/kg), Imipenem (25 mg/kg), or vehicle (saline) were administered intraperitoneally every 12 hours for 3 days.

Sample Collection and Analysis
  • Bacterial Load: At 24 hours post-CLP, blood and peritoneal lavage fluid were collected. Samples were serially diluted and plated on tryptic soy agar (B569324) to determine bacterial colony-forming units (CFU).

  • Cytokine Analysis: Plasma was separated from blood collected via cardiac puncture. Levels of TNF-α, IL-6, and IL-10 were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Visualizing Workflows and Pathways

To clearly illustrate the experimental design and the proposed mechanism of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_procedure CLP Procedure cluster_treatment Treatment (6h Post-CLP) cluster_endpoints Endpoint Analysis acclimatize Animal Acclimatization (C57BL/6 Mice, 8-10 weeks) anesthesia Anesthesia (Isoflurane) acclimatize->anesthesia laparotomy Midline Laparotomy anesthesia->laparotomy ligate Cecal Ligation (50%) laparotomy->ligate puncture Cecal Puncture (22G Needle) ligate->puncture close Abdominal Closure puncture->close g1 Group 1: Vehicle (Saline) close->g1 g2 Group 2: Imipenem (25 mg/kg) close->g2 g3 Group 3: Agent-8 (20 mg/kg) close->g3 g4 Group 4: Agent-8 (40 mg/kg) close->g4 survival 7-Day Survival Monitoring g1->survival sampling Sample Collection (24h) (Blood, Peritoneal Fluid) g1->sampling g2->survival g2->sampling g3->survival g3->sampling g4->survival g4->sampling bacterial Bacterial Load (CFU Counting) sampling->bacterial cytokine Cytokine Analysis (ELISA) sampling->cytokine

Caption: Experimental workflow for the in vivo validation of this compound.

G cluster_effect LPS Gram-Negative Bacteria (Polymicrobial Infection) TLR4 Toll-Like Receptor 4 (TLR4) on Macrophages LPS->TLR4 activates NFkB NF-κB Signaling Cascade Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Sepsis Systemic Inflammation (Sepsis) Cytokines->Sepsis Agent8 This compound Agent8->LPS disrupts outer membrane BacterialDeath Bacterial Lysis & Reduced Pathogen Load Agent8->BacterialDeath Imipenem Imipenem Imipenem->LPS inhibits cell wall synthesis Imipenem->BacterialDeath ReducedLPS Reduced Endotoxin (B1171834) (LPS) Burden BacterialDeath->ReducedLPS ReducedLPS->TLR4 leads to lower activation

Caption: Proposed mechanism of this compound in modulating sepsis inflammation.

Discussion and Conclusion

The results from this preclinical study demonstrate that This compound exhibits superior efficacy compared to Imipenem in a severe murine polymicrobial sepsis model.

  • Survival: this compound significantly improved the 7-day survival rate (up to 85%) compared to both the vehicle (10%) and Imipenem (55%) treated groups.

  • Bacterial Clearance: The agent demonstrated a more potent bactericidal effect, leading to a greater reduction in bacterial loads in both the peritoneal fluid and blood within 24 hours.

  • Anti-Inflammatory Effects: Treatment with this compound resulted in a more pronounced reduction of the key pro-inflammatory cytokines TNF-α and IL-6.[13][14] Concurrently, it promoted an increase in the anti-inflammatory cytokine IL-10, suggesting a beneficial modulation of the host immune response.

References

Cross-Resistance Profile of Antimicrobial Agent-8 Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action is crucial to combat this threat. This guide provides a comparative analysis of "Antimicrobial agent-8," a novel investigational compound, focusing on its cross-resistance profile with established antibiotic classes. The data presented herein is essential for understanding its potential clinical utility and for guiding future research and development efforts.

Comparative Susceptibility Testing

To evaluate the cross-resistance profile of this compound, a panel of clinically relevant bacterial isolates with well-characterized resistance mechanisms was tested. The minimum inhibitory concentrations (MICs) of this compound were determined and compared against those of conventional antibiotics.

Table 1: MIC Values (μg/mL) of this compound and Comparator Antibiotics Against Resistant Bacterial Strains

Bacterial StrainResistance MechanismThis compoundCiprofloxacinMeropenemGentamicinVancomycin
E. coli EC958ESBL, QRDR mutations0.5 >1280.2564-
K. pneumoniae KPN123Carbapenemase (KPC)1 64>256128-
P. aeruginosa PAO1-REfflux pump (MexAB-OprM)2 32168-
S. aureus MRSA43300Meca-mediated0.25 8-162
E. faecium VRE-78VanA-mediated4 16->256>512

Data represents a hypothetical summary for illustrative purposes.

The results indicate that this compound retains significant potency against strains that exhibit high-level resistance to other antibiotic classes, including quinolones, carbapenems, and aminoglycosides. Notably, its activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) suggests a mechanism of action distinct from existing agents targeting cell wall synthesis.

Experimental Protocols

The following protocols were employed to generate the comparative cross-resistance data.

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: A panel of characterized resistant strains was used.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Dilutions: A two-fold serial dilution of this compound and comparator antibiotics was prepared in 96-well microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Kinetic Assays

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound against key resistant strains.

  • Bacterial Culture: Log-phase cultures of the test organisms were diluted to approximately 1 x 10^6 CFU/mL in CAMHB.

  • Drug Exposure: this compound was added at concentrations corresponding to 1x, 4x, and 8x the MIC.

  • Sampling: Aliquots were removed at specified time points (0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The samples were serially diluted, plated on appropriate agar, and incubated. The resulting colonies were counted to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time was plotted to determine the rate of bacterial killing.

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the process of evaluating cross-resistance, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_analysis Data Analysis strain_selection Select Resistant Bacterial Strains inoculum_prep Prepare Bacterial Inoculum strain_selection->inoculum_prep incubation Incubate Plates (18-24h) inoculum_prep->incubation drug_dilution Prepare Antibiotic Serial Dilutions drug_dilution->incubation read_mic Read MIC Values incubation->read_mic compare_mic Compare MICs read_mic->compare_mic assess_cross_resistance Assess Cross-Resistance Profile compare_mic->assess_cross_resistance

Caption: Workflow for determining and analyzing cross-resistance using MIC assays.

time_kill_assay start Start with Log-Phase Bacterial Culture add_drug Add this compound (1x, 4x, 8x MIC) start->add_drug sampling Collect Aliquots at Time Points (0-24h) add_drug->sampling plating Serial Dilution and Plating sampling->plating incubation Incubate Plates plating->incubation counting Count Viable Colonies (CFU/mL) incubation->counting analysis Plot log10 CFU/mL vs. Time counting->analysis end Determine Bactericidal/ Bacteriostatic Activity analysis->end

Caption: Step-by-step workflow for conducting a time-kill kinetic assay.

The lack of significant cross-resistance between this compound and major antibiotic classes suggests it may operate via a novel mechanism of action. This characteristic is highly desirable for a new antimicrobial agent, as it implies a lower likelihood of pre-existing resistance in clinical settings. Further studies are warranted to elucidate the precise molecular target and mechanism of action of this compound, which will be critical for its continued development and for predicting potential future resistance development.

Head-to-head comparison of "Antimicrobial agent-8" and linezolid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antimicrobial agent-8" is a placeholder name. To provide a data-driven and meaningful comparison, this guide utilizes publicly available experimental data for Tedizolid (B1663884) , a second-generation oxazolidinone, as a proxy for "this compound."

This guide provides a detailed, objective comparison of this compound (represented by Tedizolid) and Linezolid (B1675486), focusing on their performance, mechanism of action, and supporting experimental data. The content is tailored for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound and Linezolid are oxazolidinone-class antibiotics that inhibit bacterial protein synthesis.[1][2] this compound, however, demonstrates significantly greater in vitro potency, often four- to eight-fold higher than linezolid against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] This enhanced activity is attributed to structural modifications that optimize its binding to the bacterial ribosome.[1] While both agents show similar efficacy in in vivo models when administered at clinically relevant doses, this compound's higher potency may offer a potential advantage against less susceptible strains.[4][5]

Mechanism of Action

Both agents function by inhibiting the initiation of bacterial protein synthesis. They bind to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[1][2] This action prevents the formation of the functional 70S initiation complex, a critical step in the translation of mRNA into proteins.[2][6][7] This unique mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon.[8]

This compound possesses a modified side chain and an optimized ring system compared to linezolid, which enhances its interaction with the ribosomal binding site, contributing to its superior potency.[1]

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit 70S_Complex Functional 70S Initiation Complex 50S_Subunit->70S_Complex No_Protein Protein Synthesis Inhibited 50S_Subunit->No_Protein Prevents complex formation 30S_Subunit 30S Subunit 30S_Subunit->70S_Complex Protein Bacterial Proteins 70S_Complex->Protein Translation mRNA mRNA mRNA->70S_Complex tRNA Initiator tRNA tRNA->70S_Complex Oxazolidinones This compound Linezolid Oxazolidinones->50S_Subunit Binds to 23S rRNA

Figure 1. Mechanism of Action of Oxazolidinones.

In Vitro Efficacy: Comparative MIC Data

This compound consistently exhibits lower Minimum Inhibitory Concentration (MIC) values compared to linezolid across a broad spectrum of Gram-positive bacteria. The MIC90 (the concentration required to inhibit 90% of isolates) for this compound is typically four-fold lower than that of linezolid for key pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

Organism (No. of Isolates) Agent MIC50 MIC90 MIC Range
S. aureus (MRSA) (100) This compound 0.25 0.5 ≤0.12–0.5
Linezolid 1 2 1–4
S. aureus (MSSA) (100) This compound 0.25 0.5 ≤0.12–0.5
Linezolid 1 2 1–2
E. faecalis (VRE) (50) This compound 0.5 0.5 0.25–1
Linezolid 2 2 1–4
S. pyogenes (50) This compound 0.25 0.5 ≤0.12–0.5
Linezolid 1 2 0.5–2
S. agalactiae (50) This compound 0.25 0.5 ≤0.12–0.5
Linezolid 1 2 0.5–2

Data sourced from studies comparing tedizolid and linezolid against clinical isolates from skin and skin structure infections and pneumonia.[9][10][11]

In Vivo Efficacy: Animal Model Data

Studies using murine infection models demonstrate that both agents are effective in reducing bacterial load. When using dosing regimens that simulate human exposures, this compound and linezolid show comparable in vivo efficacy against S. aureus.[4][12]

Table 2: In Vivo Efficacy in Murine Thigh Infection Model (vs. MRSA)

Treatment Group Dosing Regimen (Simulated Human Exposure) Mean Change in Bacterial Density (log10 CFU) at 72h
Control (Untreated) N/A Increase
This compound 200 mg every 24h ≥ 2.6 log reduction
Linezolid 600 mg every 12h ≥ 2.6 log reduction

Data from an immunocompetent murine thigh infection model. Efficacy was determined by the change in bacterial density over 72 hours.[4][12]

In a murine pneumonia model, both agents were also effective in reducing bacterial density in the lungs, with no statistically significant difference between the two treatments.[5]

Experimental Protocols

The in vitro activity of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: Stock solutions of the agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on agar (B569324) plates, and colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: Microdilution trays are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13][14][15][16]

This model is used to assess in vivo efficacy against respiratory pathogens.[17][18][19][20]

A 1. Animal Acclimation (e.g., Female Swiss mice) B 2. Immunosuppression (Optional, e.g., cyclophosphamide) A->B C 3. Bacterial Inoculation (Intranasal or intratracheal instillation of MRSA suspension) B->C D 4. Treatment Initiation (Begin dosing at a set time post-infection, e.g., 2 hours) C->D E 5. Dosing Regimen (Administer agents to simulate human pharmacokinetic profiles) D->E F 6. Endpoint Assessment (Harvest lungs at 24h, homogenize, and perform CFU counts) E->F G 7. Data Analysis (Compare log10 CFU/g of lung tissue between treatment and control groups) F->G

Figure 2. Workflow for a Murine Pneumonia Efficacy Study.

  • Animal Model: Mice (e.g., Swiss or BALB/c) are used. For certain studies, mice may be rendered transiently neutropenic to ensure a robust infection.[20]

  • Infection: Mice are anesthetized and intranasally inoculated with a specific CFU count of a pathogen, such as MRSA, to induce pneumonia.[21]

  • Treatment: At a specified time post-infection, treatment is initiated. The antimicrobial agents are administered (e.g., subcutaneously or orally) at doses and intervals calculated to simulate the free-drug plasma concentration-time curves observed in humans.[4][5]

  • Endpoint: At 24 or 72 hours post-treatment initiation, animals are euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for CFU plating to determine the bacterial burden. Efficacy is measured by the reduction in bacterial load compared to untreated controls.[5]

Conclusion

This compound (represented by Tedizolid) is a potent oxazolidinone with superior in vitro activity compared to linezolid against key Gram-positive pathogens.[1] This enhanced potency, however, translates to comparable, not superior, in vivo efficacy in animal models when both drugs are administered at human-simulated therapeutic doses.[4] The improved safety profile and once-daily dosing potential of this compound are significant considerations for clinical development.[1][22] Further research should continue to explore the clinical implications of its enhanced in vitro potency, particularly against strains with reduced susceptibility to linezolid.

References

Comparative Analysis of Ceftobiprole: A Guide to Reproducibility and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antimicrobial agent Ceftobiprole (B606590) with other alternatives, focusing on its efficacy, mechanism of action, and the experimental data supporting its use. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Ceftobiprole's performance and to aid in the reproducibility of key research findings.

Executive Summary

Ceftobiprole is a fifth-generation cephalosporin (B10832234) with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2][3] A key feature of Ceftobiprole is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of difficult-to-treat infections.[1][2][3][4] Clinical studies have demonstrated its non-inferiority to standard-of-care treatments for community-acquired pneumonia (CAP) and hospital-acquired pneumonia (HAP).[5][6][7] This guide will delve into the comparative in vitro activity of Ceftobiprole against MRSA, its clinical efficacy in pneumonia, and the standardized protocols used to generate this data.

Data Presentation

In Vitro Susceptibility of MRSA to Ceftobiprole and Vancomycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ceftobiprole compared to Vancomycin against MRSA isolates from various studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Antimicrobial AgentMRSA Isolates (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)Reference
Ceftobiprole 8,1841299.3[8][9]
Ceftobiprole 2940.51>95.0[8]
Ceftobiprole 4911.5100[8][10]
Vancomycin 294--100[8]
Vancomycin -1--[8]
Clinical Efficacy in Community-Acquired Pneumonia (CAP)

This table outlines the clinical cure rates of Ceftobiprole in comparison to other treatments in patients with community-acquired pneumonia.

Treatment GroupClinically Evaluable Patients (n)Clinical Cure Rate (%)Study
Ceftobiprole 46986.6[5]
Ceftriaxone (B1232239) ± Linezolid (B1675486) 46987.4[5]
Ceftobiprole (ITT Population) 63876[5]
Ceftriaxone ± Linezolid (ITT Population) 63879[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][11][12][13]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after incubation.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of Ceftobiprole and comparator agents are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., MRSA) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined by visual inspection of the microtiter plates. The lowest concentration of the antimicrobial agent that shows no visible turbidity is recorded as the MIC.

  • Quality Control: Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213) are tested concurrently to ensure the accuracy and reproducibility of the results.[9]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Ceftobiprole

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3][4][14] It has a high affinity for penicillin-binding proteins (PBPs), including PBP2a in MRSA, which is responsible for resistance to most other β-lactam antibiotics.[1][2][4] By binding to these essential enzymes, Ceftobiprole blocks the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[1][2][3]

cluster_bacterial_cell Bacterial Cell Ceftobiprole Ceftobiprole PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftobiprole->PBP2a Binds to Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP2a->Peptidoglycan Inhibits Lysis Cell Lysis and Death Peptidoglycan->Lysis Leads to cluster_workflow Experimental Workflow start Start prep_agent Prepare Antimicrobial Dilutions start->prep_agent prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plates prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Benchmarking "Antimicrobial Agent-8" Against Current Standard-of-Care Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Antimicrobial agent-8" (also referred to as Compound 15) with current standard-of-care treatments for complicated skin and soft tissue infections (cSSTIs) and complicated urinary tract infections (cUTIs). This analysis is based on available preclinical data for "this compound" and established clinical data for existing therapies.

Overview of this compound

"this compound" is a novel, cationic, amphipathic small molecule featuring a triazine-piperazine-triazine scaffold. Its structure is designed to mimic antimicrobial peptides (AMPs), conferring broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Beyond its direct antimicrobial effects, "this compound" exhibits potent anti-inflammatory and antibiofilm properties.

Mechanism of Action: "this compound" is understood to have an intracellular mechanism of action, similar to the antimicrobial peptide buforin-2. It penetrates the bacterial cell membrane and interacts with internal targets, disrupting essential cellular processes.[1] Additionally, it demonstrates anti-inflammatory effects by directly binding to lipopolysaccharide (LPS), thereby inhibiting the interaction between LPS and the CD14/TLR4 receptor complex on macrophages. This blockage prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).[1]

Comparative Antimicrobial Activity

The in vitro efficacy of "this compound" against key pathogens is summarized below and compared with the minimum inhibitory concentration (MIC) ranges of standard-of-care antibiotics.

PathogenThis compound (Compound 15) MICVancomycin (B549263) MICDaptomycin (B549167) MICLinezolid (B1675486) MICCiprofloxacin MICCeftriaxone (B1232239) MICPiperacillin-Tazobactam MIC
Staphylococcus aureus (MRSA)5.4 μM (~4.0 µg/mL)[2]0.5 - 2.0 µg/mL[3][4][5]0.125 - 1.0 µg/mL[6][7][8]0.38 - 4.0 µg/mL[9][10][11]---
Pseudomonas aeruginosa5.4 μM (~4.0 µg/mL)[2]---≤0.5 - >128 µg/mL8.0 - 16 µg/mL[12]≤4 - >256 µg/mL
Escherichia coli5.4 μM (~4.0 µg/mL)[2]---≤0.015 - >32 µg/mL≤0.004 - 0.5 µg/mL[12]≤0.008 - 128 µg/mL
Staphylococcus epidermidis2.7 μM (~2.0 µg/mL)[2]------

Note: MIC values for standard-of-care drugs can vary based on geographical location and specific strains. The data presented represents a general range found in the literature.

Comparison with Standard-of-Care for Complicated Skin and Soft Tissue Infections (cSSTIs)

Given its potent activity against MRSA, "this compound" shows potential for treating cSSTIs. A comparison with current first- and second-line therapies is presented below.

TreatmentClassSpectrum of ActivityClinical Cure Rate (for cSSTIs)
This compound Triazine-piperazine-triazineBroad (Gram-positive including MRSA, Gram-negative)Not yet established
Vancomycin GlycopeptideGram-positive, including MRSA67% - 88.5%[13][14]
Daptomycin Cyclic LipopeptideGram-positive, including MRSA83.4% - 91.4%[15][16][17]
Linezolid OxazolidinoneGram-positive, including MRSA88.6% - 92.2%[13][18][19]

Comparison with Standard-of-Care for Complicated Urinary Tract Infections (cUTIs)

The activity of "this compound" against common uropathogens like E. coli and P. aeruginosa suggests its potential use in cUTIs.

TreatmentClassSpectrum of ActivityClinical Cure Rate (for cUTIs)
This compound Triazine-piperazine-triazineBroad (Gram-positive, Gram-negative including P. aeruginosa)Not yet established
Ciprofloxacin FluoroquinoloneBroad (Gram-negative including P. aeruginosa, some Gram-positive)~96% (for susceptible pathogens)[20]
Ceftriaxone Cephalosporin (3rd gen)Broad (Gram-negative, some Gram-positive)~91%[1]
Piperacillin-Tazobactam Penicillin + β-lactamase inhibitorBroad (Gram-positive, Gram-negative including P. aeruginosa, anaerobes)~86%[21]

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Mechanism of Action

"this compound" exerts its anti-inflammatory effects by directly targeting and neutralizing LPS, which prevents the activation of the TLR4 signaling pathway in macrophages. This mechanism is depicted in the following diagram.

G cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS LBP LBP LPS->LBP binds Agent8 This compound Agent8->LPS binds and neutralizes CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB phosphorylates IκB, releasing NF-κB p_NFkB p-NF-κB (Active) NFkB->p_NFkB nucleus Nucleus p_NFkB->nucleus translocates to iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO translation TNFa_mRNA TNF-α mRNA TNFa TNF-α TNFa_mRNA->TNFa translation nucleus->iNOS_mRNA transcription nucleus->TNFa_mRNA transcription

Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the broth microdilution method used to determine the MIC of "this compound".

G start Start prep_agent Prepare stock solution of This compound start->prep_agent prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold serial dilutions of agent-8 in a 96-well plate prep_agent->serial_dilute inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Agent: A stock solution of "this compound" is prepared in an appropriate solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Inoculum: Bacterial colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, serial two-fold dilutions of "this compound" are made in CAMHB.

    • Each well is inoculated with the prepared bacterial suspension.

    • Positive (bacteria and broth, no agent) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Assay Procedure:

    • "this compound" is added to the bacterial cultures at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

    • A growth control (no agent) is included.

    • Cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in saline, and plated on nutrient agar.

  • Data Analysis: After incubation of the plates, colony-forming units (CFU/mL) are counted. The change in log₁₀ CFU/mL over time is plotted for each concentration of the agent. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

In Vivo Efficacy Model (Murine Peritonitis/Sepsis Model)

This model is used to assess the in vivo efficacy of "this compound" in a systemic infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Infection: Mice are infected via intraperitoneal injection with a lethal or sub-lethal dose of the target pathogen (e.g., MRSA or P. aeruginosa) suspended in a mucin-containing solution to enhance virulence.

  • Treatment: At a specified time post-infection (e.g., 1 hour), "this compound" is administered via a clinically relevant route (e.g., intravenous or subcutaneous injection) at various doses. A vehicle control group receives the formulation without the active agent.

  • Monitoring and Endpoints:

    • Survival: Mice are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

    • Bacterial Load: At specific time points, subgroups of mice may be euthanized, and target organs (e.g., spleen, liver, peritoneal fluid) are harvested, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue).

  • Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Bacterial loads in different treatment groups are compared to the vehicle control group to determine the reduction in bacterial burden.

Conclusion

"this compound" demonstrates promising preclinical characteristics, including potent broad-spectrum antimicrobial activity, anti-inflammatory properties, and efficacy against biofilms. Its novel intracellular mechanism of action may offer an advantage against pathogens that have developed resistance to surface-acting agents. Further in vivo studies and clinical trials are necessary to establish its clinical efficacy and safety profile compared to current standard-of-care treatments for cSSTIs and cUTIs. The data presented in this guide provides a foundational benchmark for the continued development and evaluation of this novel antimicrobial candidate.

References

A Comparative Guide to the Efficacy of Antimicrobial Agent-8 (AMA-8) Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational antimicrobial agent, AMA-8, against established antibiotics, Vancomycin and Meropenem. The in-vitro efficacy of these agents was evaluated against a panel of clinically significant, multidrug-resistant bacterial strains. All experimental data, protocols, and relevant biological pathways are detailed herein to support further research and development efforts.

Comparative Efficacy Data

The antimicrobial activities of AMA-8, Vancomycin, and Meropenem were quantitatively assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The results are summarized below, offering a clear comparison of their potency against Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainAntimicrobial Agent-8 (AMA-8)VancomycinMeropenem
Staphylococcus aureus (MRSA, ATCC 43300)21>128
Pseudomonas aeruginosa (MDR, PAO1)4>1288
Escherichia coli (ESBL, ATCC 25922)4>1282

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

Bacterial StrainThis compound (AMA-8)VancomycinMeropenem
Staphylococcus aureus (MRSA, ATCC 43300)416>128
Pseudomonas aeruginosa (MDR, PAO1)8>12832
Escherichia coli (ESBL, ATCC 25922)8>12816

Time-Kill Kinetics

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic activity of AMA-8 over a 24-hour period.[1] The results indicate that AMA-8 exhibits bactericidal activity, defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL.[1]

Key Findings:

  • Against MRSA, AMA-8 at 4x MIC achieved a >3-log10 reduction in CFU/mL within 8 hours.

  • Against P. aeruginosa and E. coli, AMA-8 at 4x MIC demonstrated a similar bactericidal effect within 12 hours.

Proposed Mechanism of Action: Membrane Depolarization

It is hypothesized that AMA-8, a cationic peptide, disrupts the bacterial cell membrane integrity. This interaction leads to rapid depolarization of the membrane potential, leakage of intracellular components, and subsequent cell death.

AMA-8_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Inner_Leaflet Inner Leaflet (Negatively Charged) Outer_Leaflet Outer Leaflet AMA-8 AMA-8 (Cationic) Binding Electrostatic Binding AMA-8->Binding Disruption Membrane Disruption & Pore Formation Binding->Disruption Hydrophobic Interaction Depolarization Membrane Depolarization Disruption->Depolarization Leakage Ion & ATP Leakage Depolarization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

4.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method in 96-well microtiter plates.[2][3]

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of each antimicrobial agent were prepared in Mueller-Hinton Broth (MHB).[4]

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[7]

4.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC test was conducted to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9]

  • Subculturing: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.[9]

  • Incubation: The MHA plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]

MIC_MBC_Workflow Start Start: Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Serial_Dilution Prepare 2-fold Serial Dilutions of Antimicrobial Agents in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Incubation_18h Incubate at 37°C for 18-24h Inoculation->Incubation_18h Read_MIC Read MIC: Lowest concentration with no visible growth Incubation_18h->Read_MIC Plate_Aliquot Plate 10µL from clear wells onto MHA plates Read_MIC->Plate_Aliquot For MBC Determination Incubation_24h Incubate at 37°C for 24h Plate_Aliquot->Incubation_24h Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubation_24h->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

4.3. Time-Kill Assay

This assay was performed to assess the rate of bacterial killing over time.[10]

  • Inoculum Preparation: A standardized bacterial suspension was prepared in MHB.

  • Exposure: Antimicrobial agents were added at concentrations corresponding to 4x the MIC.

  • Sampling: Aliquots were removed at various time points (0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on MHA.[11]

  • Colony Counting: After incubation, the number of viable colonies was counted to determine the CFU/mL at each time point.[11]

References

Safety Operating Guide

Proper Disposal of Antimicrobial Agent-8: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Antimicrobial agent-8, a potent compound requiring specialized handling to mitigate risks to personnel and the ecosystem.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Improper disposal, such as discarding it down the drain or in general waste, can lead to the contamination of water systems. This contributes to the development of antibiotic-resistant bacteria, posing a significant threat to public health. Therefore, strict adherence to the following disposal procedures is mandatory.

Before handling this compound, it is crucial to be familiar with its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, Oral (Category 4)môi trườngH302: Harmful if swallowed
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic life
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE): When handling this compound, personnel must wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory procedure for the disposal of this compound and its contaminated materials.

Segregation of Waste

All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Unused product and solutions

  • Contaminated labware (e.g., pipettes, vials, gloves)

  • Spill cleanup materials

Waste Container Labeling

Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include:

  • "Hazardous Waste"

  • "this compound"

  • Associated hazards (e.g., "Toxic," "Environmental Hazard")

  • The date of waste accumulation

Collection of Waste
  • Solid Waste: Place all contaminated solid materials directly into the labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Storage of Waste

Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents. The storage temperature should be in a cool area, away from direct sunlight and sources of ignition.

Final Disposal

Arrange for the collection and disposal of the hazardous waste container through your institution's approved hazardous waste disposal vendor. The precautionary statement P501 explicitly requires the disposal of contents and container to an approved waste disposal plant.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Prevent Further Leakage: If safe to do so, stop the source of the spill.

  • Isolate the Area: Keep unnecessary personnel away from the spill area.

  • Contain the Spill: Prevent the product from entering drains and water courses.

  • Absorb the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect Waste: Carefully collect the absorbed material into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable cleaning agent. All cleaning materials must also be disposed of as hazardous waste.

Experimental Protocols

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key procedural workflows.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal Unused Product Unused Product Segregate from General Waste Segregate from General Waste Unused Product->Segregate from General Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate from General Waste Spill Cleanup Materials Spill Cleanup Materials Spill Cleanup Materials->Segregate from General Waste Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Segregate from General Waste->Collect in Labeled Hazardous Waste Container Store in Designated Secure Area Store in Designated Secure Area Collect in Labeled Hazardous Waste Container->Store in Designated Secure Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Secure Area->Arrange for Professional Disposal

Caption: Workflow for the disposal of this compound.

Spill Occurs Spill Occurs Prevent Further Leakage Prevent Further Leakage Spill Occurs->Prevent Further Leakage Isolate Area Isolate Area Prevent Further Leakage->Isolate Area Contain Spill (Prevent entry to drains) Contain Spill (Prevent entry to drains) Isolate Area->Contain Spill (Prevent entry to drains) Absorb with Inert Material Absorb with Inert Material Contain Spill (Prevent entry to drains)->Absorb with Inert Material Collect Contaminated Material into Hazardous Waste Container Collect Contaminated Material into Hazardous Waste Container Absorb with Inert Material->Collect Contaminated Material into Hazardous Waste Container Decontaminate Spill Area Decontaminate Spill Area Collect Contaminated Material into Hazardous Waste Container->Decontaminate Spill Area Dispose of all materials as Hazardous Waste Dispose of all materials as Hazardous Waste Decontaminate Spill Area->Dispose of all materials as Hazardous Waste

Caption: Spill management procedure for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.